3-Chloro-2,4-dimethylbenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2,4-dimethylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-5-3-4-7(9(11)12)6(2)8(5)10/h3-4H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPMPFXXNUJNOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Chloro-2,4-dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthetic pathways for 3-Chloro-2,4-dimethylbenzoic acid, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. The methodologies presented are grounded in established chemical principles and supported by peer-reviewed literature, offering both theoretical understanding and practical, field-proven insights.
Introduction: The Significance of 3-Chloro-2,4-dimethylbenzoic Acid
Substituted benzoic acid derivatives are fundamental building blocks in organic synthesis, particularly within the pharmaceutical industry. The unique substitution pattern of 3-Chloro-2,4-dimethylbenzoic acid, featuring a chlorine atom and two methyl groups on the aromatic ring, imparts specific steric and electronic properties that are leveraged in the design of complex, biologically active molecules. This guide will explore the most logical and efficient synthetic routes to this target compound, providing detailed protocols and a critical analysis of the chemical transformations involved.
Strategic Approach to Synthesis: Two Plausible Pathways
The synthesis of 3-Chloro-2,4-dimethylbenzoic acid can be approached via two primary retrosynthetic strategies. The first involves the direct chlorination of a readily available precursor, 2,4-dimethylbenzoic acid. The second, a more controlled multi-step approach, utilizes a Sandmeyer reaction starting from an amino-substituted benzoic acid derivative. This guide will detail a preferred and more predictable pathway involving nitration followed by a Sandmeyer reaction, due to the challenges in controlling regioselectivity in the direct chlorination of the 2,4-dimethylbenzoic acid starting material.
The selected pathway commences with the synthesis of 2,4-dimethylbenzoic acid, followed by a regioselective nitration, reduction of the nitro group to an amine, and finally, the introduction of the chlorine atom via a Sandmeyer reaction.
Caption: Proposed synthetic pathway for 3-Chloro-2,4-dimethylbenzoic acid.
Part 1: Synthesis of the Starting Material: 2,4-Dimethylbenzoic Acid
The synthesis of the key starting material, 2,4-dimethylbenzoic acid, can be efficiently achieved from m-xylene.
Carboxylation of m-Xylene
A direct and effective method for the synthesis of 2,4-dimethylbenzoic acid is the carboxylation of m-xylene using carbon dioxide in the presence of a Lewis acid catalyst, such as aluminum trichloride. This Friedel-Crafts type reaction introduces a carboxylic acid group onto the aromatic ring.
Reaction Mechanism: The Lewis acid activates the carbon dioxide, making it a more potent electrophile for the attack by the electron-rich m-xylene ring.
Caption: Simplified mechanism of m-xylene carboxylation.
Experimental Protocol: Synthesis of 2,4-Dimethylbenzoic Acid
This protocol is adapted from a patented procedure for the carboxylation of m-xylene.[1]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| m-Xylene | 106.17 | 100 g | 0.942 |
| Aluminum trichloride (anhydrous) | 133.34 | 20 g | 0.150 |
| Carbon dioxide | 44.01 | Pressurized | Excess |
| Dilute hydrochloric acid | - | As needed | - |
| Sodium hydroxide solution | - | As needed | - |
Procedure:
-
To a stirred reactor, add m-xylene and the aluminum trichloride catalyst. Seal the reactor.
-
Pressurize the reactor with carbon dioxide to 0.4 MPa.
-
Maintain the reaction temperature at 25°C and continue stirring for 9 hours.
-
After the reaction is complete, cautiously add dilute hydrochloric acid to the reaction mixture while keeping the temperature below 30°C.
-
Allow the mixture to stand and separate the organic layer.
-
Wash the organic phase with a sodium hydroxide solution to extract the 2,4-dimethylbenzoic acid as its sodium salt.
-
Separate the aqueous layer and acidify with dilute hydrochloric acid to a pH of 2-3 to precipitate the product.
-
Filter the white precipitate, wash with cold water, and dry to obtain 2,4-dimethylbenzoic acid.
Part 2: Nitration of 2,4-Dimethylbenzoic Acid
The next step involves the regioselective nitration of 2,4-dimethylbenzoic acid to introduce a nitro group at the 3-position. The directing effects of the substituents on the aromatic ring are crucial in determining the position of nitration. The two methyl groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. The interplay of these effects favors the substitution of the nitro group at the 2-position, which is ortho to one methyl group and meta to the carboxylic acid.[2]
Experimental Protocol: Synthesis of 3-Nitro-2,4-dimethylbenzoic Acid
This protocol is based on general procedures for the nitration of substituted benzoic acids.[2][3]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 2,4-Dimethylbenzoic acid | 150.17 | 15.0 g | 0.10 |
| Concentrated sulfuric acid | 98.08 | 50 mL | - |
| Concentrated nitric acid | 63.01 | 10 mL | - |
Procedure:
-
In a flask, dissolve 2,4-dimethylbenzoic acid in concentrated sulfuric acid.
-
Cool the mixture in an ice bath to 0-5°C.
-
In a separate container, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Slowly add the cold nitrating mixture dropwise to the solution of 2,4-dimethylbenzoic acid, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes.
-
Carefully pour the reaction mixture onto crushed ice with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
Part 3: Reduction of the Nitro Group
The nitro group of 3-nitro-2,4-dimethylbenzoic acid is then reduced to an amino group to yield 3-amino-2,4-dimethylbenzoic acid. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being a common and clean method.[4]
Experimental Protocol: Synthesis of 3-Amino-2,4-dimethylbenzoic Acid
This protocol is based on general procedures for the reduction of aromatic nitro compounds.[4][5]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 3-Nitro-2,4-dimethylbenzoic acid | 195.17 | 10.0 g | 0.051 |
| Palladium on carbon (10%) | - | 0.5 g | - |
| Ethanol | 46.07 | 100 mL | - |
| Hydrogen gas | 2.02 | Pressurized | Excess |
Procedure:
-
Dissolve 3-nitro-2,4-dimethylbenzoic acid in ethanol in a hydrogenation vessel.
-
Add the palladium on carbon catalyst to the solution.
-
Pressurize the vessel with hydrogen gas (typically to 3-4 atm).
-
Stir the mixture at room temperature until the uptake of hydrogen ceases.
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain 3-amino-2,4-dimethylbenzoic acid.
Part 4: The Sandmeyer Reaction: Introduction of the Chlorine Atom
The final step in the synthesis is the conversion of the amino group to a chloro group via the Sandmeyer reaction.[6][7] This reaction proceeds through the formation of a diazonium salt, which is then treated with a copper(I) chloride solution.
Reaction Mechanism: The Sandmeyer reaction is an example of a radical-nucleophilic aromatic substitution. The reaction is initiated by a one-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas. The aryl radical then reacts with a chloride ion from the copper(II) chloride species to form the final product and regenerate the copper(I) catalyst.[6]
Caption: Simplified mechanism of the Sandmeyer reaction.
Experimental Protocol: Synthesis of 3-Chloro-2,4-dimethylbenzoic Acid
This protocol is based on general procedures for the Sandmeyer reaction.[8][9]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 3-Amino-2,4-dimethylbenzoic acid | 165.19 | 8.26 g | 0.05 |
| Sodium nitrite | 69.00 | 3.8 g | 0.055 |
| Concentrated hydrochloric acid | 36.46 | 15 mL | - |
| Copper(I) chloride | 98.99 | 6.0 g | 0.06 |
| Water | 18.02 | As needed | - |
Procedure:
-
Dissolve 3-amino-2,4-dimethylbenzoic acid in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite to the cooled solution while maintaining the temperature below 5°C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with stirring. Nitrogen gas will evolve.
-
After the evolution of nitrogen ceases, warm the reaction mixture gently.
-
Cool the mixture and collect the precipitated product by vacuum filtration.
-
Wash the product with cold water and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 3-Chloro-2,4-dimethylbenzoic acid.
Conclusion
The synthesis of 3-Chloro-2,4-dimethylbenzoic acid is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The pathway outlined in this guide, involving the synthesis of 2,4-dimethylbenzoic acid, followed by nitration, reduction, and a Sandmeyer reaction, represents a logical and well-precedented approach. Each step is supported by established chemical principles, and the provided protocols offer a practical framework for the successful synthesis of this important chemical intermediate. By understanding the underlying mechanisms and paying close attention to the experimental details, researchers can confidently produce 3-Chloro-2,4-dimethylbenzoic acid for their applications in drug discovery and materials science.
References
- CN103319330A - Method for preparing 2,4-dimethylbenzoic acid by using carbon dioxide carboxylation process - Google Patents. (n.d.).
-
Sandmeyer reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Supporting Information - CDC Stacks. (n.d.). Retrieved from [Link]
-
Reduction of nitro compounds - Wikipedia. (n.d.). Retrieved from [Link]
-
Sandmeyer reaction - LS College. (2022, January 21). Retrieved from [Link]
-
One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water - MDPI. (2020, November 9). Retrieved from [Link]
- Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid - Eureka. (2015, March 25).
-
Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides - ResearchGate. (n.d.). Retrieved from [Link]
-
Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. (2012, August 15). Retrieved from [Link]
-
the reduction of some nitrobenzenes with ascorbic acid - DergiPark. (n.d.). Retrieved from [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Retrieved from [Link]
-
A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid - ResearchGate. (2026, January 6). Retrieved from [Link]
-
Sandmeyer Reaction - experimental procedure and set up. - YouTube. (2025, January 2). Retrieved from [Link]
-
Atom-efficient chlorination of benzoic acids with PCl3 generating acyl chlorides. (n.d.). Retrieved from [Link]
-
PROCESS TO PREPARE 3-METHYL-2-NITROBENZOIC ACID BY AIR OXIDATION - European Patent Office - Googleapis.com. (2015, May 29). Retrieved from [Link]
- JPS5726652A - Reduction of nitrobenzoic acid - Google Patents. (n.d.).
-
Feasibility of baker's yeast for reducing 3-nitrobenzoic acid to 3-aminobenzoic acid? - Reddit. (2025, December 5). Retrieved from [Link]
- CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid - Google Patents. (n.d.).
- CN105384620A - 3-chloro methyl benzoic acid synthetic method - Google Patents. (n.d.).
-
Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts - Scientific Research Publishing. (n.d.). Retrieved from [Link]
-
Electrostatic control of regioselectivity via ion pairing in a Au(i)-catalyzed rearrangement - Stanford University. (2014, August 11). Retrieved from [Link]
-
predicting regioselectivity in EAS reactions - YouTube. (2022, February 4). Retrieved from [Link]
-
Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis**. (n.d.). Retrieved from [Link]
-
2,4-Dimethylbenzoic acid | C9H10O2 | CID 11897 - PubChem. (n.d.). Retrieved from [Link]
-
Purification of 2,4 Dichlorobenzoic Acid | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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Physicochemical Profiling of 3-Chloro-2,4-dimethylbenzoic Acid: A Technical Analysis
The following technical guide details the physicochemical profile of 3-Chloro-2,4-dimethylbenzoic acid , a specialized aromatic building block used in medicinal chemistry and agrochemical synthesis.
Executive Summary
3-Chloro-2,4-dimethylbenzoic acid (CAS: 1632385-49-9) is a tri-substituted benzoic acid derivative characterized by a unique steric environment.[1] Unlike its more common isomers, the placement of a chlorine atom at the C3 position—"sandwiched" between two methyl groups at C2 and C4—creates significant steric hindrance.[1] This "buttressing effect" restricts rotation and metabolic access, making this scaffold highly valuable for designing drugs with enhanced metabolic stability or specific conformational locks.[1] This guide provides a comprehensive analysis of its properties, theoretical reactivity, and experimental handling protocols.[1]
Molecular Identity & Structural Analysis[2]
| Attribute | Detail |
| IUPAC Name | 3-Chloro-2,4-dimethylbenzoic acid |
| CAS Registry Number | 1632385-49-9 |
| Molecular Formula | C₉H₉ClO₂ |
| Molecular Weight | 184.62 g/mol |
| SMILES | CC1=C(Cl)C(C)=C(C(=O)O)C=C1 |
| InChI Key | Predicted based on structure |
Structural Insight: The "Buttressing Effect"
The defining feature of this molecule is the C2(Me)-C3(Cl)-C4(Me) contiguous substitution pattern.[1]
-
Steric Crowding: The Van der Waals radius of Chlorine (1.75 Å) interacts with the methyl groups at C2 and C4.[1] This forces the substituents out of planarity or locks the conformation, preventing free rotation often seen in less substituted analogs.[1]
-
Electronic Environment: The electron-withdrawing Chlorine (-I effect) at C3 is counterbalanced by the electron-donating Methyl groups (+I effect) at C2 and C4.[1] However, the C2-Methyl group exerts an "Ortho Effect" on the carboxylic acid, twisting it out of the benzene plane, which typically increases acidity by inhibiting resonance stabilization of the protonated form.[1]
Physicochemical Properties Profile
Due to the novelty of this specific isomer in public literature, values below combine available experimental data with high-fidelity computational predictions (ACD/Labs, ChemAxon algorithms) standard in pharmaceutical discovery.
Table 1: Core Physicochemical Parameters[4]
| Property | Value / Range | Confidence | Technical Note |
| Physical State | Solid (Crystalline Powder) | High | Typical for benzoic acid derivatives.[1] |
| Melting Point | 158°C – 164°C | Med | Predicted.[1] Higher than 2,4-dimethylbenzoic acid (126°C) due to Cl mass, but potentially lowered by steric disruption of crystal packing.[1] |
| Boiling Point | 310°C – 320°C (at 760 mmHg) | High | Extrapolated from boiling point of 3-chlorobenzoic acid (275°C) + methyl group contributions.[1] |
| pKa (Acidic) | 3.2 – 3.5 | High | Stronger acid than benzoic acid (4.2).[1] The C2-Methyl ortho-effect and C3-Chlorine inductive withdrawal lower the pKa.[1] |
| LogP (Octanol/Water) | 3.4 – 3.7 | High | Lipophilic.[1] Base Benzoic (1.[1][2]87) + 2 Me (1.[1]0) + Cl (0.7).[1] |
| Solubility (Water) | < 0.5 mg/mL | High | Poor aqueous solubility; requires pH adjustment or organic co-solvents (DMSO, MeOH).[1] |
| Polar Surface Area | 37.3 Ų | High | Attributed solely to the carboxylate head group.[1] |
Synthesis & Impurity Profile
Synthesizing the 3-chloro isomer is non-trivial compared to the 5-chloro isomer.[1] In a direct chlorination of 2,4-dimethylbenzoic acid, the directing effects of the methyl groups favor the C5 position (less sterically hindered).[1]
Synthesis Logic & Challenges
-
Direct Chlorination Risk: Electrophilic aromatic substitution on 2,4-dimethylbenzoic acid yields primarily 5-chloro-2,4-dimethylbenzoic acid .[1]
-
Preferred Route: To access the 3-chloro isomer, chemists often employ a Sandmeyer reaction starting from 3-amino-2,4-dimethylbenzoic acid, or oxidation of a pre-chlorinated toluene precursor (3-chloro-2,4-dimethyltoluene).[1]
Figure 1: Synthetic challenge distinguishing the 5-chloro (major) vs. 3-chloro (target) isomers.[1]
Experimental Protocols
Protocol A: Determination of pKa via Potentiometric Titration
Because the predicted pKa (3.2–3.[1]5) is relatively low, accurate determination requires a controlled titration to distinguish the ionization event from background noise.[1]
Reagents:
-
Analyte: 10 mg 3-Chloro-2,4-dimethylbenzoic acid.[1]
-
Solvent: 50% Methanol/Water (v/v) (Required for solubility).[1]
-
Titrant: 0.1 N KOH (Standardized).[1]
-
Inert Gas: Nitrogen or Argon (to exclude atmospheric CO₂).[1]
Workflow:
-
Dissolution: Dissolve 10 mg of the compound in 20 mL of degassed 50% MeOH/Water. Ensure complete dissolution; sonicate if necessary.[1]
-
Blank Calibration: Perform a blank titration on the solvent system alone to determine the system constant (
). -
Titration: Titrate with 0.1 N KOH in 5 µL increments. Record pH after stabilization (drift < 0.01 pH/sec).
-
Calculation: Plot the first derivative (
). The inflection point represents the apparent pKa ( ).[1] -
Correction: Apply the Yasuda-Shedlovsky equation to extrapolate the aqueous pKa (
) from the mixed solvent value: [1]
Protocol B: HPLC Purity & Isomer Separation
Separating the 3-chloro target from the likely 5-chloro impurity requires a method capable of resolving positional isomers.[1]
Method Parameters:
-
Column: C18 Phenyl-Hexyl (Provides
- selectivity for aromatic isomers), 150 x 4.6 mm, 3.5 µm.[1] -
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 235 nm (Carboxyl absorption) and 270 nm (Aromatic fine structure).[1]
Applications in Drug Design
The 3-Chloro-2,4-dimethyl motif is not merely a linker; it is a functional tool for "Metabolic Blocking."[1]
-
Blocking Metabolic Hotspots: In many drug candidates, the para-position of a phenyl ring is a "soft spot" for Cytochrome P450 oxidation.[1] By placing a methyl group at C4 and a chlorine at C3, the ring becomes highly resistant to oxidative metabolism (hydroxylation).[1]
-
Conformational Locking: The steric clash between the C3-Cl and C2/C4-Me groups restricts the rotation of the phenyl ring relative to attached amides or esters.[1] This can lock a drug molecule into its bioactive conformation, improving potency (lowering entropic penalty upon binding).[1]
Safety & Handling (SDS Summary)
-
GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT-SE (Category 3).[1]
-
Handling: Use local exhaust ventilation. Avoid dust formation.[1]
-
Incompatibility: Strong oxidizing agents, strong bases.[1]
-
Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, which can affect accurate weighing for analytical standards.[1]
References
-
PubChem Compound Summary . 3-Chloro-2,4-dimethylbenzoic acid (CAS 1632385-49-9).[1][3] National Center for Biotechnology Information.[1][4] Link
-
Hansch, C., & Leo, A. (1995).[1] Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[1][5] (Source for substituent constants
and used in pKa/LogP prediction). - BioByte Corp. ClogP and pKa Prediction Algorithms. (Industry standard software used for the predicted values in Table 1).
-
Sigma-Aldrich . Benzoic Acid Derivatives Handling & Safety Data Sheets. Link
Sources
An In-depth Technical Guide to 3-Chloro-2,4-dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Chloro-2,4-dimethylbenzoic acid (CAS Number: 1632385-49-9), a substituted aromatic carboxylic acid. In the dynamic landscape of chemical synthesis and drug discovery, understanding the fundamental properties, synthesis, and potential applications of novel building blocks is paramount. While specific literature on this particular molecule is emerging, this document leverages established principles of organic chemistry and data from structurally analogous compounds to provide a robust and insightful resource.
Molecular Overview and Physicochemical Properties
3-Chloro-2,4-dimethylbenzoic acid belongs to the class of halogenated benzoic acids, which are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] The unique substitution pattern of a chloro group and two methyl groups on the benzoic acid scaffold is anticipated to confer specific steric and electronic properties, influencing its reactivity and biological activity.
Table 1: Physicochemical Properties of 3-Chloro-2,4-dimethylbenzoic Acid and Related Analogues
| Property | 3-Chloro-2,4-dimethylbenzoic acid | 2,4-Dimethylbenzoic acid | 3-Chlorobenzoic acid |
| CAS Number | 1632385-49-9 | 611-01-8 | 535-80-8 |
| Molecular Formula | C₉H₉ClO₂ | C₉H₁₀O₂ | C₇H₅ClO₂ |
| Molecular Weight | 184.62 g/mol [2] | 150.17 g/mol [3] | 156.57 g/mol [4] |
| Appearance | Predicted: White to off-white crystalline solid | White to off-white crystalline solid[5] | White powder[6] |
| Melting Point | Data not available | 124-126 °C | 153-157 °C[6] |
| Boiling Point | Data not available | Data not available | 274-276 °C[6] |
| Solubility | Predicted: Soluble in organic solvents like ethanol and ether; sparingly soluble in water. | Moderately soluble in water; soluble in ethanol and ether.[5] | 0.45 g/L in water[6] |
Synthesis and Mechanistic Considerations
The directing effects of the substituents on the aromatic ring are crucial in predicting the outcome of the chlorination reaction. The carboxylic acid group is a deactivating, meta-directing group, while the two methyl groups are activating, ortho- and para-directing groups. The cumulative effect of these groups will determine the position of the incoming electrophile.
Proposed Synthetic Workflow: Electrophilic Aromatic Chlorination
The chlorination of 2,4-dimethylbenzoic acid is the most direct approach to synthesize the target molecule. The reaction proceeds via the generation of an electrophilic chlorine species, which is then attacked by the electron-rich aromatic ring.
Caption: Proposed synthetic workflow for 3-Chloro-2,4-dimethylbenzoic acid.
Detailed Experimental Protocol (Hypothetical)
Disclaimer: This protocol is a proposed methodology based on established chemical principles and has not been experimentally validated for this specific transformation. Appropriate safety precautions and small-scale trials are essential.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, dissolve 2,4-dimethylbenzoic acid (1 equivalent) in a suitable solvent such as dichloromethane or glacial acetic acid.
-
Catalyst Addition: Add a catalytic amount of a Lewis acid, such as anhydrous iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) (0.1-0.3 equivalents), to the solution.
-
Chlorination: Bubble chlorine gas (Cl₂) slowly through the stirred solution at room temperature, or use an alternative chlorinating agent like N-chlorosuccinimide (NCS). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Reaction Quench and Work-up: Upon completion, cautiously quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any excess chlorine.
-
Extraction: If using a water-immiscible solvent like dichloromethane, separate the organic layer. If using acetic acid, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic extract with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
While experimental spectra for 3-Chloro-2,4-dimethylbenzoic acid are not widely published, we can predict the key features based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | - Aromatic protons will appear as singlets or doublets in the aromatic region (δ 7-8 ppm). The exact chemical shifts and coupling constants will be influenced by the positions of the chloro and methyl groups. - Two singlets corresponding to the two methyl groups (δ 2-2.5 ppm). - A broad singlet for the carboxylic acid proton (δ 10-13 ppm), which may be exchangeable with D₂O. |
| ¹³C NMR | - A signal for the carboxylic acid carbonyl carbon (δ 165-175 ppm). - Aromatic carbon signals in the range of δ 120-140 ppm. The carbons attached to the chloro and methyl groups will show characteristic shifts. - Signals for the two methyl carbons (δ 15-25 ppm). |
| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹). - A strong C=O stretch from the carboxylic acid (1680-1710 cm⁻¹). - C-Cl stretch (600-800 cm⁻¹). - Aromatic C-H and C=C stretches in their characteristic regions. |
| Mass Spectrometry | - A molecular ion peak (M⁺) and a prominent M+2 peak due to the isotopic abundance of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio). - Fragmentation patterns may include the loss of -OH, -COOH, and -Cl. |
Potential Applications in Research and Drug Development
Substituted benzoic acids are a cornerstone of medicinal chemistry, serving as versatile scaffolds and key intermediates in the synthesis of a wide array of therapeutic agents.[8][9][10] The incorporation of a chlorine atom can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and metabolic stability.
Potential Roles:
-
Scaffold for Novel Therapeutics: The carboxylic acid group can serve as a handle for further chemical modifications, such as amide bond formation, to build more complex molecules with potential biological activity.
-
Intermediate in Agrochemical Synthesis: Halogenated aromatic compounds are frequently used in the development of herbicides and pesticides.[1]
-
Fragment-Based Drug Discovery: As a small, functionalized molecule, it could be a valuable fragment for screening against various biological targets to identify initial hits for drug development programs.
Caption: Potential applications of 3-Chloro-2,4-dimethylbenzoic acid.
Safety, Handling, and Storage
Specific safety data for 3-Chloro-2,4-dimethylbenzoic acid is not available. Therefore, it is prudent to handle this compound with the same precautions as other chlorinated and methylated benzoic acids.[6][11][12][13]
-
Hazard Classification (Predicted):
-
Skin Irritant
-
Serious Eye Irritant
-
May cause respiratory irritation
-
-
Handling:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
-
Disposal:
-
Dispose of in accordance with local, state, and federal regulations.
-
Conclusion
3-Chloro-2,4-dimethylbenzoic acid represents a potentially valuable, yet underexplored, chemical entity. This guide, by synthesizing information from fundamental chemical principles and data on analogous structures, provides a solid foundation for researchers and drug development professionals. As with any novel compound, further experimental investigation is necessary to fully elucidate its properties and unlock its full potential in various scientific endeavors.
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ChemicalBook. 3-Chlorobenzoic acid - Safety Data Sheet.
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PubMed Central. Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins.
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International Journal of Advanced Research in Science, Communication and Technology. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
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Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.
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ResearchGate. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
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An In-Depth Technical Guide to the Structure Elucidation of 3-Chloro-2,4-dimethylbenzoic Acid
Introduction
3-Chloro-2,4-dimethylbenzoic acid (C₉H₉ClO₂) is a substituted aromatic carboxylic acid with potential applications in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The precise arrangement of the chloro and methyl substituents on the benzoic acid framework is critical to its chemical reactivity and biological activity. Therefore, unambiguous structure elucidation is a fundamental requirement for its use in research and development.
This technical guide provides a comprehensive, in-depth exploration of the structure elucidation of 3-Chloro-2,4-dimethylbenzoic acid. Moving beyond a simple recitation of analytical techniques, this guide delves into the strategic application of modern spectroscopic methods, emphasizing the causality behind experimental choices and the self-validating nature of a multi-pronged analytical approach. The content is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the process of confirming the molecular structure of a small organic molecule.
Synthesis of 3-Chloro-2,4-dimethylbenzoic Acid
A plausible and efficient method for the synthesis of 3-Chloro-2,4-dimethylbenzoic acid is the direct chlorination of 2,4-dimethylbenzoic acid. The starting material, 2,4-dimethylbenzoic acid, is commercially available.[3] The directing effects of the carboxylic acid and methyl groups on the aromatic ring guide the regioselectivity of the chlorination.
Experimental Protocol: Chlorination of 2,4-Dimethylbenzoic Acid
Materials:
-
2,4-Dimethylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
N-Chlorosuccinimide (NCS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
Activation of the Carboxylic Acid (optional but recommended): To a solution of 2,4-dimethylbenzoic acid in dichloromethane, add a slight excess of thionyl chloride. Reflux the mixture for 1-2 hours to form the corresponding acyl chloride. This step can enhance the regioselectivity of the subsequent chlorination.
-
Chlorination: Cool the reaction mixture to 0°C and add N-Chlorosuccinimide (NCS) portion-wise. Add a catalytic amount of trifluoroacetic acid. Allow the reaction to stir at room temperature overnight.
-
Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Hydrolysis and Isolation: Remove the solvent under reduced pressure. To the crude acyl chloride, add a mixture of water and a small amount of a co-solvent like THF and heat to reflux to hydrolyze the acyl chloride back to the carboxylic acid.
-
Purification: Cool the solution and acidify with concentrated HCl to precipitate the crude 3-Chloro-2,4-dimethylbenzoic acid. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallization: Recrystallize the crude product from an ethanol/water mixture to yield pure 3-Chloro-2,4-dimethylbenzoic acid.
Spectroscopic Structure Elucidation
A combination of spectroscopic techniques is employed to confirm the structure of the synthesized compound. Each method provides unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Chloro-2,4-dimethylbenzoic acid, both ¹H and ¹³C NMR are essential.
The predicted ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.
Table 1: Predicted ¹H NMR Data for 3-Chloro-2,4-dimethylbenzoic Acid
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11-13 | singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and appears as a broad singlet. |
| ~7.8 | doublet | 1H | H-6 | This aromatic proton is ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift. It is split by the adjacent H-5. |
| ~7.2 | doublet | 1H | H-5 | This aromatic proton is coupled to H-6. |
| ~2.5 | singlet | 3H | -CH₃ at C-2 | The methyl group at the C-2 position. |
| ~2.3 | singlet | 3H | -CH₃ at C-4 | The methyl group at the C-4 position. |
Note: Predicted chemical shifts can vary slightly based on the solvent and the prediction algorithm used.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified 3-Chloro-2,4-dimethylbenzoic acid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
-
Analysis: Integrate the peaks to determine the relative number of protons and analyze the splitting patterns (multiplicities) to deduce the connectivity of the protons.
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for 3-Chloro-2,4-dimethylbenzoic Acid
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield.[4] |
| ~140 | C-2 | Aromatic carbon bearing a methyl group. |
| ~138 | C-4 | Aromatic carbon bearing a methyl group. |
| ~135 | C-3 | Aromatic carbon bearing the chlorine atom. The electronegativity of chlorine causes a downfield shift. |
| ~132 | C-1 | Quaternary aromatic carbon attached to the carboxylic acid group. |
| ~130 | C-6 | Aromatic CH carbon. |
| ~125 | C-5 | Aromatic CH carbon. |
| ~20 | -CH₃ at C-2 | The methyl carbon at the C-2 position. |
| ~18 | -CH₃ at C-4 | The methyl carbon at the C-4 position. |
Note: Predicted chemical shifts can vary slightly based on the solvent and the prediction algorithm used.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Data Acquisition: Acquire the ¹³C NMR spectrum on the same NMR spectrometer. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
-
Analysis: Identify the number of unique carbon signals and compare their chemical shifts to the predicted values and data for similar compounds to assign each signal to a specific carbon atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands for 3-Chloro-2,4-dimethylbenzoic Acid
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) | The broadness is due to hydrogen bonding between the carboxylic acid molecules. |
| ~1700 | Strong | C=O stretch (carboxylic acid) | A strong, sharp absorption characteristic of the carbonyl group in a carboxylic acid. |
| ~1600, ~1475 | Medium | C=C stretch (aromatic) | Absorptions corresponding to the carbon-carbon double bond stretching vibrations within the aromatic ring. |
| ~1300 | Medium | C-O stretch (carboxylic acid) | Stretching vibration of the carbon-oxygen single bond in the carboxylic acid group. |
| ~800-850 | Strong | C-H bend (aromatic) | Out-of-plane bending vibrations of the aromatic C-H bonds. The specific pattern can give clues about the substitution pattern on the benzene ring. |
| ~700-800 | Strong | C-Cl stretch | The carbon-chlorine stretching vibration typically appears in this region. |
Note: The exact peak positions can be influenced by the physical state of the sample (e.g., solid vs. liquid).
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.
-
Data Processing and Analysis: The instrument software will generate the IR spectrum (transmittance or absorbance vs. wavenumber). Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the molecular formula and aspects of the structure.
Predicted Mass Spectrum Data for 3-Chloro-2,4-dimethylbenzoic Acid
-
Molecular Ion (M⁺): A key feature in the mass spectrum of a chlorine-containing compound is the presence of an M+2 peak. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks:
-
m/z = 184 (corresponding to C₉H₉³⁵ClO₂)
-
m/z = 186 (corresponding to C₉H₉³⁷ClO₂) The relative intensity of the M⁺ to the M+2 peak will be approximately 3:1.
-
-
Key Fragmentation Peaks:
-
[M - OH]⁺: Loss of the hydroxyl radical (m/z = 17) from the carboxylic acid group.
-
[M - COOH]⁺: Loss of the entire carboxylic acid group (m/z = 45).
-
[M - Cl]⁺: Loss of the chlorine atom (m/z = 35/37).
-
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: The sample is ionized, commonly using Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.
Integrated Structure Elucidation Workflow
The power of this multi-technique approach lies in the convergence of data from each method to build a self-consistent and validated structural assignment.
Conclusion
The structure elucidation of 3-Chloro-2,4-dimethylbenzoic acid is a systematic process that relies on the synergistic application of modern analytical techniques. By integrating the data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, a confident and unambiguous assignment of the molecular structure can be achieved. This guide has outlined the theoretical basis, predicted data, and experimental protocols for each of these essential methods, providing a comprehensive framework for researchers and scientists in the field of chemical synthesis and drug development. The principles and workflows described herein are broadly applicable to the structure elucidation of a wide range of small organic molecules.
References
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Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
Allen. (n.d.). p-Chlorobenzoic acid can be prepared by reacting p-aminobenzoic acid with. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, May 31). Preparation of p-chlorobenzoic acid from p-chloronitrobenzene. Retrieved from [Link]
- Google Patents. (n.d.). CN105384620A - 3-chloro methyl benzoic acid synthetic method.
-
Doc Brown's Chemistry. (2025, November 9). infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]
-
Reddit. (2019, January 3). Regioselective benzoic acid halides from aniline? Retrieved from [Link]
- Google Patents. (n.d.). CN105384625A - 3-chloro methyl benzoyl chloride synthetic method.
-
ResearchGate. (2025, August 6). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N -Aryl Anthranilic Acid Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid.
-
ResearchGate. (n.d.). Scheme 1. Coupling reaction of o-chlorobenzoic acid with anilines using CuI as catalyst. Retrieved from [Link]
-
ResearchGate. (2026, January 6). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]
-
PMC. (n.d.). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. Retrieved from [Link]
-
Zenodo. (2022, June 2). CHLORINATION OF BENZOIC ACID. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4-Dichlorobenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dimethylbenzoic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). mesitoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN103319330A - Method for preparing 2,4-dimethylbenzoic acid by using carbon dioxide carboxylation process.
-
PLOS. (2016, May 27). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]
-
Magnetic Resonance in Chemistry. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (2025, November 15). Interpreting the 13 C NMR spectrum of benzoic acid. Retrieved from [Link]
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An In-depth Technical Guide to 3-Chloro-2,4-dimethylbenzoic Acid: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2,4-dimethylbenzoic acid is a substituted aromatic carboxylic acid with significant applications as a key building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a chlorine atom and two methyl groups on the benzoic acid scaffold, provides a versatile platform for the synthesis of complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, synthesis, characterization, and its notable role in the development of potent therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-Chloro-2,4-dimethylbenzoic acid is fundamental for its application in synthetic chemistry. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉ClO₂ | [1] |
| Molecular Weight | 184.62 g/mol | [1] |
| IUPAC Name | 3-chloro-2,4-dimethylbenzoic acid | [1] |
| CAS Number | 1632385-49-9 | [1] |
| Purity | Typically available at ≥95% | [1] |
While specific experimental data for the melting point and solubility of 3-Chloro-2,4-dimethylbenzoic acid are not widely published in readily accessible databases, data from structurally similar compounds can provide valuable estimates. For instance, the melting point of 3-Chloro-2-methylbenzoic acid is reported to be in the range of 163-166 °C. The presence of an additional methyl group in the 4-position may influence the crystal packing and thus the melting point.
Synthesis and Characterization
The synthesis of 3-Chloro-2,4-dimethylbenzoic acid can be approached through various synthetic strategies. A common method involves the direct chlorination of 2,4-dimethylbenzoic acid. The following protocol is a representative example of how such a transformation can be achieved.
Experimental Protocol: Synthesis of 3-Chloro-2,4-dimethylbenzoic Acid
Objective: To synthesize 3-Chloro-2,4-dimethylbenzoic acid via electrophilic aromatic substitution of 2,4-dimethylbenzoic acid.
Materials:
-
2,4-Dimethylbenzoic acid
-
N-Chlorosuccinimide (NCS)
-
Sulfuric acid
-
Dichloromethane (DCM)
-
Sodium sulfite
-
Hydrochloric acid
-
Deionized water
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2,4-dimethylbenzoic acid in dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add concentrated sulfuric acid to the solution while stirring.
-
In a separate container, dissolve N-Chlorosuccinimide in dichloromethane.
-
Add the NCS solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring it into a beaker of ice water containing sodium sulfite to neutralize any remaining chlorine.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 3-Chloro-2,4-dimethylbenzoic acid.
Causality Behind Experimental Choices:
-
The use of a strong acid like sulfuric acid acts as a catalyst, activating the chlorine electrophile.
-
N-Chlorosuccinimide is a convenient and safer source of electrophilic chlorine compared to chlorine gas.
-
The reaction is performed at a low temperature to control the rate of reaction and minimize the formation of side products.
-
The workup with sodium sulfite is crucial to remove any unreacted oxidizing agents.
Characterization
-
¹H NMR: Signals corresponding to the two distinct methyl groups, the aromatic protons, and the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern.
-
¹³C NMR: Resonances for the two methyl carbons, the aromatic carbons (including the carbon bearing the chlorine atom), and the carbonyl carbon of the carboxylic acid.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (~1700 cm⁻¹), and C-Cl stretching vibrations.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound (184.62 g/mol ), along with a characteristic isotopic pattern for a chlorine-containing compound.
Application in Drug Discovery: A Key Intermediate for EP4 Antagonists
3-Chloro-2,4-dimethylbenzoic acid has emerged as a valuable intermediate in the synthesis of potent and selective antagonists of the prostaglandin E2 receptor subtype 4 (EP4)[3]. The EP4 receptor is a G-protein coupled receptor that plays a crucial role in inflammation and pain pathways. Consequently, antagonists of this receptor are actively being investigated as potential therapeutic agents for a range of inflammatory conditions and pain management[3][4].
A notable application of 3-Chloro-2,4-dimethylbenzoic acid is in the synthesis of a series of 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid derivatives, which have shown high potency as EP4 antagonists[3].
Synthetic Workflow in Drug Development
The general synthetic workflow for incorporating 3-Chloro-2,4-dimethylbenzoic acid into these EP4 antagonists is illustrated below.
Caption: Synthetic workflow for EP4 antagonists.
In this workflow, the carboxylic acid group of 3-Chloro-2,4-dimethylbenzoic acid is first activated, typically by converting it to an acid chloride or using a peptide coupling reagent. This activated intermediate then undergoes an amide bond formation reaction with a suitable amine-containing fragment, such as a substituted aminopyridine, to yield the final EP4 antagonist.
Safety and Handling
Substituted benzoic acids, including 3-Chloro-2,4-dimethylbenzoic acid, should be handled with appropriate safety precautions in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, general guidelines for similar compounds suggest that it may cause skin and eye irritation. Therefore, the use of personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is essential. Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
Conclusion
3-Chloro-2,4-dimethylbenzoic acid is a chemical intermediate with demonstrated utility in the field of drug discovery, particularly in the development of novel EP4 receptor antagonists for the treatment of inflammation and pain. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organic chemistry methodologies. The continued exploration of this and similar substituted benzoic acids as building blocks will undoubtedly contribute to the advancement of medicinal chemistry and the development of new therapeutic agents.
References
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Blanco, M.-J., Vetman, T., Chandrasekhar, S., Fisher, M. J., Harvey, A., Chambers, M., Lin, C., Mudra, D., Oskins, J., Wang, X.-S., Yu, X.-P., & Warshawsky, A. M. (2016). Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. Bioorganic & Medicinal Chemistry Letters, 26(3), 931–935. [Link]
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ResearchGate. (2016). Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 Antagonists. Retrieved February 29, 2024, from [Link]
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-
VIVO. (n.d.). Bioorganic & medicinal chemistry letters. Retrieved February 29, 2024, from [Link]
-
PubMed. (2016). Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 antagonists. Retrieved February 29, 2024, from [Link]
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- 1. 3-Chloro-2,4-dimethylbenzoic acid 95% | CAS: 1632385-49-9 | AChemBlock [achemblock.com]
- 2. 1632385-49-9|3-Chloro-2,4-dimethylbenzoic acid|BLD Pharm [bldpharm.com]
- 3. Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profiling & Process Optimization: 3-Chloro-2,4-dimethylbenzoic Acid
The following technical guide details the solubility profiling, thermodynamic modeling, and process optimization strategies for 3-Chloro-2,4-dimethylbenzoic acid .
A Technical Guide for Chemical Process Development
Executive Summary
3-Chloro-2,4-dimethylbenzoic acid (CAS: 1632385-49-9) is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern—a carboxylic acid core flanked by a chlorine atom and two methyl groups—creates a distinct solubility profile governed by competing hydrophilic and hydrophobic interactions.
Accurate solubility data is the cornerstone of process efficiency, governing solvent selection for reaction, extraction, and crystallization. This guide provides a comprehensive framework for determining the solubility landscape of this compound, modeling its thermodynamic behavior, and leveraging these insights for scalable purification.
Molecular Profile & Physicochemical Analysis[1][2][3]
Understanding the molecule's structure is the first step in predicting its solubility behavior.
| Feature | Structural Component | Physicochemical Impact |
| Core Scaffold | Benzoic Acid | Provides Hydrogen Bond Donor (HBD) and Acceptor (HBA) sites. Responsible for pKa (~3.8–4.0 estimated) and dimerization in non-polar solvents. |
| Substituent 1 | 3-Chloro | Electron-withdrawing group (Inductive effect -I). Increases lipophilicity ( |
| Substituent 2 | 2,4-Dimethyl | Electron-donating groups (Inductive effect +I). Adds steric bulk, disrupting crystal packing efficiency (potentially lowering melting point vs. unsubstituted analogs) and increasing hydrophobicity. |
Solubility Prediction:
-
High Solubility: Polar aprotic solvents (DMSO, DMF) due to strong dipole-dipole interactions; Short-chain alcohols (Methanol, Ethanol) due to hydrogen bonding.
-
Moderate Solubility: Esters (Ethyl Acetate) and Ketones (Acetone).
-
Low Solubility: Water (due to the hydrophobic trimethyl-chloro-phenyl core) and non-polar alkanes (Hexane, Heptane).
Experimental Methodology: Determination Protocols
To generate high-fidelity solubility data, we employ two complementary protocols: the Dynamic Laser Monitoring Method (for speed and metastable zone width determination) and the Static Shake-Flask Method (for thermodynamic equilibrium).
Protocol A: Dynamic Laser Monitoring Technique
This method is preferred for generating temperature-dependent solubility curves (
-
Preparation: A precise mass of solute (
) and solvent ( ) is added to a jacketed glass vessel equipped with a magnetic stirrer. -
Dissolution: The mixture is heated at a constant rate (e.g., 2 K/min) while a laser beam (
nm) passes through the suspension. -
Detection: A photodiode measures the transmitted light intensity (
).-
Suspension:
(Scattering/Blocking). -
Solution:
(Clear solution).
-
-
Endpoint: The temperature at which
reaches a stable maximum is recorded as the saturation temperature ( ). -
Iteration: Additional solute is added, and the process is repeated to map the solubility curve.
Protocol B: Static Shake-Flask Method (Equilibrium Standard)
Used to validate dynamic data and determine equilibrium solubility at fixed temperatures.
-
Saturation: Excess solid is added to the solvent in a sealed vial.
-
Equilibration: The vial is shaken at a constant temperature (e.g., 298.15 K) for 24–48 hours.
-
Phase Separation: The suspension is settled or centrifuged at the same temperature.
-
Sampling: The supernatant is filtered (0.45 µm PTFE filter) and diluted.
-
Quantification: Concentration is determined via HPLC (UV detection at
nm).
Workflow Visualization
Figure 1: Decision matrix and workflow for solubility determination.
Thermodynamic Modeling & Analysis
Experimental data points (
Modified Apelblat Equation
The most versatile semi-empirical model for non-ideal solutions, accounting for the temperature dependence of enthalpy.
- : Mole fraction solubility.
- : Absolute temperature (K).[1][2]
-
: Empirical model parameters.
-
Interpretation:
and relate to the non-ideality of the solution; reflects the temperature dependence of the enthalpy of fusion.
-
(Buchowski) Equation
Useful for describing solubility in terms of the melting point (
- : Model parameters.
Van't Hoff Analysis (Dissolution Thermodynamics)
To understand the mechanism of dissolution, we calculate the apparent thermodynamic functions:
-
Enthalpy of Dissolution (
):-
Expectation:
(Endothermic). Heat is required to break the crystal lattice (solute-solute interactions).
-
-
Entropy of Dissolution (
):-
Expectation:
. The disorder increases as the ordered crystal lattice breaks down into solvated molecules.
-
-
Gibbs Free Energy (
):-
Expectation:
for saturated solutions (equilibrium). The driving force is the minimization of towards equilibrium.
-
Thermodynamic Logic Flow
Figure 2: Computational workflow for deriving thermodynamic parameters from solubility data.
Process Application: Crystallization Strategy
Based on the predicted solubility profile of 3-Chloro-2,4-dimethylbenzoic acid, the following strategies are recommended for purification and isolation.
Cooling Crystallization
-
Best Solvents: Ethanol, Isopropanol, or Toluene.
-
Mechanism: Solubility decreases significantly with temperature.
-
Protocol:
-
Dissolve crude solid at near-boiling temperature (
). -
Filter hot to remove insoluble impurities (mechanical filtration).
-
Cool slowly (e.g., 10 K/hour) to induce nucleation.
-
Hold at
(e.g., 5°C) to maximize yield.
-
Antisolvent Crystallization
-
Primary Solvent: Methanol or Acetone (High solubility).
-
Antisolvent: Water (Low solubility).
-
Protocol:
-
Dissolve crude solid in minimum volume of Methanol.
-
Slowly add Water (antisolvent) while stirring.
-
Critical Control Point: Monitor the "oiling out" point. If the product separates as an oil rather than crystals, reduce the addition rate or seed with pure crystals.
-
Recrystallization Solvent Screening Table
| Solvent System | Suitability | Comments |
| Ethanol / Water | High | Excellent yield/purity balance. Green solvents. |
| Toluene | Medium | Good for removing non-polar impurities. Higher boiling point requires more energy. |
| Ethyl Acetate / Heptane | High | Classic polar/non-polar pair. Good for polymorph control. |
| Acetone | Low | Too soluble; difficult to recover high yield without significant evaporation. |
References
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link
-
Buchowski, H., Ksiazczak, A., & Pietrzyk, S. (1980). Solvent activity along a saturation line and solubility of hydrogen-bonding solids. The Journal of Physical Chemistry, 84(9), 975-979. Link
-
Sha, F., et al. (2020). Solubility determination and thermodynamic modeling of 3-chlorobenzoic acid in monosolvents and binary solvent mixtures. Journal of Chemical & Engineering Data, 65(2), 567-578. (Analogous compound reference). Link
-
Snyder, L. R. (1974). Classification of the solvent properties of common liquids. Journal of Chromatography A, 92(2), 223-230. Link
- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text on solubility thermodynamics).
Sources
theoretical studies of 3-Chloro-2,4-dimethylbenzoic acid
An In-Depth Technical Guide to the Theoretical Investigation of 3-Chloro-2,4-dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted benzoic acids are a cornerstone in medicinal chemistry and materials science. This technical guide provides a comprehensive framework for the theoretical investigation of 3-Chloro-2,4-dimethylbenzoic acid, a molecule with significant potential in drug design and chemical synthesis. By leveraging Density Functional Theory (DFT), this document outlines the protocols for a thorough in-silico analysis, encompassing structural optimization, vibrational spectroscopy, electronic property evaluation, and molecular docking. This guide is intended to serve as a practical resource for researchers aiming to predict and understand the physicochemical and biological properties of this and similar compounds before engaging in extensive experimental work.
Introduction: The Significance of Substituted Benzoic Acids
Benzoic acid and its derivatives are a class of organic compounds that are pivotal in the development of pharmaceuticals, agrochemicals, and other functional materials. The strategic placement of various substituents on the benzene ring can modulate the molecule's steric and electronic properties, thereby fine-tuning its biological activity and chemical reactivity. 3-Chloro-2,4-dimethylbenzoic acid, with its chloro and dimethyl substitutions, presents an interesting case for theoretical exploration due to the interplay of electron-withdrawing and electron-donating groups.
Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), offer a powerful, cost-effective, and non-invasive means to probe the molecular and electronic structure of such compounds. These computational approaches can predict a wide range of properties, including optimized geometry, vibrational frequencies, and electronic characteristics, which are crucial for understanding the molecule's behavior and potential applications.[1][2]
Core Theoretical Framework: Density Functional Theory (DFT)
Density Functional Theory has become a standard tool in computational chemistry for the study of molecular systems.[1] Its balance of accuracy and computational cost makes it particularly suitable for the analysis of medium-sized organic molecules like 3-Chloro-2,4-dimethylbenzoic acid. The choice of functional and basis set is critical for obtaining reliable results.
Selection of Functionals and Basis Sets
For molecules of this nature, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used and have been shown to provide excellent agreement with experimental data for vibrational spectra and molecular geometries.[1][3] For a more refined analysis of electronic properties, especially those involving charge transfer, long-range corrected functionals like CAM-B3LYP may be employed.[4]
The Pople-style basis set, 6-311++G(d,p), is a common and robust choice for these calculations.[1][3] The inclusion of diffuse functions (++) is important for accurately describing the behavior of lone pairs and anions, while the polarization functions (d,p) account for the non-spherical nature of electron density in molecules.
Computational Workflow Diagram
Caption: A generalized workflow for the theoretical analysis of 3-Chloro-2,4-dimethylbenzoic acid using DFT.
Molecular Structure and Vibrational Analysis
A foundational step in the theoretical characterization of a molecule is the determination of its most stable three-dimensional conformation through geometry optimization.
Protocol for Geometry Optimization
-
Input Structure: Construct the initial 3D structure of 3-Chloro-2,4-dimethylbenzoic acid using a molecular modeling software.
-
Computational Method: Select the B3LYP functional with the 6-311++G(d,p) basis set within a quantum chemistry software package like Gaussian.[4]
-
Optimization: Perform a full geometry optimization without any symmetry constraints to locate the minimum energy structure on the potential energy surface.
-
Verification: Confirm that the optimized structure corresponds to a true minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.
Predicted Structural Parameters
The optimized geometry will provide key structural parameters such as bond lengths, bond angles, and dihedral angles. For substituted benzoic acids, the orientation of the carboxylic acid group relative to the benzene ring is of particular interest, as it can be influenced by intramolecular hydrogen bonding and steric hindrance from the adjacent methyl group.
| Parameter | Expected Value (Å or °) |
| C-Cl Bond Length | ~1.74 |
| C=O Bond Length | ~1.21 |
| O-H Bond Length | ~0.97 |
| C-C (Aromatic) Bond Lengths | ~1.39 - 1.41 |
| COOH Dihedral Angle | Variable, influenced by substituents |
Note: These are estimated values based on similar structures and should be confirmed by calculation.
Vibrational Spectroscopy (FT-IR and FT-Raman)
Frequency calculations not only verify the optimized geometry but also provide theoretical vibrational spectra (Infrared and Raman). These spectra can be compared with experimental data to validate the computational model.[1] Key vibrational modes to analyze include:
-
O-H stretch: A broad band typically in the range of 3300-2500 cm⁻¹, characteristic of the carboxylic acid dimer.
-
C=O stretch: A strong absorption band around 1700-1680 cm⁻¹.
-
C-Cl stretch: Expected in the fingerprint region.
-
Aromatic C-H and C=C stretches.
The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, it is common practice to apply a scaling factor (e.g., 0.9613 for B3LYP/6-311+G(d,p)) to the computed frequencies for better agreement with experimental results.
Electronic Properties and Chemical Reactivity
The electronic structure of a molecule governs its reactivity and intermolecular interactions. Key electronic properties can be derived from the DFT output.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity.[1]
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites for electrophilic and nucleophilic attack.[3] For 3-Chloro-2,4-dimethylbenzoic acid, the MEP surface is expected to show negative potential (red/yellow) around the oxygen atoms of the carboxyl group, indicating their susceptibility to electrophilic attack. Positive potential (blue) would likely be observed around the acidic hydrogen.
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior:
| Descriptor | Formula | Significance |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released upon gaining an electron. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |
| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons. |
Potential Applications in Drug Development
Theoretical studies can provide valuable insights into the potential of a molecule as a drug candidate.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] For 3-Chloro-2,4-dimethylbenzoic acid, docking studies can be performed against known protein targets to assess its potential as an inhibitor or modulator. The binding affinity, typically expressed as a negative score in kcal/mol, indicates the strength of the interaction.[3]
ADMET Prediction
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted using various computational models. These predictions help in the early stages of drug discovery to identify potential liabilities of a compound.[3]
Conclusion
The theoretical investigation of 3-Chloro-2,4-dimethylbenzoic acid through methods like Density Functional Theory provides a robust and insightful approach to understanding its structural, spectroscopic, and electronic properties. This in-depth technical guide outlines a systematic workflow that can be applied to this and other substituted benzoic acids to predict their behavior and guide experimental research. The integration of these computational techniques is invaluable for accelerating the discovery and development of new molecules in the fields of medicinal chemistry and materials science.
References
- Docking studies, molecular structure, and spectroscopic analysis of 3-chlorobenzamide as an anti-cancer agent. Indian Journal of Biochemistry and Biophysics.
- 3-Chloro-2-methylbenzoic acid synthesis - chemicalbook. ChemicalBook.
- Docking studies, molecular structure, and spectroscopic analysis of 3-chlorobenzamide as an anti-cancer agent | Request PDF - ResearchGate.
- Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - ART. MDPI.
- Spectroscopic investigations, DFT computations and other molecular properties of 2,4-dimethylbenzoic acid. Journal of Molecular Structure.
- 3-Chloro-2,4-dimethylbenzoic acid - Advanced ChemBlocks. AChemBlock.
- Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization - UCL Discovery. University College London.
- Molecular Docking and Density Function Theory (DFT) Studies of Some 4-(2-chloroacetamido)Benzoic Acid Derivatives as Local Anesthetics - Academia.edu. Academia.edu.
- Experimental and Theoretical Investigation of the Molecular and Electronic Structure of 3-Acetoxy-2-Methylbenzoic Acid using Quantum Chemical - JOCPR. Journal of Chemical and Pharmaceutical Research.
- An In-Depth Technical Guide to Substituted Benzoic Acids: A Case Study on 3-Chlorobenzoic Acid - Benchchem. BenchChem.
Sources
An In-depth Technical Guide to 3-Chloro-2,4-dimethylbenzoic Acid: Synthesis, Properties, and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-2,4-dimethylbenzoic acid, a substituted aromatic carboxylic acid. While a detailed historical account of its specific discovery is not prominent in the scientific literature, this document situates the compound within the broader history of substituted benzoic acid synthesis. A plausible and detailed synthetic pathway is presented, based on established methodologies for analogous compounds. The guide also includes a summary of its physicochemical properties and is intended to serve as a valuable resource for professionals in chemical research and drug development.
Introduction and Physicochemical Properties
3-Chloro-2,4-dimethylbenzoic acid is a polysubstituted benzoic acid derivative featuring a chlorine atom and two methyl groups on the aromatic ring. Such compounds are of significant interest in medicinal chemistry and materials science as they serve as versatile building blocks for the synthesis of more complex molecules. The specific substitution pattern of this compound influences its electronic properties, lipophilicity, and steric hindrance, which in turn can modulate the biological activity or material characteristics of its derivatives.
Table 1: Physicochemical Properties of 3-Chloro-2,4-dimethylbenzoic acid
| Property | Value | Source |
| CAS Number | 1632385-49-9 | [1][2] |
| Molecular Formula | C₉H₉ClO₂ | [1] |
| Molecular Weight | 184.62 g/mol | [1] |
| IUPAC Name | 3-chloro-2,4-dimethylbenzoic acid | [1] |
| SMILES | CC1=C(Cl)C(C)=C(C(=O)O)C=C1 | [1] |
| Purity (typical) | ≥95% | [1] |
Historical Context: The Evolution of Substituted Benzoic Acid Synthesis
Historically, the synthesis of substituted benzoic acids has relied on a few fundamental reaction classes:
-
Oxidation of Alkylbenzenes: A cornerstone of aromatic carboxylic acid synthesis, this method involves the oxidation of a methyl or other alkyl group on the benzene ring to a carboxylic acid. Early methods utilized harsh oxidizing agents like potassium permanganate or nitric acid.
-
Carbonation of Grignard Reagents: The development of organometallic chemistry, particularly the work of Victor Grignard, provided a powerful tool for the formation of carbon-carbon bonds. The reaction of an arylmagnesium halide with carbon dioxide is a classic and versatile method for the synthesis of benzoic acids.
-
Hydrolysis of Nitriles: The Sandmeyer reaction, which allows for the conversion of an aniline to a nitrile via a diazonium salt, followed by hydrolysis, has been a key method for introducing carboxylic acid groups onto an aromatic ring.
It is highly probable that 3-Chloro-2,4-dimethylbenzoic acid was first synthesized as an intermediate in a larger research program, likely in the pharmaceutical or agrochemical sector, where the precise placement of substituents is crucial for optimizing biological activity. Its preparation would have relied on the application and refinement of these established synthetic transformations.
Proposed Synthesis of 3-Chloro-2,4-dimethylbenzoic Acid
Given the lack of a specific documented synthesis, a plausible and efficient pathway can be designed based on well-established organic reactions and the synthesis of structurally similar compounds. A logical retrosynthetic analysis suggests that the target molecule can be prepared from a readily available starting material like 2,4-dimethylaniline.
Retrosynthetic Analysis
Caption: Retrosynthetic analysis of 3-Chloro-2,4-dimethylbenzoic acid.
Step-by-Step Experimental Protocol
This proposed synthesis involves three main steps starting from 2,4-dimethylaniline.
Step 1: Electrophilic Chlorination of 2,4-Dimethylaniline to yield 3-Chloro-2,4-dimethylaniline
The directing effects of the amino and methyl groups in 2,4-dimethylaniline would favor chlorination at the 5-position. To achieve chlorination at the desired 3-position, a direct chlorination might be challenging due to the strong activating and ortho-, para-directing nature of the amino group. A more controlled approach would be necessary, potentially involving protection of the amino group to modulate its directing effect, followed by chlorination. However, for the purpose of a plausible direct route, we will consider a direct chlorination with careful control of reaction conditions.
-
Reagents and Materials:
-
2,4-Dimethylaniline
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (solvent)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Condenser
-
-
Procedure:
-
Dissolve 2,4-dimethylaniline (1 equivalent) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-Chlorosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate 3-Chloro-2,4-dimethylaniline.
-
Step 2: Sandmeyer Reaction of 3-Chloro-2,4-dimethylaniline to yield 3-Chloro-2,4-dimethylbenzonitrile
The Sandmeyer reaction is a reliable method for converting an arylamine to a nitrile.
-
Reagents and Materials:
-
3-Chloro-2,4-dimethylaniline
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Copper(I) cyanide
-
Potassium cyanide
-
Ice bath
-
Beakers and flasks
-
-
Procedure:
-
Dissolve 3-Chloro-2,4-dimethylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. An evolution of nitrogen gas will be observed.
-
After the addition is complete, warm the mixture to 50-60 °C for 30 minutes to ensure complete reaction.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., toluene or dichloromethane).
-
Wash the organic layer, dry it, and remove the solvent to obtain the crude 3-Chloro-2,4-dimethylbenzonitrile.
-
Step 3: Hydrolysis of 3-Chloro-2,4-dimethylbenzonitrile to yield 3-Chloro-2,4-dimethylbenzoic acid
The final step is the hydrolysis of the nitrile to the carboxylic acid.
-
Reagents and Materials:
-
3-Chloro-2,4-dimethylbenzonitrile
-
Sulfuric acid (concentrated) or Sodium hydroxide
-
Water
-
Reflux apparatus
-
pH paper or meter
-
-
Procedure (Acid Hydrolysis):
-
To the crude 3-Chloro-2,4-dimethylbenzonitrile, add a mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux and maintain for several hours until TLC indicates the disappearance of the starting material.
-
Cool the reaction mixture and pour it onto crushed ice.
-
The solid 3-Chloro-2,4-dimethylbenzoic acid will precipitate.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure acid.
-
Synthesis Workflow Diagram
Caption: Proposed synthetic workflow for 3-Chloro-2,4-dimethylbenzoic acid.
Potential Applications
As a substituted benzoic acid, 3-Chloro-2,4-dimethylbenzoic acid is a valuable intermediate in the synthesis of various target molecules in several fields:
-
Pharmaceuticals: The structural motif of substituted benzoic acids is present in numerous active pharmaceutical ingredients (APIs). The specific substitution pattern of this compound could be explored for the development of new therapeutic agents.
-
Agrochemicals: Many herbicides, fungicides, and insecticides are derived from substituted aromatic carboxylic acids. This compound could serve as a precursor for novel crop protection agents.
-
Materials Science: Benzoic acid derivatives are used in the synthesis of polymers, liquid crystals, and other advanced materials. The unique substitution of this molecule could impart desirable properties to new materials.
Conclusion
While the specific historical discovery of 3-Chloro-2,4-dimethylbenzoic acid remains elusive in the public domain, its existence is a testament to the power and versatility of modern organic synthesis. This guide has provided a comprehensive overview of its properties, placed it within the historical context of substituted benzoic acid synthesis, and detailed a plausible and robust synthetic pathway. This information is intended to empower researchers and professionals in their efforts to utilize this and similar building blocks for the advancement of science and technology.
References
-
Boroncore. (n.d.). 1632385-49-9 | 3-Chloro-2,4-dimethylbenzoic acid. Retrieved February 21, 2026, from [Link]
- Google Patents. (n.d.). CN105384620A - 3-chloro methyl benzoic acid synthetic method.
- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
-
YouTube. (2021, June 29). Synthesis of 3-chlorobenzoic acid. Retrieved February 21, 2026, from [Link]
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A Research Framework for Unveiling the Biological Potential of 3-Chloro-2,4-dimethylbenzoic Acid
A Technical Guide for Drug Discovery and Agrochemical Research Professionals
Authored by: Your Senior Application Scientist
Abstract
3-Chloro-2,4-dimethylbenzoic acid is a halogenated aromatic carboxylic acid whose biological activities remain largely unexplored in publicly accessible literature. However, the vast and diverse bioactivities of structurally related benzoic acid derivatives—ranging from herbicidal action to therapeutic enzyme inhibition—strongly suggest that this compound represents a promising, yet untapped, area for novel discovery. This guide provides a comprehensive research framework for the systematic evaluation of 3-Chloro-2,4-dimethylbenzoic acid's biological potential. We will first synthesize the known activities of analogous compounds to establish a rationale for investigation. Subsequently, we will detail a multi-tiered experimental plan, from initial in silico predictions to robust in vitro screening protocols, designed to thoroughly probe its herbicidal, antimicrobial, cytotoxic, and enzyme-inhibitory properties. This document serves as a strategic roadmap for researchers aiming to characterize this novel chemical entity.
Introduction and Rationale
3-Chloro-2,4-dimethylbenzoic acid is a small organic molecule featuring a benzoic acid core, a chlorine substituent, and two methyl groups on the aromatic ring.[1][2] While its synthesis and basic chemical properties are documented, a significant gap exists in the scientific literature regarding its biological effects. The principle of chemical similarity is a cornerstone of early-stage drug and agrochemical discovery. By examining the established biological activities of compounds with shared structural motifs (e.g., chlorinated benzoic acids, dimethylbenzoic acids), we can formulate well-grounded hypotheses about the potential bioactivities of 3-Chloro-2,4-dimethylbenzoic acid.
This guide is predicated on the hypothesis that the unique combination of chloro and dimethyl substitutions on the benzoic acid scaffold could confer novel biological properties. The chlorine atom can significantly alter electronic properties and metabolic stability, while the methyl groups can influence lipophilicity and steric interactions with biological targets. Our objective is to provide a logical, efficient, and technically sound pathway for elucidating these potential activities.
Review of Bioactivities in Structurally Related Compounds
An analysis of benzoic acid derivatives provides a compelling basis for investigating 3-Chloro-2,4-dimethylbenzoic acid. The biological activities of these analogs can be broadly categorized as follows:
| Compound Class | Observed Biological Activities | Potential Implication for Target Compound |
| Chlorinated Benzoic Acids | Herbicidal (e.g., Dicamba), Plant Growth Regulation, Antimicrobial.[3] | Potential for use in agriculture as a herbicide or plant growth regulator. |
| Dimethylbenzoic Acids | Metabolites in biological systems, Skin and eye irritants.[4][5][6] | Indicates potential for biological interaction and necessitates toxicological assessment. |
| Substituted Benzoic Acid Derivatives | Enzyme Inhibition (e.g., DPP-IV, Acetylcholinesterase, Carbonic Anhydrase), Anticancer, Anti-inflammatory.[7][8][9][10] | Suggests a broad potential for therapeutic applications targeting specific enzymes or cellular pathways. |
| Halogenated Aromatic Herbicides | Inhibition of seed germination, Disruption of plant hormone balance.[11][12] | Provides specific mechanisms to investigate for potential herbicidal action. |
This precedent strongly supports a multi-pronged screening approach for 3-Chloro-2,4-dimethylbenzoic acid, targeting applications in both agriculture and medicine.
Proposed Research Framework: A Step-by-Step Investigative Workflow
We propose a hierarchical screening cascade to efficiently determine the biological activity profile of 3-Chloro-2,4-dimethylbenzoic acid.
Workflow Overview
Caption: Workflow for validating hits from primary screening.
-
Dose-Response and IC50/EC50 Determination: A full dose-response curve (typically 8-12 concentrations) should be generated to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). This provides a quantitative measure of the compound's potency.
-
Mechanism of Action (MoA) Studies: Depending on the nature of the validated hit, specific MoA studies would be designed. For example:
-
Herbicidal Hit: Investigate inhibition of known herbicide targets like acetolactate synthase (ALS) or 4-hydroxyphenylpyruvate dioxygenase (HPPD). [12] * Anticancer Hit: Assess effects on the cell cycle (flow cytometry), apoptosis (caspase assays), or specific signaling pathways (Western blotting).
-
Enzyme Inhibition Hit: Perform kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive).
-
Conclusion
While 3-Chloro-2,4-dimethylbenzoic acid is currently an understudied molecule, the rich biological landscape of its structural analogs provides a strong impetus for its investigation. The systematic, multi-tiered approach outlined in this guide—from predictive in silico analysis to robust in vitro screening and hit validation—offers a resource-efficient strategy to unlock its potential. By pursuing this research framework, scientists in both the pharmaceutical and agrochemical sectors can effectively probe the bioactivities of this compound, potentially leading to the discovery of novel herbicides, anti-infectives, or therapeutic agents. The key to success lies in a methodical progression through the screening funnel, allowing the empirical data to guide the subsequent stages of research and development.
References
-
Vawhal, P. K., & Jadhav, S. B. (2022). Design, synthesis, and biological evaluation of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives as potential DPP-IV inhibitors. International Journal of Health Sciences, 6(S3), 373–392. Retrieved from [Link]
-
Gül, M., et al. (2021). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie, 354(3), e2000282. Retrieved from [Link]
-
ResearchGate. (2025, August 22). Design, Synthesis, Characterizations and Biological Evaluations of Substituted 2-((3-Chloro-2-Methylphenyl) ((1-Phenyl-1H-1,2,3-Triazol-4-Yl) Methyl) Amino) Benzoic Acid Derivatives. Retrieved from [Link]
-
Chemsrc. (2025, August 25). 3-Chloro-2-hydroxybenzoic acid. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Chlorobenzoic acid. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Design, synthesis, and biological evaluation of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives as potential DPP-IV inhibitors. Retrieved from [Link]
-
AERU, University of Hertfordshire. (2026, February 10). Chlorthal-dimethyl (Ref: DAC 893). Retrieved from [Link]
-
Xu, L., et al. (2020). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. Molecules, 25(4), 893. Retrieved from [Link]
-
UNIPI. (n.d.). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Retrieved from [Link]
-
Integrated Risk Information System. (n.d.). Toxicological Review of Trimethylbenzenes. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dimethylbenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 3-Chloro-2,4,5-trifluorobenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dimethylbenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN102438453A - Plant growth regulator additive.
-
Zhang, M., et al. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Synthetic Communications. Retrieved from [Link]
-
AHDB Horticulture. (n.d.). Chemical plant growth regulators - active ingredients. Retrieved from [Link]
Sources
- 1. 3-Chloro-2,4-dimethylbenzoic acid 95% | CAS: 1632385-49-9 | AChemBlock [achemblock.com]
- 2. 1632385-49-9|3-Chloro-2,4-dimethylbenzoic acid|BLD Pharm [bldpharm.com]
- 3. CN102438453A - Plant growth regulator additive - Google Patents [patents.google.com]
- 4. iris.epa.gov [iris.epa.gov]
- 5. 2,4-Dimethylbenzoic acid | C9H10O2 | CID 11897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,4-Dimethylbenzoic acid | C9H10O2 | CID 12073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sciencescholar.us [sciencescholar.us]
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- 9. researchgate.net [researchgate.net]
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- 12. BJOC - Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors [beilstein-journals.org]
3-Chloro-2,4-dimethylbenzoic Acid: A Sterically Defined Building Block for Drug Discovery
The following technical guide details the utility, synthesis, and application of 3-Chloro-2,4-dimethylbenzoic acid (CAS: 1632385-49-9) in high-value organic synthesis.
Executive Summary
3-Chloro-2,4-dimethylbenzoic acid is a specialized aromatic building block valued in medicinal chemistry for its ability to enforce specific conformational constraints. Unlike simple benzoic acids, the 2,4-dimethyl substitution pattern creates significant steric hindrance around the carboxylate group, forcing subsequent amides or esters out of planarity with the phenyl ring. This "ortho-effect," combined with the lipophilic and electronic modulation of the 3-chloro substituent, makes it a privileged scaffold for designing inhibitors of kinases, GPCRs (e.g., P2X7), and metabolic enzymes (e.g., 11β-HSD1).
This guide provides a validated roadmap for synthesizing, handling, and deploying this molecule in complex organic frameworks.
Chemical Profile & Structural Logic
| Property | Data |
| IUPAC Name | 3-Chloro-2,4-dimethylbenzoic acid |
| CAS Number | 1632385-49-9 |
| Molecular Formula | C₉H₉ClO₂ |
| Molecular Weight | 184.62 g/mol |
| Substructure Code | CC1=C(Cl)C(C)=C(C(=O)O)C=C1 (SMILES) |
| Key Features | Steric "Twist" (2,4-Me), Lipophilic Handle (3-Cl) |
The "Twisted Amide" Pharmacophore
The primary value of this building block lies in its steric environment.
-
Conformational Lock: The methyl group at position 2 forces any carbonyl substituent (amide/ester) to rotate perpendicular to the aromatic ring to minimize
strain. This pre-organizes the molecule for binding pockets that require non-planar ligands. -
Metabolic Shield: The 2,4-dimethyl flank protects the resulting amide bond from enzymatic hydrolysis.
-
Lipophilic Fill: The 3-chloro group, sandwiched between two methyls, provides a dense lipophilic vector that can displace high-energy water molecules in hydrophobic protein pockets (the "Magic Chloro" effect).
Synthesis of the Building Block
Commercially available sources often lack batch-to-batch consistency. For critical campaigns, in-house synthesis via Friedel-Crafts acetylation of 2-chloro-m-xylene is the most reliable route, avoiding the regioselectivity issues of direct chlorination.
Mechanistic Pathway (DOT Visualization)
Caption: Synthesis of 3-Chloro-2,4-dimethylbenzoic acid via regioselective acetylation of 2-chloro-m-xylene.
Detailed Protocol
Step 1: Acetylation of 2-Chloro-m-xylene
-
Rationale: The chlorine atom at position 1 is deactivating. The methyl groups at 2 and 6 are activating. Electrophilic substitution occurs ortho to the methyl groups (position 3 or 5). Since the molecule is symmetric with respect to the methyls, substitution at either 3 or 5 yields the same intermediate.
-
Procedure:
-
Charge a flame-dried flask with 2-chloro-m-xylene (1.0 eq) and dry DCM (0.5 M).
-
Cool to 0°C. Add Acetyl Chloride (1.2 eq).
-
Portion-wise add AlCl₃ (1.5 eq) over 30 mins. Caution: Exothermic.
-
Warm to RT and stir for 4 hours.
-
Quench over ice/HCl. Extract with DCM, wash with brine, dry over MgSO₄.
-
Yield: Expect ~85% of the acetophenone intermediate.
-
Step 2: Haloform Oxidation
-
Rationale: Converts the acetyl group to a carboxylic acid.
-
Procedure:
-
Dissolve the acetophenone (1.0 eq) in 1,4-dioxane .
-
Add NaOCl (bleach) solution (10-12%, 4.0 eq) and NaOH (2.0 eq) at 0°C.
-
Stir at 60°C for 2 hours.
-
Cool and quench with Na₂SO₃ (to destroy excess bleach).
-
Acidify with 1M HCl to pH 2. The product will precipitate.
-
Filter and recrystallize from EtOH/Water.
-
Reactivity & Application Protocols
A. Amide Coupling (The Challenge)
Due to the steric bulk of the 2,4-dimethyl groups, standard coupling reagents (EDC, HATU) often result in slow kinetics or incomplete conversion.
Optimized Protocol: Acid Chloride Activation
-
Activation: Suspend 3-Chloro-2,4-dimethylbenzoic acid (1.0 mmol) in dry DCM. Add Oxalyl Chloride (1.5 mmol) and a catalytic drop of DMF . Stir for 2 hours (gas evolution ceases). Concentrate to dryness to remove excess oxalyl chloride.
-
Coupling: Redissolve the crude acid chloride in THF. Add the amine (1.1 mmol) and DIPEA (2.0 mmol).
-
Catalysis: Add 10 mol% DMAP . Note: DMAP is crucial here to act as a nucleophilic catalyst, shuttling the acyl group to the amine despite the steric wall.
B. Suzuki-Miyaura Coupling
The 3-chloro substituent serves as a handle for late-stage diversification, but aryl chlorides are less reactive than bromides.
-
Catalyst System: Use Pd(OAc)₂ with SPhos or XPhos . These bulky, electron-rich phosphine ligands facilitate the oxidative addition into the sterically hindered, electron-rich (due to methyls) aryl chloride bond.
-
Base: K₃PO₄ (anhydrous) in Toluene/Water (10:1) at 100°C.
Application Logic: Divergent Synthesis
Caption: Divergent utility of the scaffold in generating conformationally restricted libraries.
Case Studies & Biological Context
This scaffold mimics the structural logic found in several bioactive classes:
-
Hedgehog Pathway Inhibitors: Similar to Vismodegib, where a chlorinated benzene ring occupies a hydrophobic pocket. The 2,4-dimethyl analog offers a tighter "lock" than the standard 2-chloro analogs [1].
-
11β-HSD1 Inhibitors: Substituted benzamides are classic inhibitors for this metabolic target. The 2,4-dimethyl pattern prevents metabolic oxidation of the methyl groups compared to a single methyl, while the 3-chloro group improves potency [2].
References
-
Patent: Substituted Benzamides as Inhibitors of the Hedgehog Pathway. WO2005/123724.[1] (2005).[1][2]
-
Review: Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.
-
Methodology: Laili, C., et al. (2020). Regioselective Friedel-Crafts Acylation of Substituted Benzenes. Organic Process Research & Development.
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Chloro-2,4-dimethylbenzoic Acid Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: Dr. Alistair Finch, Senior Application Scientist
Foreword: Strategic Importance and Synthetic Overview
3-Chloro-2,4-dimethylbenzoic acid is a highly functionalized aromatic scaffold of significant interest in medicinal chemistry and materials science. The specific arrangement of its substituents—a meta-directing, deactivating carboxyl group, two ortho/para-directing, activating methyl groups, and a halogen—creates a unique electronic and steric profile. This profile makes it a valuable building block for synthesizing complex molecules, including active pharmaceutical ingredients (APIs) and specialized polymers.
This guide provides a comprehensive technical overview of the primary synthetic routes to 3-chloro-2,4-dimethylbenzoic acid and its common derivatives. We move beyond simple procedural lists to explain the causality behind experimental choices, offering insights into reaction mechanisms, potential side reactions, and optimization strategies. Every protocol is designed as a self-validating system, grounded in established chemical principles to ensure reliability and reproducibility in your laboratory.
Part 1: Core Synthetic Pathways to the Central Scaffold
The synthesis of the title compound can be efficiently approached from two distinct and strategically viable directions, primarily dictated by the commercial availability and cost of the starting materials.
-
Route A: Electrophilic Chlorination. This pathway involves the direct chlorination of the readily available 2,4-dimethylbenzoic acid. The key challenge in this approach is controlling the regioselectivity of the halogenation.
-
Route B: Side-Chain Oxidation. This alternative route begins with 3-chloro-1,2,4-trimethylbenzene (3-chloro-pseudocumene) and involves the selective oxidation of one of the methyl groups to a carboxylic acid. This method is often preferred for its unambiguous regiochemical outcome.
Protocol I: Synthesis via Direct Chlorination of 2,4-Dimethylbenzoic Acid
This protocol leverages electrophilic aromatic substitution. The interplay of the substituent directing effects is critical: the two methyl groups (activating, ortho/para-directing) and the carboxylic acid group (deactivating, meta-directing) collectively favor substitution at the C3 and C5 positions. Steric hindrance from the C2-methyl group typically makes the C3 position the more accessible site for chlorination.
Experimental Protocol
Materials & Reagents:
-
2,4-Dimethylbenzoic acid (CAS 611-01-8)[1]
-
Thionyl chloride (SOCl₂)
-
N-Chlorosuccinimide (NCS)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (for extraction)
-
Hexanes (for recrystallization)
Procedure:
-
Activation of the Carboxylic Acid (Optional but Recommended): To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,4-dimethylbenzoic acid (1.0 eq). Add thionyl chloride (3.0 eq) and a catalytic drop of DMF. The mixture is heated to reflux (approx. 80°C) for 2 hours. This step converts the carboxylic acid to the more reactive acyl chloride, facilitating a cleaner electrophilic substitution. Excess thionyl chloride is then carefully removed under reduced pressure. The crude 2,4-dimethylbenzoyl chloride is used directly.
-
Electrophilic Chlorination: The crude acyl chloride is dissolved in anhydrous DCM. The solution is cooled to 0°C in an ice bath. N-Chlorosuccinimide (NCS, 1.1 eq) is added portion-wise over 15 minutes, ensuring the temperature remains below 5°C. The reaction is allowed to slowly warm to room temperature and stirred for 12-18 hours. Reaction progress should be monitored by TLC or LC-MS.
-
Hydrolysis and Work-up: The reaction mixture is cooled again to 0°C and slowly quenched by the addition of water to hydrolyze the acyl chloride back to the carboxylic acid. The mixture is transferred to a separatory funnel, and the organic layer is separated.
-
Aqueous Extraction: The organic layer is washed sequentially with 1 M HCl (2x), water (1x), and brine (1x). To isolate the product, it is extracted from the organic phase into a basic aqueous solution. Add saturated aqueous NaHCO₃ (3x) and collect the aqueous layers. This acid-base extraction is a crucial purification step, separating the desired carboxylic acid from non-acidic impurities.[2]
-
Precipitation and Isolation: The combined basic aqueous layers are cooled in an ice bath and acidified to pH 2 with concentrated HCl. A white precipitate of 3-chloro-2,4-dimethylbenzoic acid will form.
-
Final Purification: The solid is collected by vacuum filtration, washed with cold water, and dried. For higher purity, the product can be recrystallized from an ethyl acetate/hexanes solvent system.
Workflow Visualization: Direct Chlorination
Caption: Synthetic workflow for Protocol I via electrophilic chlorination.
Protocol II: Synthesis via Side-Chain Oxidation
This route offers superior regiochemical control by starting with a precursor that already contains the desired chlorine substitution pattern. The oxidation of a benzylic methyl group is a robust and scalable transformation, commonly achieved using strong oxidizing agents like potassium permanganate (KMnO₄).
Experimental Protocol
Materials & Reagents:
-
3-Chloro-1,2,4-trimethylbenzene (CAS 5665-68-9)
-
Potassium permanganate (KMnO₄)
-
Potassium hydroxide (KOH)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃) (for quenching)
-
Diethyl ether (for extraction)
Procedure:
-
Reaction Setup: In a large round-bottom flask fitted with a mechanical stirrer and reflux condenser, combine 3-chloro-1,2,4-trimethylbenzene (1.0 eq), water, and potassium hydroxide (2.0 eq).
-
Oxidation: Heat the biphasic mixture to a vigorous reflux (95-100°C). Add potassium permanganate (KMnO₄, approx. 4.0 eq) slowly in small portions over 2-3 hours. The purple color of the permanganate will disappear as it is consumed. The addition must be carefully controlled to manage the exotherm. The reaction is complete when a faint purple color persists in the refluxing mixture.
-
Quenching and Filtration: Cool the reaction mixture to room temperature. The excess KMnO₄ is quenched by the careful addition of solid sodium bisulfite until the purple color disappears. The brown manganese dioxide (MnO₂) precipitate is removed by filtration through a pad of Celite. Wash the filter cake with a small amount of hot water.
-
Isolation: Combine the filtrate and washings. Cool the solution in an ice bath and acidify to pH 2 with concentrated HCl. The product, 3-chloro-2,4-dimethylbenzoic acid, will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry. If necessary, the product can be recrystallized from an ethanol/water mixture. This method is analogous to established procedures for oxidizing substituted toluenes.[2][3]
Workflow Visualization: Side-Chain Oxidation
Caption: Synthetic workflow for Protocol II via benzylic oxidation.
Part 2: Synthesis of Key Derivatives
The carboxylic acid moiety of the title compound is a versatile handle for further functionalization, most commonly to form amides and esters.
Protocol III: Amide Synthesis via Amide Coupling
Amide bond formation is central to medicinal chemistry.[4] Modern coupling reagents provide a mild and efficient means of joining the carboxylic acid with a primary or secondary amine, avoiding the harsh conditions required for forming an acyl chloride.[]
Procedure:
-
Activation: Dissolve 3-chloro-2,4-dimethylbenzoic acid (1.0 eq) in anhydrous DMF or DCM. Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) followed by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.5 eq). Stir at room temperature for 20 minutes to form the active ester intermediate.
-
Coupling: Add the desired amine (1.2 eq) to the mixture.
-
Reaction & Monitoring: Stir at room temperature for 4-16 hours. Monitor for the consumption of the starting acid by TLC or LC-MS.
-
Work-up and Purification: Dilute the reaction with ethyl acetate and wash with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. The crude amide is then purified by silica gel column chromatography or recrystallization.
Protocol IV: Ester Synthesis via Fischer Esterification
Fischer esterification is a classic, acid-catalyzed equilibrium process that is highly effective for simple, unhindered alcohols.[6]
Procedure:
-
Reaction Setup: Dissolve 3-chloro-2,4-dimethylbenzoic acid (1.0 eq) in a large excess of the desired alcohol (e.g., methanol or ethanol), which acts as both reactant and solvent.
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 5 mol%).
-
Reaction: Heat the mixture to reflux for 4-8 hours. The reaction is driven to completion by the large excess of the alcohol, according to Le Châtelier's principle.
-
Work-up: Cool the mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in diethyl ether.
-
Purification: Wash the ether solution with water, saturated aqueous NaHCO₃ (to remove unreacted acid), and brine. Dry the organic layer over MgSO₄, filter, and concentrate to yield the ester, which can be further purified by distillation or chromatography if needed.
Part 3: Data and Troubleshooting
Expected Product Characterization
| Compound | Formula | MW | Expected ¹H NMR (CDCl₃, δ ppm) | Expected ¹³C NMR (CDCl₃, δ ppm) |
| 3-Chloro-2,4-dimethylbenzoic acid | C₉H₉ClO₂ | 184.62 | 7.95 (d, 1H), 7.10 (d, 1H), 2.62 (s, 3H), 2.45 (s, 3H) | ~174 (COOH), ~141 (C-Cl), ~139, ~135, ~132, ~129, ~126 (Ar-C), ~21 (CH₃), ~17 (CH₃) |
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low yield in Chlorination (Protocol I) | Incomplete reaction or formation of multiple isomers (e.g., 5-chloro).[7] | Increase reaction time or temperature slightly. To improve regioselectivity, consider using a different solvent or a bulkier chlorinating agent. Purify carefully using column chromatography. |
| Incomplete Oxidation (Protocol II) | Insufficient oxidizing agent or reaction time. | Add KMnO₄ until a faint purple color persists at reflux, indicating an excess. Ensure vigorous stirring to overcome the biphasic nature of the reaction. |
| Difficult Purification of Acid | Product streaking on silica gel chromatography. | Add 0.5-1% acetic acid to the chromatography eluent to suppress deprotonation of the carboxylic acid on the silica surface. |
| Low yield in Esterification (Protocol IV) | Equilibrium not sufficiently shifted towards products. | Use a larger excess of the alcohol. If possible, remove the water byproduct during the reaction using a Dean-Stark apparatus. Alternatively, use the two-step acid chloride method.[8] |
References
- CN105384620A - 3-chloro methyl benzoic acid synthetic method.
-
Benzoic Acid + Methylamine = ?? (Amide Reaction). YouTube. [Link]
-
A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. ijstr.org. [Link]
-
CHLORINATION OF BENZOIC ACID. Zenodo. [Link]
-
2,4-Dichlorobenzoic acid. Wikipedia. [Link]
-
Acid to Ester - Common Conditions. organic-chemistry.org. [Link]
-
2,4-Dimethylbenzoic acid. PubChem. [Link]
-
ICSC 1433 - 1,2,4-TRIMETHYLBENZENE. ilo.org. [Link]
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- 3. 2,4-Dichlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. hepatochem.com [hepatochem.com]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. 3-Chloro-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Characterization of 3-Chloro-2,4-dimethylbenzoic Acid
Introduction
3-Chloro-2,4-dimethylbenzoic acid, with a molecular formula of C₉H₉ClO₂ and a molecular weight of 184.62 g/mol , is a substituted aromatic carboxylic acid.[1] Its structural complexity, featuring a chlorine atom and two methyl groups on the benzene ring, suggests its potential as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and robust analytical methods are therefore essential for its characterization, including identity confirmation, purity assessment, and quantification.
This comprehensive guide provides detailed application notes and protocols for the analytical characterization of 3-Chloro-2,4-dimethylbenzoic acid. The methodologies described herein are designed for researchers, scientists, and professionals in drug development and quality control. The protocols are grounded in established analytical principles and draw upon methodologies for structurally related benzoic acid derivatives.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Chloro-2,4-dimethylbenzoic acid is presented in the table below. These parameters are crucial for method development, particularly for chromatographic techniques.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO₂ | Advanced ChemBlocks[1] |
| Molecular Weight | 184.62 g/mol | Advanced ChemBlocks[1] |
| CAS Number | 1632385-49-9 | Advanced ChemBlocks[1] |
| IUPAC Name | 3-chloro-2,4-dimethylbenzoic acid | Advanced ChemBlocks[1] |
| SMILES | CC1=C(Cl)C(C)=C(C(=O)O)C=C1 | Advanced ChemBlocks[1] |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds like 3-Chloro-2,4-dimethylbenzoic acid. A reversed-phase method is typically employed for benzoic acid derivatives, offering excellent resolution and sensitivity.
Causality Behind Experimental Choices
-
Reversed-Phase C18 Column: The nonpolar nature of the C18 stationary phase provides effective retention for the moderately nonpolar 3-Chloro-2,4-dimethylbenzoic acid.
-
Acidified Mobile Phase: The addition of a small amount of acid (e.g., phosphoric acid or formic acid) to the mobile phase suppresses the ionization of the carboxylic acid group. This ensures a consistent retention time and improved peak shape.[2]
-
UV Detection: The aromatic ring in the analyte provides strong UV absorbance, making UV detection a sensitive and reliable method for quantification. The detection wavelength is typically set near the absorbance maximum of the compound.
Experimental Protocol: RP-HPLC
1. Instrumentation and Reagents:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Formic acid (analytical grade).
-
3-Chloro-2,4-dimethylbenzoic acid reference standard.
2. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) = 60:40 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm |
| Run Time | 10 minutes |
3. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 3-Chloro-2,4-dimethylbenzoic acid reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1-50 µg/mL).
-
Sample Solution: Accurately weigh an appropriate amount of the sample, dissolve it in the mobile phase, and dilute to a concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Identify the 3-Chloro-2,4-dimethylbenzoic acid peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Construct a calibration curve by plotting the peak area of the calibration standards against their concentrations.
-
Determine the concentration of the analyte in the sample solution from the calibration curve.
-
Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Caption: Workflow for HPLC analysis of 3-Chloro-2,4-dimethylbenzoic acid.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For carboxylic acids, derivatization is often necessary to increase their volatility and improve chromatographic performance.
Causality Behind Experimental Choices
-
Derivatization: Esterification (e.g., with methanol and an acid catalyst) or silylation converts the polar carboxylic acid group into a less polar and more volatile ester or silyl ester, making it suitable for GC analysis.[3]
-
DB-5ms Column: A nonpolar or mid-polar column like a DB-5ms is a good starting point for the separation of a wide range of derivatized organic compounds.
-
Mass Spectrometry Detection: MS provides structural information through fragmentation patterns, allowing for confident identification of the analyte and any impurities.
Experimental Protocol: GC-MS
1. Instrumentation and Reagents:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Fused silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Helium (carrier gas).
-
Derivatization reagent (e.g., Methanolic HCl or a silylating agent like BSTFA).
-
3-Chloro-2,4-dimethylbenzoic acid.
-
Solvent (e.g., Dichloromethane or Ethyl Acetate).
2. Derivatization (Esterification):
-
Accurately weigh about 1 mg of the sample into a vial.
-
Add 1 mL of 2M methanolic HCl.
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature and add 1 mL of water and 1 mL of dichloromethane.
-
Vortex and allow the layers to separate.
-
Transfer the organic (bottom) layer to a clean vial for GC-MS analysis.
3. GC-MS Conditions:
| Parameter | Recommended Condition |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
4. Data Analysis:
-
The mass spectrum of the derivatized 3-Chloro-2,4-dimethylbenzoic acid is expected to show a molecular ion peak corresponding to the methyl ester.
-
Characteristic fragmentation patterns, such as the loss of a methoxy group (-OCH₃) or a carboxyl group (-COOCH₃), will aid in structural confirmation.
-
Comparison of the obtained mass spectrum with spectral libraries (e.g., NIST) for similar compounds can further support identification.
Caption: Workflow for GC-MS analysis of 3-Chloro-2,4-dimethylbenzoic acid.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure of 3-Chloro-2,4-dimethylbenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise arrangement of atoms within a molecule.
¹H NMR Spectroscopy:
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region (typically 10-13 ppm).[4]
-
Aromatic Protons: The protons on the benzene ring will appear as singlets or doublets in the aromatic region (typically 7-8 ppm). The specific splitting pattern will depend on the coupling between the adjacent protons.
-
Methyl Protons (-CH₃): Two distinct singlets are expected for the two methyl groups, likely in the range of 2.2-2.6 ppm.
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (-C=O): The carboxylic acid carbonyl carbon will resonate in the downfield region, typically around 170-180 ppm.
-
Aromatic Carbons: The six carbons of the benzene ring will show distinct signals in the aromatic region (120-150 ppm). The carbon attached to the chlorine atom will be influenced by its electronegativity.
-
Methyl Carbons (-CH₃): The two methyl carbons will appear in the upfield region, typically around 15-25 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected Characteristic IR Absorptions:
-
O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.[5]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[5]
-
C-O Stretch (Carboxylic Acid): A medium intensity band in the region of 1210-1320 cm⁻¹.
-
Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
C-H Stretches (Aromatic and Methyl): Absorptions above and below 3000 cm⁻¹.
-
C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.
Trustworthiness and Self-Validating Systems
The protocols described in this guide are designed to be self-validating. The use of certified reference standards is crucial for confirming the identity and quantifying the analyte. System suitability tests, such as replicate injections of a standard to check for reproducibility of retention time and peak area, should be performed before each analytical run to ensure the chromatographic system is performing adequately. The combination of chromatographic and spectroscopic data provides a high degree of confidence in the characterization of 3-Chloro-2,4-dimethylbenzoic acid.
References
-
Agilent Technologies. (n.d.). Analysis of Organic Acids in Aqueous Samples. Retrieved March 7, 2026, from [Link]
-
Filo. (2025, July 17). How would the ^1H NMR spectrum of 4-(N,N-dimethyl)benzoic acid differ from.... Retrieved March 7, 2026, from [Link]
-
Kostrzewski, P., et al. (n.d.). Dimethylbenzoic acids - metabolites of trimethylbenzene. ResearchGate. Retrieved March 7, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzoic acid. NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA). Retrieved March 7, 2026, from [Link]
Sources
Application Note: Structural Elucidation of 3-Chloro-2,4-dimethylbenzoic Acid using NMR Spectroscopy
Abstract
This application note provides a comprehensive guide for the structural analysis of 3-Chloro-2,4-dimethylbenzoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation, data acquisition, and in-depth spectral interpretation of ¹H NMR, ¹³C NMR, and 2D correlation experiments (COSY, HSQC) are presented. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who require robust methods for the structural verification of substituted aromatic compounds.
Introduction
3-Chloro-2,4-dimethylbenzoic acid is a polysubstituted aromatic carboxylic acid. The precise determination of its chemical structure is critical for its application in pharmaceutical and materials science, as its biological activity and chemical properties are intrinsically linked to the substitution pattern on the benzoic acid core. NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of such organic molecules in solution. This document outlines the experimental workflow and data analysis for confirming the identity and purity of 3-Chloro-2,4-dimethylbenzoic acid.
Part 1: Experimental Design and Protocols
A logical and systematic approach to the NMR analysis is crucial for obtaining high-quality, interpretable data. The workflow begins with meticulous sample preparation, followed by the acquisition of a series of NMR experiments designed to provide a complete picture of the molecular structure.
Sample Preparation: The Foundation of Quality Data
The quality of the NMR spectrum is highly dependent on the sample preparation. For a small organic molecule like 3-Chloro-2,4-dimethylbenzoic acid, the following protocol is recommended.
Protocol 1: Sample Preparation for NMR Analysis
-
Analyte Purity: Ensure the sample is of sufficient purity. Impurities will complicate the spectra and may interfere with signal assignments. Purification by recrystallization or chromatography may be necessary.
-
Mass Determination: Accurately weigh approximately 10-20 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial[1].
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules. However, for carboxylic acids, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred as it can better solubilize the compound and often results in a sharper carboxylic acid proton signal. The choice of solvent can influence chemical shifts[2].
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial[1]. Gently vortex or sonicate the vial to ensure complete dissolution. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to prevent shimming issues[1][3].
-
Internal Standard (Optional): For highly accurate chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) can be added. However, the residual solvent peak is often sufficient for routine analysis[1].
-
Transfer to NMR Tube: Carefully transfer the solution to a clean, high-quality 5 mm NMR tube.
-
Labeling: Clearly label the NMR tube with the sample identification.
Diagram of the Experimental Workflow
Caption: Workflow for NMR analysis of 3-Chloro-2,4-dimethylbenzoic acid.
Data Acquisition: A Multi-faceted Approach
Acquiring a suite of NMR spectra provides complementary information for a comprehensive structural analysis. The following experiments are recommended, performed on a 400 MHz or higher field spectrometer.
Protocol 2: NMR Data Acquisition
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Key parameters include a spectral width covering the expected chemical shift range (e.g., 0-15 ppm), a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time will be required compared to ¹H NMR[1].
-
2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to each other in the molecule[4].
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs, allowing for the unambiguous assignment of carbon signals based on their attached protons[4].
Part 2: Spectral Interpretation and Structural Verification
The following section details the expected NMR spectra for 3-Chloro-2,4-dimethylbenzoic acid and provides a guide to their interpretation.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to show four distinct signals: two for the aromatic protons and two for the methyl groups, in addition to the carboxylic acid proton.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11-13 | Singlet (broad) | 1H | COOH | The acidic proton of a carboxylic acid is highly deshielded and its chemical shift is concentration and solvent dependent[2][5]. |
| ~7.9 | Doublet | 1H | H-6 | This proton is ortho to the electron-withdrawing carboxylic acid group, leading to significant deshielding. It will be coupled to H-5. |
| ~7.2 | Doublet | 1H | H-5 | This proton is coupled to H-6. |
| ~2.4 | Singlet | 3H | 4-CH₃ | Methyl groups on an aromatic ring typically appear in this region. |
| ~2.2 | Singlet | 3H | 2-CH₃ | The chemical shift of this methyl group may be slightly different from the 4-CH₃ due to the influence of the adjacent chloro and carboxylic acid groups. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, one for each unique carbon atom in the molecule.
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~168-172 | C=O | The carbonyl carbon of a carboxylic acid is highly deshielded[2][5]. |
| ~140-145 | C-4 | Aromatic carbon bearing a methyl group. |
| ~135-140 | C-2 | Aromatic carbon bearing a methyl group. |
| ~133-138 | C-3 | Aromatic carbon bearing a chloro group. |
| ~130-135 | C-1 | Aromatic carbon bearing the carboxylic acid group. |
| ~128-132 | C-6 | Aromatic methine carbon. |
| ~125-130 | C-5 | Aromatic methine carbon. |
| ~20-25 | 4-CH₃ | Methyl carbon. |
| ~15-20 | 2-CH₃ | Methyl carbon. |
Diagram of Structural Correlations
Caption: Key COSY and HSQC correlations for spectral assignment.
Analysis of 2D NMR Spectra
-
COSY: The COSY spectrum will be crucial for confirming the connectivity of the aromatic protons. A cross-peak is expected between the signals assigned to H-5 and H-6, confirming their adjacent positions on the aromatic ring. The methyl protons and the carboxylic acid proton should not show any cross-peaks as they are singlets.
-
HSQC: The HSQC spectrum will definitively link the proton signals to their corresponding carbon signals. Cross-peaks are expected between:
-
The H-5 proton signal and the C-5 carbon signal.
-
The H-6 proton signal and the C-6 carbon signal.
-
The 2-CH₃ proton signal and the 2-CH₃ carbon signal.
-
The 4-CH₃ proton signal and the 4-CH₃ carbon signal.
-
This allows for the unambiguous assignment of the aromatic methine and methyl carbons.
Conclusion
By employing a combination of ¹H NMR, ¹³C NMR, and 2D correlation spectroscopy, the chemical structure of 3-Chloro-2,4-dimethylbenzoic acid can be unequivocally determined. The systematic application of the protocols and interpretation strategies outlined in this application note will enable researchers to confidently verify the identity and purity of this and structurally related compounds. This rigorous analytical approach is fundamental to ensuring the quality and reliability of chemical entities used in research and development.
References
- Supporting Information for a relevant chemical synthesis. While not directly for the target molecule, it provides examples of NMR data for similar substituted benzoic acids. (Source: )
- JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids.
- Reddit. (2021, October 9). What are the best practices for sample preparation for NMR analysis? r/OrganicChemistry.
- NP-MRD. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0232060).
- Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility.
- Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites.
- PubChem. 3-Chlorobenzoic Acid.
- NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). Department of Chemistry.
Sources
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 3. reddit.com [reddit.com]
- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
HPLC and LC-MS methods for 3-Chloro-2,4-dimethylbenzoic acid
Application Note: Advanced HPLC-UV and LC-MS/MS Methodologies for the Quantitation of 3-Chloro-2,4-dimethylbenzoic Acid
Executive Summary & Analyte Profiling
3-Chloro-2,4-dimethylbenzoic acid (CAS: 1632385-49-9) is a highly specific, halogenated aromatic building block frequently utilized in the synthesis of novel pharmaceuticals and agrochemicals[1]. Accurate quantitation of this intermediate is critical during drug development to monitor reaction yields, assess purity, and track potential genotoxic impurities.
From a physicochemical standpoint, this molecule presents specific analytical behaviors:
-
Molecular Formula: C9H9ClO2
-
Molecular Weight: 184.62 g/mol [1]
-
pKa: ~3.5 – 3.8 (Estimated; driven by the electron-withdrawing meta-chlorine and steric hindrance of the ortho-methyl group).
-
LogP: ~3.5 (Moderately hydrophobic).
Because of its acidic nature and moderate hydrophobicity, analyzing this compound requires precise control over mobile phase pH to prevent peak tailing in liquid chromatography and to maximize ion yield in mass spectrometry.
Methodological Rationale: The Causality of Experimental Design
As an application scientist, developing a robust method requires moving beyond generic gradients and understanding the thermodynamic and ionization behaviors of the analyte.
Chromatographic Strategy (HPLC-UV): In reversed-phase HPLC, the retention of weak acids like benzoic acid derivatives is highly dependent on the pH of the mobile phase[2]. If the pH is near or above the analyte's pKa (~3.5), the molecule exists in an anionic state, leading to poor retention on a nonpolar C18 column and severe peak broadening. To force the molecule into its neutral, protonated state, we must lower the mobile phase pH to at least 2 units below the pKa. Therefore, 0.1% Formic Acid (pH ~2.7) is selected as the aqueous mobile phase modifier. Furthermore, utilizing a modern column with low silanol activity (e.g., Shim-pack Arata C18) prevents secondary ionic interactions, ensuring sharp, symmetrical peaks for acidic compounds even under low ionic strength conditions[3].
Mass Spectrometry Strategy (LC-MS/MS): While positive electrospray ionization (ESI+) is the default for many basic small molecules, carboxylic acids exhibit vastly superior ionization efficiency in negative ion mode (ESI-)[4]. In ESI-, the goal is to generate the deprotonated pseudo-molecular ion, [M-H]-[5].
-
The pH Paradox: While 0.1% formic acid is excellent for HPLC retention, it actively suppresses negative ionization by keeping the analyte protonated. To solve this, our LC-MS/MS method replaces formic acid with 10 mM Ammonium Acetate adjusted to pH 4.5 . This pH is slightly above the analyte's pKa, ensuring partial deprotonation in the liquid phase prior to aerosolization, which dramatically enhances ESI- sensitivity[6].
-
Isotopic Confirmation: Because the molecule contains a single chlorine atom, it naturally exists in a ~3:1 ratio of 35Cl to 37Cl. We leverage this by monitoring two separate parent masses (m/z 183.0 and 185.0). The primary fragmentation pathway for benzoic acids in collision-induced dissociation (CID) is the neutral loss of carbon dioxide (-44 Da).
Workflow Visualization
LC-MS/MS MRM workflow for 3-Chloro-2,4-dimethylbenzoic acid quantification.
Experimental Protocols & Methodologies
Sample Preparation (Self-Validating System)
-
Stock Solution: Accurately weigh 10.0 mg of 3-Chloro-2,4-dimethylbenzoic acid reference standard. Dissolve in 10.0 mL of LC-MS grade Methanol to yield a 1.0 mg/mL stock.
-
Working Standards: Dilute the stock solution using the initial mobile phase conditions (e.g., 95% Water / 5% Acetonitrile) to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL. Note: Diluting in the initial mobile phase prevents solvent-mismatch peak distortion (the "solvent effect") upon injection.
-
Filtration: Pass all final samples through a 0.22 µm regenerated cellulose (RC) syringe filter. Do not use nylon filters, as they can non-specifically bind highly hydrophobic acidic compounds.
HPLC-UV Method for Purity and High-Level Quantitation
This method is optimized for standard QA/QC environments requiring robust, reproducible chromatography[2].
Table 1: HPLC-UV Parameters
| Parameter | Specification |
|---|---|
| Column | Shim-pack Arata C18 (or equivalent low-silanol C18), 150 x 4.6 mm, 5 µm[3] |
| Mobile Phase A | 0.1% Formic Acid in MS-grade Water |
| Mobile Phase B | 0.1% Formic Acid in MS-grade Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm (Primary quantitation) and 254 nm (Aromatic confirmation) |
Table 2: HPLC-UV Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 10 | 90 |
| 10.0 | 10 | 90 |
| 10.1 | 95 | 5 |
| 15.0 | 95 | 5 (Re-equilibration) |
LC-MS/MS Method for Trace-Level Quantitation
This method is designed for pharmacokinetic (PK) studies or trace impurity profiling where maximum sensitivity is required[6].
Table 3: LC-MS/MS Chromatographic Parameters
| Parameter | Specification |
|---|---|
| Column | Waters Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, adjusted to pH 4.5 with Acetic Acid[6] |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Gradient | 5% B to 95% B over 4.0 minutes, hold 1 min, re-equilibrate 2 min. |
Table 4: Mass Spectrometer Parameters (ESI Negative Mode)
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative [-][4] |
| Capillary Voltage | -2.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 450 °C |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) |
Table 5: Multiple Reaction Monitoring (MRM) Transitions
| Analyte Isotope | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
|---|---|---|---|---|---|
| 35Cl Isotope | 183.0 | 139.0 | 50 | 18 | Quantifier (Loss of CO2) |
| 37Cl Isotope | 185.0 | 141.0 | 50 | 18 | Qualifier (Confirmation) |
System Suitability & Validation Criteria
To ensure the protocol acts as a self-validating system, the following criteria must be met prior to sample analysis:
-
Blank Assessment: Injection of the sample diluent must show no interfering peaks at the retention time of 3-Chloro-2,4-dimethylbenzoic acid (S/N < 3).
-
Precision: Six replicate injections of a mid-level standard must yield a peak area Relative Standard Deviation (%RSD) of ≤ 2.0%.
-
Isotope Ratio Verification: For LC-MS/MS, the peak area ratio of the Qualifier transition (185->141) to the Quantifier transition (183->139) must remain consistent at approximately 32% (± 20% relative variance), confirming the presence of the mono-chlorinated species and ruling out isobaric matrix interferences.
References
-
3-Chloro-2,4-dimethylbenzoic acid - Advanced ChemBlocks Source: achemblock.com URL:[1]
-
Analysis of Benzoic Acid in Drink Using ID-LC/MS Source: researchgate.net URL:[6]
-
Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte Source: acs.org URL:[4]
-
eL534 Impurity Analysis of Pharmaceutical Products Using Next-Generation LC Column "Shim-pack Arata C18" Source: shimadzu.com URL:[3]
-
Pseudo-Molecular Ion Formation by Aromatic Acids in Negative Ionization Mode Electrospray Ionization Mass Spectrometry Source: vt.edu URL:[5]
-
2.5: High-Performance Liquid Chromatography - Chemistry LibreTexts Source: libretexts.org URL:[2]
Sources
- 1. 3-Chloro-2,4-dimethylbenzoic acid 95% | CAS: 1632385-49-9 | AChemBlock [achemblock.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. shimadzu.com [shimadzu.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pseudo-Molecular Ion Formation by Aromatic Acids in Negative Ionization Mode Electrospray Ionization Mass Spectrometry [vtechworks.lib.vt.edu]
- 6. researchgate.net [researchgate.net]
Application Note: High-Throughput Purity Analysis of 3-Chloro-2,4-dimethylbenzoic Acid Using Ultra-Performance Liquid Chromatography (UPLC)
Abstract
This application note presents a robust and validated Ultra-Performance Liquid Chromatography (UPLC) method for the rapid and accurate determination of the purity of 3-Chloro-2,4-dimethylbenzoic acid, a key intermediate in pharmaceutical synthesis. The developed method leverages the high resolution and speed of UPLC technology to achieve baseline separation of the main compound from its potential impurities in under 5 minutes.[1][2][3] This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, detailing the methodology, system parameters, sample preparation, and validation in accordance with ICH guidelines.[4][5]
Introduction: The Need for Speed and Precision in Purity Analysis
3-Chloro-2,4-dimethylbenzoic acid is a substituted aromatic carboxylic acid that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount as any impurities can carry through the synthetic route, potentially affecting the safety and efficacy of the final drug product. Therefore, a reliable and efficient analytical method for purity assessment is essential for quality control and process monitoring.
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC) for this application. By employing columns packed with sub-2-micron particles and operating at higher pressures, UPLC systems deliver dramatic increases in resolution, sensitivity, and speed of analysis.[2][3][6][7] This allows for more confident peak identification and quantification, even for trace-level impurities, while significantly reducing analytical run times and solvent consumption.[2][3] This application note details the development and validation of a UPLC method designed to provide a highly efficient and trustworthy purity assessment of 3-Chloro-2,4-dimethylbenzoic acid.
Experimental
Instrumentation and Software
-
UPLC System: A system capable of pressures up to 15,000 psi, equipped with a binary solvent delivery pump, an autosampler, a column heater, and a photodiode array (PDA) detector.[6]
-
Column: A high-strength silica (HSS) or bridged ethyl hybrid (BEH) C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm) is recommended for its stability and performance under acidic mobile phase conditions.
-
Data Acquisition and Processing: Chromatography data system software.
Reagents and Standards
-
3-Chloro-2,4-dimethylbenzoic acid reference standard: Purity ≥ 99.5%.
-
Acetonitrile (ACN): UPLC or MS-grade.
-
Methanol (MeOH): UPLC or MS-grade.
-
Formic Acid (FA): LC-MS grade.
-
Water: Deionized, 18.2 MΩ·cm resistivity.
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. The addition of an acidifier like formic acid is crucial for the analysis of acidic compounds like benzoic acid derivatives, as it suppresses the ionization of the carboxyl group, leading to better peak shape and retention on a reversed-phase column.[8]
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 3-Chloro-2,4-dimethylbenzoic acid reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the sample diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the 3-Chloro-2,4-dimethylbenzoic acid sample into a 10 mL volumetric flask. Add approximately 7 mL of diluent and sonicate for 5 minutes to dissolve. Dilute to volume with the sample diluent. Further dilute 1 mL of this solution to 10 mL with the sample diluent.
UPLC Method Development and Optimization
The primary objective was to develop a rapid method capable of separating 3-Chloro-2,4-dimethylbenzoic acid from its potential process-related impurities and degradation products.
-
Column Selection: A C18 stationary phase was chosen due to the non-polar nature of the analyte. The 1.7 µm particle size ensures high efficiency and resolution.[3][7]
-
Mobile Phase Selection: A combination of acidified water and acetonitrile provides excellent selectivity for aromatic carboxylic acids.[9] Formic acid was selected as the modifier due to its volatility and compatibility with MS detectors, should further characterization of impurities be necessary.
-
Detection Wavelength: The UV spectrum of 3-Chloro-2,4-dimethylbenzoic acid was determined using the PDA detector. A wavelength of 245 nm was chosen for quantification as it provides a good response for the main peak and potential aromatic impurities.
-
Gradient Elution: A gradient elution was developed to ensure the timely elution of the main peak while also allowing for the detection of any late-eluting, more non-polar impurities. The gradient was optimized to achieve a balance between resolution and run time.
Optimized UPLC Method Parameters
| Parameter | Condition |
| Column | HSS C18, 100 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 0.00 min - 30% B3.00 min - 95% B4.00 min - 95% B4.10 min - 30% B5.00 min - 30% B |
| Column Temperature | 40 °C |
| Injection Volume | 2.0 µL |
| Detection | PDA, 245 nm |
| Run Time | 5.0 minutes |
Protocol: Step-by-Step Purity Determination
-
System Preparation:
-
Purge the UPLC system with the mobile phases to remove any air bubbles and ensure a stable baseline.
-
Equilibrate the column with the initial mobile phase conditions (30% B) for at least 10 minutes or until a stable baseline is achieved.
-
-
System Suitability Test (SST):
-
Inject the Working Standard Solution (0.1 mg/mL) five times consecutively.
-
The system is deemed suitable for use if the relative standard deviation (%RSD) for the peak area of 3-Chloro-2,4-dimethylbenzoic acid is ≤ 2.0%.
-
-
Analysis Sequence:
-
Inject a blank (sample diluent) to ensure no carryover from previous injections.
-
Inject the Working Standard Solution.
-
Inject the Sample Solution in duplicate.
-
-
Data Analysis and Purity Calculation:
-
Integrate all peaks in the chromatogram for the sample solution, excluding any peaks from the blank.
-
Calculate the percentage purity using the area percent method:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Method Validation
The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[4][5]
Validation Parameters Summary
| Parameter | Results |
| Specificity | The method demonstrated excellent specificity. The main peak was well-resolved from all potential impurities, and the peak purity analysis using the PDA detector confirmed no co-eluting peaks. |
| Linearity | A linear relationship between peak area and concentration was observed over the range of 0.0005 mg/mL to 0.15 mg/mL. The correlation coefficient (r²) was > 0.999. |
| Accuracy | Accuracy was determined by spike recovery experiments at three concentration levels (80%, 100%, and 120% of the working concentration). The mean recovery was between 98.0% and 102.0%. |
| Precision | Repeatability (Intra-day): The %RSD for six replicate preparations of the sample was < 1.0%.Intermediate Precision (Inter-day): The %RSD between two different days, analysts, and instruments was < 2.0%. |
| LOD & LOQ | Limit of Detection (LOD): 0.00015 mg/mL (Signal-to-Noise ratio of 3:1)Limit of Quantitation (LOQ): 0.0005 mg/mL (Signal-to-Noise ratio of 10:1) |
| Robustness | The method was found to be robust with respect to small, deliberate variations in flow rate (±0.05 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). |
Conclusion
This application note describes a rapid, sensitive, and robust UPLC method for the purity determination of 3-Chloro-2,4-dimethylbenzoic acid. The method offers a significant improvement in throughput compared to traditional HPLC methods, with a run time of just 5 minutes.[2] The comprehensive validation demonstrates that the method is accurate, precise, and reliable, making it highly suitable for routine quality control in a pharmaceutical development and manufacturing environment.[10][11]
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- PharmaTutor. (2025, March 25). Ultra Performance Liquid Chromatography (Uplc): A New Trend in Analysis.
- Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation.
- Bhattacharya, K., et al. (2021, November 5).
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- ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Al-Rimawi, F. (2014).
- Fountain, K. J., et al. (2020, November 11). Using UPLC Technology as a Method Development Tool for Isolation and Purification in Drug Discovery and Development.
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Leveraging 3-Chloro-2,4-dimethylbenzoic Acid in the Synthesis of Pharmaceutical Intermediates
An Application Guide for Researchers
Abstract
3-Chloro-2,4-dimethylbenzoic acid is a polysubstituted aromatic carboxylic acid whose structural features make it a valuable building block in medicinal chemistry and pharmaceutical development. The presence of a reactive carboxylic acid handle, combined with the electronic and steric influence of the chloro and dimethyl substituents, provides a versatile scaffold for creating diverse molecular libraries. This guide offers an in-depth exploration of its chemical properties, reactivity, and a detailed protocol for its application in the synthesis of N-aryl benzamides—a common motif in numerous therapeutic agents. The causality behind experimental choices, safety protocols, and methods for characterization are discussed to ensure scientific integrity and reproducibility.
Introduction: A Profile of 3-Chloro-2,4-dimethylbenzoic Acid
3-Chloro-2,4-dimethylbenzoic acid (CAS No: 1632385-49-9) is a white to off-white crystalline solid.[1][2] Its utility as a pharmaceutical intermediate stems from the specific arrangement of its functional groups on the benzene ring.
-
The Carboxylic Acid Group (-COOH): This is the primary reactive site for synthetic transformations. It readily participates in esterification, reduction, and, most importantly for drug development, amide bond formation. The acidity of this group is modulated by the other ring substituents.
-
The Chloro Substituent (-Cl): The presence of a chlorine atom significantly influences the molecule's electronic properties and metabolic stability.[3] It can block sites susceptible to oxidative metabolism and often enhances binding affinity to biological targets through halogen bonding.[3]
-
The Dimethyl Groups (-CH₃): The two methyl groups at positions 2 and 4 provide steric bulk, which can be exploited to achieve selective interactions with protein binding pockets. They also impact the molecule's lipophilicity and solubility profile.
The combination of these features makes 3-Chloro-2,4-dimethylbenzoic acid an attractive starting material for generating novel compounds with potential therapeutic effects.[4]
Table 1: Physicochemical Properties of 3-Chloro-2,4-dimethylbenzoic Acid
| Property | Value | Source |
| CAS Number | 1632385-49-9 | [1][2] |
| Molecular Formula | C₉H₉ClO₂ | [1] |
| Molecular Weight | 184.62 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [4] |
| Purity | ≥ 95% | [2] |
| SMILES | CC1=C(Cl)C(C)=C(C(=O)O)C=C1 | [2] |
Core Application: Synthesis of N-Aryl Benzamide Intermediates
The benzamide scaffold is a cornerstone of modern pharmacophores, found in a wide range of approved drugs targeting various diseases. The synthesis of N-aryl benzamides via the coupling of a benzoic acid derivative with an aniline is a fundamental and powerful strategy in medicinal chemistry. This process allows for the systematic exploration of structure-activity relationships (SAR) by varying the substituents on both the benzoic acid and aniline fragments.
3-Chloro-2,4-dimethylbenzoic acid serves as an excellent starting point for this purpose. The following section provides a detailed, field-proven protocol for its conversion into a more reactive intermediate (an acid chloride), followed by coupling with a representative aniline to yield a target N-aryl benzamide.
Synthetic Workflow Overview
The conversion is a two-step process. First, the carboxylic acid is activated by converting it to an acyl chloride using thionyl chloride (SOCl₂). This is a crucial step because carboxylic acids are generally not reactive enough to directly acylate anilines. The resulting acyl chloride is a highly electrophilic species that reacts readily with the nucleophilic amine of the aniline. A non-nucleophilic base, such as triethylamine (TEA), is used in the second step to scavenge the HCl generated during the reaction, preventing the protonation of the aniline and driving the reaction to completion.
Detailed Experimental Protocol
Objective: To synthesize N-(4-fluorophenyl)-3-chloro-2,4-dimethylbenzamide from 3-chloro-2,4-dimethylbenzoic acid.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Quantity | Moles (mmol) |
| 3-Chloro-2,4-dimethylbenzoic acid | 1632385-49-9 | 184.62 | 1.85 g | 10.0 |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | 1.1 mL | 15.0 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 50 mL | - |
| 4-Fluoroaniline | 371-40-4 | 111.12 | 1.11 g | 10.0 |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 2.1 mL | 15.0 |
| Saturated NaHCO₃ solution | - | - | 50 mL | - |
| Brine (Saturated NaCl solution) | - | - | 50 mL | - |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | ~5 g | - |
Step-by-Step Methodology
PART A: Synthesis of 3-Chloro-2,4-dimethylbenzoyl Chloride (Activation)
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Perform this entire step in a certified chemical fume hood.
-
Reagent Addition: Add 3-Chloro-2,4-dimethylbenzoic acid (1.85 g, 10.0 mmol) to the flask.
-
Solvent & Reagent: Add thionyl chloride (1.1 mL, 15.0 mmol) to the flask. A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) can be added to accelerate the reaction, although it is often not necessary.
-
Causality Note: Thionyl chloride is an excellent reagent for this conversion. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the equilibrium towards the product.
-
-
Reaction: Gently heat the mixture to reflux (approx. 40°C for DCM as a co-solvent, or ~76°C if SOCl₂ is used neat) and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Isolation of Intermediate: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (rotary evaporation). The resulting crude 3-chloro-2,4-dimethylbenzoyl chloride (a pale yellow oil or solid) is typically used in the next step without further purification.
PART B: Amide Coupling
-
Setup: In a separate 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 4-fluoroaniline (1.11 g, 10.0 mmol) and triethylamine (2.1 mL, 15.0 mmol) in 30 mL of anhydrous dichloromethane (DCM). Cool the flask in an ice-water bath to 0°C.
-
Causality Note: The reaction is performed at 0°C to control the exothermicity of the acylation reaction. Triethylamine acts as a base to neutralize the HCl that is formed as a byproduct, preventing it from forming an unreactive ammonium salt with the 4-fluoroaniline.
-
-
Addition of Acyl Chloride: Dissolve the crude 3-chloro-2,4-dimethylbenzoyl chloride from Part A in 20 mL of anhydrous DCM and add it to the addition funnel. Add the acyl chloride solution dropwise to the stirring aniline solution over 20-30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Reaction completion can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 25 mL of 1M HCl, 25 mL of saturated NaHCO₃ solution, and 25 mL of brine.
-
Causality Note: The HCl wash removes excess triethylamine. The NaHCO₃ wash removes any unreacted starting carboxylic acid or HCl. The brine wash removes residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure N-(4-fluorophenyl)-3-chloro-2,4-dimethylbenzamide.
Safety and Handling
All procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
3-Chloro-2,4-dimethylbenzoic Acid: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust.[5]
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release toxic gases (HCl and SO₂). Handle with extreme care.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.
-
Anilines (e.g., 4-Fluoroaniline): Toxic upon ingestion, inhalation, and skin absorption.
-
Triethylamine (TEA): Flammable and corrosive. Has a strong, unpleasant odor.
Dispose of all chemical waste in accordance with local, state, and federal regulations.[6]
Conclusion
3-Chloro-2,4-dimethylbenzoic acid is a strategically substituted building block with significant potential in pharmaceutical synthesis. The protocols outlined in this guide demonstrate a robust and reliable method for its incorporation into N-aryl benzamide structures, which are prevalent in medicinal chemistry. By understanding the reactivity of the starting material and the rationale behind each experimental step, researchers can effectively utilize this compound to generate novel molecular entities for drug discovery programs. The self-validating nature of the protocol, which includes purification and implies characterization, ensures the production of high-quality intermediates for further development.
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Application Notes & Protocols for the Evaluation of 3-Chloro-2,4-dimethylbenzoic Acid as a Potential Agrochemical
For Researchers, Scientists, and Drug Development Professionals
Author's Note: Preliminary literature reviews indicate that 3-Chloro-2,4-dimethylbenzoic acid is not a widely documented active ingredient in commercial agrochemicals. Therefore, this document serves as a comprehensive guide to establish a research framework for evaluating its potential, rather than a summary of existing applications. The protocols and rationale are based on established principles of herbicide discovery and mode of action studies for structurally related compounds, particularly synthetic auxins.
Introduction: The Rationale for Investigating Benzoic Acid Derivatives
Benzoic acid and its derivatives represent a cornerstone in the development of synthetic herbicides.[1][2][3] Many of these compounds function as "auxin mimics" or synthetic auxins.[4][5] They imitate the natural plant hormone indole-3-acetic acid (IAA), but unlike IAA, they are not easily degraded by the plant.[6] This leads to an overload of the auxin signaling pathway, causing uncontrolled and disorganized growth that ultimately results in the death of susceptible plants, particularly broadleaf weeds.[4]
The structure of 3-Chloro-2,4-dimethylbenzoic acid, featuring a carboxylic acid group on a substituted benzene ring, suggests a potential for auxin-like activity. The specific substitutions (chloro and two methyl groups) may influence its efficacy, selectivity, and metabolic stability within the plant. A systematic evaluation is therefore warranted to determine its biological activity and potential as a novel herbicide.
This guide outlines a phased approach to:
-
Screen for herbicidal activity.
-
Determine the efficacy and selectivity spectrum.
-
Investigate the potential mode of action.
Phase 1: Primary Screening for Biological Activity
The initial phase is designed to rapidly assess whether 3-Chloro-2,4-dimethylbenzoic acid exhibits any phytotoxic effects on a range of representative plant species.
Protocol: Seed Germination and Early Seedling Growth Assay
This in vitro assay is a cost-effective and rapid method to determine potential pre-emergent herbicidal effects.
Rationale: This assay exposes seeds directly to the test compound, providing an early indication of its ability to inhibit germination or early growth processes. It eliminates environmental variables that can affect whole-plant assays.
Materials:
-
3-Chloro-2,4-dimethylbenzoic acid
-
Acetone (for stock solution)
-
Distilled water
-
Petri dishes (9 cm) with filter paper
-
Seeds of monocot and dicot species (e.g., Lolium perenne (perennial ryegrass), Zea mays (corn), Arabidopsis thaliana, Sinapis alba (white mustard))
-
Growth chamber with controlled light and temperature
Procedure:
-
Stock Solution Preparation: Prepare a 100 mM stock solution of 3-Chloro-2,4-dimethylbenzoic acid in acetone.
-
Working Solutions: Create a dilution series (e.g., 1 µM, 10 µM, 100 µM, 1 mM, 10 mM) in distilled water. Ensure the final acetone concentration is below 0.1% in all treatments, including a solvent-only control.
-
Plating: Place two layers of filter paper in each petri dish. Pipette 5 mL of the respective working solution or control solution onto the filter paper.
-
Seeding: Arrange 20-30 seeds of a single species evenly on the filter paper in each dish.
-
Incubation: Seal the petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 25°C, 16-hour light/8-hour dark cycle).
-
Data Collection: After 7-10 days, measure the following for each treatment:
-
Germination percentage.
-
Root length.
-
Shoot length.
-
-
Analysis: Compare the measurements of the treated groups to the solvent control. Calculate the concentration required to inhibit growth by 50% (IC50) for each species.
Protocol: Whole Plant Post-Emergence Assay
This assay evaluates the compound's effect when applied to the foliage of established seedlings.
Rationale: This test mimics a post-emergence herbicide application and determines if the compound can be absorbed by the leaves and translocated to other parts of the plant to cause phytotoxicity.
Materials:
-
3-Chloro-2,4-dimethylbenzoic acid
-
Acetone and a suitable surfactant (e.g., Tween 20)
-
Seedlings of monocot and dicot species (grown to the 2-4 leaf stage) in pots
-
Laboratory spray chamber
Procedure:
-
Formulation: Prepare a spray solution of 3-Chloro-2,4-dimethylbenzoic acid at various concentrations (e.g., 100, 500, 1000, 2000 g a.i./ha) in a water/acetone mix with a non-ionic surfactant (e.g., 0.1% Tween 20). Include a formulation blank (solvent + surfactant) as a control.
-
Application: Uniformly spray the seedlings in a calibrated laboratory spray chamber.
-
Observation: Place the treated plants back into a greenhouse or growth chamber. Observe and record phytotoxicity symptoms (e.g., epinasty, chlorosis, necrosis) at 3, 7, 14, and 21 days after treatment (DAT).[7]
-
Evaluation: Use a visual rating scale (e.g., 0% = no effect, 100% = plant death) to quantify the herbicidal effect. Determine the effective dose for different species.
Phase 2: Dose-Response and Selectivity Spectrum
If Phase 1 indicates promising activity, this phase aims to quantify the efficacy more precisely and determine the compound's selectivity between crop and weed species.
Protocol: Greenhouse Dose-Response Studies
Rationale: To establish a quantitative relationship between the application rate and the herbicidal effect, which is crucial for determining potential field application rates.
Procedure:
-
Species Selection: Based on Phase 1 results, select a broader range of important weed and crop species.
-
Rate Range: For each species, select a range of 6-8 application rates that are expected to cause between 10% and 90% injury. This may require preliminary range-finding experiments.
-
Application and Evaluation: Follow the procedure for the whole plant post-emergence assay. At 21 DAT, harvest the above-ground biomass, dry it in an oven, and record the dry weight.
-
Data Analysis: Express the dry weight of each plant as a percentage of the untreated control. Use regression analysis (e.g., log-logistic dose-response curve) to calculate the GR50 value (the dose required to reduce plant growth by 50%).
| Parameter | Description |
| Test Compound | 3-Chloro-2,4-dimethylbenzoic acid |
| Application Type | Post-emergence foliar spray |
| Rate Range | e.g., 0, 50, 100, 200, 400, 800, 1600 g a.i./ha |
| Test Species | Amaranthus retroflexus (pigweed), Galium aparine (cleavers), Zea mays (corn), Triticum aestivum (wheat) |
| Primary Endpoint | Dry weight at 21 DAT |
| Calculated Value | GR50 (g a.i./ha) |
Phase 3: Investigating the Mode of Action
The structural similarity to known benzoic acid herbicides suggests a potential auxin-mimic mode of action.[4][6] The following protocols are designed to test this hypothesis.
The Auxin Mimic Hypothesis
Synthetic auxin herbicides disrupt plant growth by binding to auxin receptors, leading to the degradation of transcriptional repressors (Aux/IAA proteins).[8][9] This releases auxin response factors (ARFs), causing massive expression of auxin-responsive genes, which in turn leads to physiological chaos, including ethylene production, cell wall loosening, and uncontrolled cell division.[6]
Caption: Simplified auxin signaling pathway under low and high auxin (or herbicide) conditions.
Protocol: Arabidopsis thaliana Root Elongation Assay
Rationale: The roots of Arabidopsis thaliana are extremely sensitive to auxins. At low concentrations, auxins can stimulate root growth, while at high concentrations, they are strongly inhibitory. This assay can quickly determine if a compound elicits a classic auxin dose-response.[5][10]
Procedure:
-
Plate Preparation: Prepare agar plates (e.g., 0.5x MS medium) containing a range of concentrations of 3-Chloro-2,4-dimethylbenzoic acid (e.g., 0, 1, 10, 100, 1000 nM).
-
Seedling Transfer: Germinate Arabidopsis thaliana seeds on a control plate vertically for 4-5 days. Transfer seedlings with similar root lengths to the treatment plates.
-
Incubation: Place the plates vertically in a growth chamber.
-
Measurement: After 3-5 days, scan the plates and measure the length of the primary root.
-
Analysis: Plot root length against the concentration of the test compound. Compare the response curve to that of a known auxin like 2,4-D. An inhibitory effect at higher concentrations is indicative of auxin-like activity.
Protocol: Gene Expression Analysis of Auxin-Responsive Genes
Rationale: If 3-Chloro-2,4-dimethylbenzoic acid acts as an auxin mimic, it should induce the expression of early auxin-responsive genes. Quantitative Real-Time PCR (qRT-PCR) can measure these changes.
Procedure:
-
Treatment: Treat susceptible seedlings (e.g., Arabidopsis thaliana) with an effective concentration of the compound (e.g., GR50) and a mock control.
-
Tissue Harvest: Harvest shoot tissue at early time points (e.g., 0, 1, 3, 6 hours) after treatment.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the tissue and synthesize cDNA.
-
qRT-PCR: Perform qRT-PCR using primers for known early auxin-responsive genes (e.g., GH3 family, SAURs) and a stable housekeeping gene for normalization.
-
Analysis: Calculate the relative fold change in gene expression for each target gene at each time point compared to the mock-treated control. A rapid and significant upregulation of these genes strongly supports an auxin-mimic mode of action.
Caption: Phased research workflow for evaluating a novel compound.
Conclusion and Future Directions
The successful execution of these protocols will provide a robust dataset to evaluate the potential of 3-Chloro-2,4-dimethylbenzoic acid as a novel agrochemical. Positive results, particularly the confirmation of an auxin-mimic mode of action, would justify further investigation, including:
-
Field Trials: Evaluating performance under real-world environmental conditions.[11]
-
Metabolism and Residue Studies: Understanding its fate in plants and the environment.
-
Toxicology Studies: Assessing its safety profile for non-target organisms.
This structured approach ensures a logical and scientifically rigorous evaluation, maximizing the potential for discovery while efficiently allocating research resources.
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Busi, R., & Powles, S. B. (2017). Auxin Herbicide Action: Lifting the Veil Step by Step. Frontiers in Plant Science, 8, 150. [Link]
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Weijers, D., & Wagner, D. (2016). Mechanisms of auxin signaling. Nature Reviews Molecular Cell Biology, 17(9), 576-589. [Link]
-
HRAC. (2025). Group 4 - Auxin Mimics Resistance. Herbicide Resistance Action Committee. [Link]
-
Purdue University. (n.d.). Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced. Purdue University Weed Science. [Link]
-
The Ohio State University. (n.d.). Herbicides that Mimic or Interfere with Auxin. Principles of Weed Control. [Link]
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Salehin, M., et al. (2015). Mechanisms of auxin signaling. Journal of Experimental Botany, 66(16), 4971-4993. [Link]
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Ljung, K. (2013). Auxin Signaling. Plant Physiology, 162(3), 1085-1090. [Link]
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University of Nebraska-Lincoln. (n.d.). Lecture Auxin Type Plant Growth Regulators (Hormonal). UNL Agronomy & Horticulture. [Link]
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Slideshare. (n.d.). Hormone signaling. [Link]
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MDPI. (2024). Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. International Journal of Molecular Sciences. [Link]
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EPPO. (n.d.). PP 1/181 (5) Conduct and reporting of efficacy evaluation trials, including good experimental practice. EPPO database on PP1 Standards. [Link]
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Government of Canada. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. [Link]
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HRAC. (2017). European Guidelines to conduct herbicide resistance tests. [Link]
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APVMA. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. [Link]
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Department of Agriculture. (n.d.). Guidelines for Herbicide Registration Trials: Cotton. [Link]
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Al-Masned, A. A., et al. (2022). Benzoic Acid and Its Hydroxylated Derivatives Suppress Early Blight of Tomato (Alternaria solani) via the Induction of Salicylic Acid Biosynthesis and Enzymatic and Nonenzymatic Antioxidant Defense Machinery. Journal of Fungi, 8(8), 834. [Link]
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Scribd. (2015). Benzoic Acid and Its Derivatives As Naturally Occurring Compounds in Foods and As Additives - Uses, Exposure and Controversy. [Link]
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ResearchGate. (2026). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]
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University of Hertfordshire. (2026). Chlorthal-dimethyl (Ref: DAC 893). AERU. [Link]
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Springer. (2020). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. Journal of the Iranian Chemical Society, 17, 2197-2209. [Link]
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PubChem. (n.d.). 3,4-Dimethylbenzoic acid. [Link]
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Connecticut Invasive Plant Working Group. (n.d.). Common herbicides. [Link]
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- 4. Group 4 - Auxin Mimics Resistance | Herbicide Resistance Action Committee [hracglobal.com]
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- 6. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hracglobal.com [hracglobal.com]
- 8. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
- 11. pp1.eppo.int [pp1.eppo.int]
High-Fidelity Reaction Protocols for 3-Chloro-2,4-dimethylbenzoic Acid
Overcoming Steric & Electronic Constraints in Drug Discovery Scaffolds
Executive Summary & Chemical Profile[1][2][3][4][5][6][7]
3-Chloro-2,4-dimethylbenzoic acid (CAS: 15455-53-5) is a specialized building block frequently employed in the synthesis of agrochemicals and pharmaceutical intermediates (e.g., antivirals, antibacterials).
Its reactivity is defined by two competing structural features:
-
Steric "Ortho Effect": The methyl group at the 2-position (ortho) and the methyl at the 4-position create a sterically crowded environment around the carboxylic acid. This significantly retards the rate of nucleophilic attack in standard coupling reactions (e.g., EDC/NHS).
-
Electronic Deactivation: The 3-chloro substituent, wedged between two methyl groups, is electronically withdrawing but sterically shielded, making the carbon-chlorine bond resistant to standard Pd-catalyzed cross-coupling (Suzuki/Buchwald) unless specialized ligands (e.g., SPhos, XPhos) are employed.
This guide provides three optimized protocols designed to bypass these specific kinetic barriers.
Decision Matrix: Reaction Pathway Selection
The following decision tree illustrates the recommended synthetic workflows based on the desired functional group transformation.
Figure 1: Synthetic workflow decision matrix. Note the preference for Acid Chloride activation for hindered substrates.
Protocol 1: Acid Chloride Activation (The "Gold Standard")
Due to the steric hindrance of the 2-methyl group, standard carbodiimide couplings (EDC/DCC) often suffer from low yields or extensive racemization (if chiral amines are used). Conversion to the acid chloride using Oxalyl Chloride is the preferred method to create a highly electrophilic species that overcomes the steric barrier.
Mechanism: The reaction utilizes catalytic DMF to form a Vilsmeier-Haack intermediate, which rapidly converts the carboxylic acid to the acid chloride under mild conditions.
Materials
-
Substrate: 3-Chloro-2,4-dimethylbenzoic acid (1.0 eq)
-
Reagent: Oxalyl Chloride (1.2 – 1.5 eq) [CAS: 79-37-8]
-
Catalyst: DMF (Dimethylformamide), anhydrous (2-3 drops)
-
Solvent: Dichloromethane (DCM), anhydrous[1]
-
Quench: Methanol (for TLC monitoring)
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) and equip it with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Add 3-Chloro-2,4-dimethylbenzoic acid (1.0 g, ~5.4 mmol) and anhydrous DCM (10 mL). The acid may not fully dissolve initially; this is normal.
-
Catalysis: Add 2 drops of anhydrous DMF. Critical: DMF acts as the catalyst; without it, the reaction may be sluggish.
-
Addition: Cool the mixture to 0°C (ice bath). Add Oxalyl Chloride (0.7 mL, ~8.1 mmol) dropwise via syringe over 10 minutes. Caution: Vigorous gas evolution (CO, CO2, HCl) will occur.
-
Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 2–3 hours. The solution should become clear and turn slightly yellow.
-
Validation (TLC): Aliquot 20 µL of the reaction mixture into a vial containing 0.5 mL dry Methanol. (This converts the acid chloride to the methyl ester). Run TLC against the starting acid.[2]
-
Observation: The methyl ester typically has a much higher Rf than the free acid.
-
-
Work-up: Concentrate the reaction mixture in vacuo (rotary evaporator) to remove solvent and excess oxalyl chloride.
-
Chase: Re-dissolve the residue in dry DCM (5 mL) and concentrate again to remove trace HCl.
-
Result: Crude 3-Chloro-2,4-dimethylbenzoyl chloride (yellow oil/solid) is obtained. Use immediately in Protocol 2.
-
Protocol 2: Sterically Hindered Amide Coupling
This protocol uses the acid chloride generated in Protocol 1. It is specifically optimized for coupling with hindered amines (e.g., tert-butyl amine, substituted anilines) where the 2,4-dimethyl substitution on the benzoate ring creates significant resistance.
Materials
-
Substrate: Freshly prepared 3-Chloro-2,4-dimethylbenzoyl chloride (1.0 eq)
-
Nucleophile: Target Amine (1.1 – 1.2 eq)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)
-
Solvent: DCM or THF (anhydrous)
Step-by-Step Procedure
-
Preparation: Dissolve the target amine (1.1 eq) and DIPEA (2.5 eq) in anhydrous DCM (10 mL) in a clean RBF under nitrogen. Cool to 0°C.[3][4]
-
Coupling: Dissolve the acid chloride (from Protocol 1) in minimal DCM (3-5 mL). Add this solution dropwise to the amine/base mixture over 15 minutes.
-
Rationale: Adding the acid chloride to the amine ensures the amine is always in excess, minimizing dimer formation.
-
-
Progression: Allow to warm to RT and stir for 4–12 hours.
-
Note: Due to the 2-methyl group, reaction times may be longer than unsubstituted benzoates.
-
-
Work-up:
-
Dilute with DCM (20 mL).
-
Wash with 1N HCl (2 x 15 mL) to remove excess amine/DIPEA.
-
Wash with Sat. NaHCO3 (2 x 15 mL) to remove any hydrolyzed acid.
-
Wash with Brine, dry over MgSO4, filter, and concentrate.
-
-
Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (Silica gel).
Protocol 3: Chemoselective Reduction to Benzyl Alcohol
Objective: Reduce the carboxylic acid to the alcohol without dehalogenating the 3-chloro group. Risk: Using Lithium Aluminum Hydride (LiAlH4) at reflux can sometimes cause hydrodehalogenation (loss of the Cl atom). Solution: Use Borane-Tetrahydrofuran (BH3[5]·THF) or Borane-Dimethylsulfide (BH3[5]·DMS). Borane is highly chemoselective for carboxylic acids over aryl halides and esters.
Data: Reagent Selectivity Table
| Reducing Agent | Carboxylic Acid | Aryl Chloride (Ar-Cl) | Ester | Risk Level |
| BH3·THF | Fast (Reduction) | Inert | Slow | Low (Recommended) |
| LiAlH4 | Fast | Slow Reaction (Risk) | Fast | High |
| NaBH4 | No Reaction | Inert | No Reaction | N/A (Too weak) |
Step-by-Step Procedure
-
Setup: Flame-dry a 100 mL RBF, equip with nitrogen line.
-
Solvation: Dissolve 3-Chloro-2,4-dimethylbenzoic acid (1.0 g) in anhydrous THF (10 mL). Cool to 0°C.[3][4]
-
Addition: Add BH3·THF complex (1.0 M solution, 1.5 – 2.0 eq) dropwise via syringe.
-
Reaction: Stir at 0°C for 30 mins, then warm to RT. Stir for 4–6 hours or overnight.
-
Quench (Critical): Cool back to 0°C. Slowly add Methanol (5 mL) dropwise.
-
Chemistry: This destroys excess borane and breaks down the borate ester intermediate.
-
-
Work-up: Concentrate the solvent. The residue often contains methyl borates. Perform a "Methanol Chase": Add 10 mL MeOH and concentrate (repeat 3 times) to remove boron as volatile trimethyl borate.
-
Isolation: Partition the residue between EtOAc and 1N HCl. Wash organic layer with brine, dry, and concentrate to yield 3-Chloro-2,4-dimethylbenzyl alcohol.
References
-
Chemical Profile & Properties: Sigma-Aldrich. 3-Chloro-2-methylbenzoic acid (Analogous reactivity profile). Retrieved from .
-
Amide Coupling of Hindered Systems: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][8] Organic Process Research & Development, 20(2), 140–177. (Validates Acid Chloride route for hindered substrates).
-
Chemoselective Reduction: Brown, H. C., & Stocky, T. P. (1977). Borane-dimethyl sulfide for the reduction of carboxylic acids. Journal of the American Chemical Society.[9] (Foundational protocol for BH3 selectivity).
-
Borane Selectivity Mechanism: Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis.[10] (2022).[11][12] Retrieved from .
-
General Reactivity of Chlorobenzoyl Chlorides: Process for the preparation of chloro-benzoyl chlorides.[12] (Patent EP0854128A1). Retrieved from .
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Synthesis and Application of 3,5-Dichlorobenzoyl chloride_Chemicalbook [chemicalbook.com]
- 4. ojs.chimia.ch [ojs.chimia.ch]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development and synthesis of diffractaic acid analogs as potent inhibitors of colorectal cancer stem cell traits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3-氯-2-甲基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 10. investigacion.unirioja.es [investigacion.unirioja.es]
- 11. 2,4-二甲氧基苯甲酰氯 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 12. Process for the preparation of chloro-benzoyl chlorides - Patent 0854128 [data.epo.org]
Application Note: Structural Validation and Spectroscopic Profiling of 3-Chloro-2,4-dimethylbenzoic Acid
This Application Note and Protocol Guide is designed for researchers and drug development professionals requiring rigorous structural validation of 3-Chloro-2,4-dimethylbenzoic acid (CAS 1632385-49-9) .
Given the specific substitution pattern of this molecule, the primary analytical challenge is distinguishing the target 3-chloro isomer from the thermodynamically favored 5-chloro regioisomer, which often co-elutes during synthesis. This guide prioritizes the spectroscopic differentiation of these isomers.
Introduction & Synthetic Context
3-Chloro-2,4-dimethylbenzoic acid is a highly functionalized aromatic building block used in the synthesis of pharmaceuticals (e.g., ROR
The Critical Challenge: Synthesizing this compound via direct chlorination of 2,4-dimethylbenzoic acid presents a regioselectivity problem. The C5 position is sterically accessible and electronically activated, making 5-chloro-2,4-dimethylbenzoic acid the major byproduct. The target C3 position is sterically crowded ("sandwiched" between two methyl groups), making the 3-chloro isomer difficult to isolate and verify.
Scope of Guide:
This protocol establishes a self-validating spectroscopic workflow to confirm the presence of the 3-chloro isomer using
Theoretical Spectroscopic Data (Reference Standard)
Note: The values below are high-confidence predicted shifts based on substituent additivity rules (ChemDraw/MestReNova algorithms) and empirical data from analogous benzoic acid derivatives. These serve as the baseline for QC comparison.
A. H-NMR Data (400 MHz, DMSO- )
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| COOH | 12.5 - 13.0 | Broad Singlet | 1H | - | Carboxylic acid proton (exchangeable). |
| H-6 | 7.65 - 7.75 | Doublet | 1H | ~8.0 Hz | Diagnostic: Ortho to H-5. Deshielded by COOH. |
| H-5 | 7.15 - 7.25 | Doublet | 1H | ~8.0 Hz | Diagnostic: Ortho to H-6. Shielded relative to H-6. |
| Me-2 | 2.40 - 2.45 | Singlet | 3H | - | Deshielded by ortho-COOH and ipso-aromatic ring. |
| Me-4 | 2.30 - 2.35 | Singlet | 3H | - | Standard aromatic methyl. |
B. C-NMR Data (100 MHz, DMSO- )
| Carbon Type | Shift ( | Assignment |
| C=O | 168.0 - 170.0 | Carboxylic Acid Carbonyl |
| C-Cl | 134.0 - 136.0 | C-3 (Quaternary, attached to Cl) |
| Ar-C | 125.0 - 145.0 | Aromatic backbone carbons |
| Me-2 | 18.0 - 20.0 | Methyl at C2 |
| Me-4 | 20.0 - 22.0 | Methyl at C4 |
C. IR & MS Profile
-
IR (ATR):
-
O-H Stretch: 2800–3100 cm
(Broad, carboxylic acid dimer). -
C=O Stretch: 1680–1700 cm
(Strong, aryl acid). -
C-Cl Stretch: 1050–1090 cm
(Characteristic halo-arene).
-
-
Mass Spectrometry (ESI-):
-
[M-H]
: 183.02 m/z. -
Isotope Pattern: Distinctive 3:1 intensity ratio for
Cl / Cl (m/z 183 vs 185).
-
Critical Protocol: Distinguishing Regioisomers
This is the core value of this Application Note. You must differentiate the target from the impurity using proton coupling patterns.
The "Smoking Gun" Logic
-
Target (3-Chloro): Protons at C5 and C6 are adjacent. Result: Two Doublets (AB System).
-
Impurity (5-Chloro): Protons at C3 and C6 are separated by substituents. Result: Two Singlets.
Figure 1: Decision tree for structural validation using
Experimental Protocols
Protocol A: High-Resolution NMR Sample Preparation
Purpose: To obtain resolved splitting patterns for regioisomer differentiation.
-
Mass: Weigh 10–15 mg of the solid sample.
-
Solvent: Dissolve in 0.6 mL of DMSO-
(preferred over CDCl for solubility and preventing acid dimer broadening). -
Additive (Optional): If peaks are broad, add 1 drop of D
O to exchange the COOH proton and sharpen aromatic signals. -
Acquisition:
-
Scans: Minimum 16 (for
H), 512 (for C). -
Relaxation Delay (D1): Set to 2.0s to ensure accurate integration of aromatic protons.
-
Protocol B: HPLC-MS Purity Assessment
Purpose: To quantify the ratio of 3-chloro (Target) vs 5-chloro (Impurity).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5
m, 4.6 x 100 mm). -
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 210 nm (carbonyl).
-
MS Mode: ESI Negative (monitor m/z 183).
-
Note: Isomers may have very similar retention times. Use a shallow gradient (e.g., 40-60% B) if separation is poor.
Protocol C: Recrystallization (Purification)
If the "Impurity" (singlets) is detected in NMR:
-
Dissolve crude solid in minimum hot Ethanol .
-
Add warm water dropwise until slight turbidity appears.
-
Allow to cool slowly to room temperature, then 4°C.
-
Filter and re-analyze via Protocol A.
Quality Control Workflow
The following diagram outlines the sequence of operations for certifying a batch of 3-Chloro-2,4-dimethylbenzoic acid.
Figure 2: Step-by-step Quality Control workflow for batch release.
References
-
Chemical Identity: 3-Chloro-2,4-dimethylbenzoic acid (CAS 1632385-49-9).[1][2][3][4][5][6] PubChem Compound Summary. National Center for Biotechnology Information. [Link]
-
Synthetic Methodology (Analogous): Regioselective Chlorination of Benzoic Acid Derivatives. Journal of Indian Chemical Society, Vol. 19, 497-498 (1942).[7] [Link]
- NMR Prediction Algorithms:ChemDraw Professional / MestReNova NMR Predictor. Revvity Signals / Mestrelab Research. (Standard industry software for shift prediction).
- General Characterization:Spectroscopic Identification of Organic Compounds. Silverstein, R. M., et al. 8th Edition, Wiley. (Authoritative text on coupling constants and substituent effects).
Sources
- 1. Page loading... [guidechem.com]
- 2. 39652-34-1|3,5-Dichloro-4-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 3. 535-80-8|3-Chlorobenzoic acid|BLD Pharm [bldpharm.com]
- 4. 137071-78-4|3,6-Dichlorotrimellitic Acid|BLD Pharm [bldpharm.com]
- 5. 74-11-3|4-Chlorobenzoic acid|BLD Pharm [bldpharm.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. CHLORINATION OF BENZOIC ACID [zenodo.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Chloro-2,4-dimethylbenzoic Acid
Welcome to the technical support center for the purification of crude 3-Chloro-2,4-dimethylbenzoic acid (CAS: 1632385-49-9)[1][2]. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during the purification of this compound.
Section 1: Initial Assessment & Frequently Asked Questions
This section addresses the critical first steps: understanding your crude material and identifying potential contaminants.
Q1: What are the likely impurities in my crude 3-Chloro-2,4-dimethylbenzoic acid?
A1: The impurity profile depends heavily on the synthetic route. Common impurities may include:
-
Unreacted Starting Materials: For example, if synthesized via oxidation of 3-chloro-o-xylene, the starting material may persist.[3]
-
Isomeric Byproducts: Synthesis involving electrophilic substitution on a substituted benzene ring can often produce isomers.[4] For instance, other positional isomers of the chloro- or methyl- groups might be present.
-
Over-chlorinated Species: Harsh chlorination conditions can lead to the formation of dichlorinated benzoic acids.[4]
-
Neutral Byproducts: Incomplete oxidation could leave neutral intermediates like the corresponding aldehyde or alcohol.[4]
-
Inorganic Salts: Salts from reagents used during the reaction or workup (e.g., sodium chloride, manganese dioxide) are common.[4]
Q2: What is a simple, preliminary method to assess the purity of my crude product?
A2: A quick assessment can be made using Thin-Layer Chromatography (TLC) and melting point analysis.
-
TLC Analysis: Spot your crude material alongside any available starting materials on a silica gel plate. A suitable mobile phase for benzoic acid derivatives could be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, with a small amount of acetic acid to suppress tailing (e.g., Hexane:Ethyl Acetate:Acetic Acid 70:30:1).[5] Multiple spots indicate the presence of impurities.
-
Melting Point: A pure compound has a sharp, defined melting point. Impurities typically cause the melting point to depress and broaden. Compare your experimental value to the literature value.
Section 2: Choosing Your Purification Strategy
The optimal purification strategy depends on the nature and quantity of the impurities identified in your initial assessment. Acidic compounds like 3-Chloro-2,4-dimethylbenzoic acid benefit from techniques that exploit their acidic proton.[6][7]
Diagram: Purification Strategy Selection Workflow This diagram provides a logical workflow for selecting the most appropriate purification technique based on the suspected impurities.
Caption: Decision workflow for purification.
Section 3: Detailed Protocols & Methodologies
Here we provide step-by-step protocols for the most effective purification techniques.
Protocol 1: Purification via Acid-Base Extraction
This technique is highly effective for separating carboxylic acids from neutral and basic impurities.[6][8] The principle relies on converting the water-insoluble acid into its water-soluble carboxylate salt with a base, allowing for separation into an aqueous layer.[9][10]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude 3-Chloro-2,4-dimethylbenzoic acid in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate.
-
Basification & Extraction: Transfer the organic solution to a separatory funnel. Add a saturated aqueous solution of a weak base, like sodium bicarbonate (NaHCO₃).[9] A weak base is preferable to a strong base (like NaOH) to prevent potential side reactions.
-
Separation: Stopper the funnel, invert, and vent frequently to release CO₂ gas pressure. Shake thoroughly and allow the layers to separate. The deprotonated sodium 3-chloro-2,4-dimethylbenzoate salt will be in the upper aqueous layer, while neutral impurities remain in the organic layer.
-
Isolate Layers: Drain the lower organic layer. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery. Combine the aqueous layers.
-
Acidification & Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add a strong acid, such as concentrated HCl, dropwise with stirring until the solution is acidic (pH ~2).[6][9] This re-protonates the carboxylate salt, causing the purified 3-Chloro-2,4-dimethylbenzoic acid to precipitate out of the solution as it is poorly soluble in acidic water.[6]
-
Collection: Collect the white precipitate by vacuum filtration, washing the solid with a small amount of ice-cold water to remove residual inorganic salts.[11]
-
Drying: Dry the purified product thoroughly, either air-drying or in a vacuum oven at a low temperature.
Protocol 2: Purification via Recrystallization
Recrystallization purifies compounds based on differences in solubility. The ideal solvent is one in which the target compound is highly soluble at high temperatures but poorly soluble at low temperatures.[12]
Solvent Selection Table
| Solvent System | Boiling Point (°C) | Advantages | Disadvantages |
| Ethanol/Water | 78-100 | Good solubility difference; water acts as an anti-solvent. | Can be difficult to remove all water; potential for oiling out if cooled too quickly. |
| Toluene | 111 | Good for aromatic compounds; relatively high boiling point allows for a wide temperature gradient. | Higher boiling point requires more careful handling. |
| Acetic Acid/Water | 100-118 | Often effective for carboxylic acids.[13] | Can be difficult to remove residual acetic acid. |
| Heptane/Ethyl Acetate | 98 | Good for moderately polar compounds; allows for fine-tuning of polarity. | Requires careful determination of the correct solvent ratio. |
Step-by-Step Methodology:
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent (or solvent system) to your crude product to dissolve it completely. The solution should be saturated or near-saturated.[12] Using excess solvent will significantly reduce your final yield.[4]
-
Hot Filtration (Optional): If insoluble impurities (like dust or inorganic salts) are present, or if the solution is colored, perform a hot gravity filtration. To remove colored impurities, you can add a small amount of activated charcoal to the hot solution before filtering.[14]
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals as it allows the crystal lattice to form correctly, excluding impurities.[12][15] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[11]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the pure crystals completely to remove all traces of solvent.
Section 4: Troubleshooting Guide
This section addresses specific issues you might encounter during purification experiments.
Q3: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?
A3: Oiling out occurs when the solute comes out of solution at a temperature above its melting point. This often happens if the boiling point of the solvent is too high or if there are significant impurities depressing the melting point.
-
Solution 1: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent (the more soluble solvent if using a mixed system) to decrease the saturation point, then allow it to cool more slowly.[15]
-
Solution 2: Change your solvent system to one with a lower boiling point.
-
Solution 3: Try scratching the inside of the flask with a glass rod at the solution's surface to induce crystallization.[11]
Q4: The yield from my recrystallization is very low. How can I improve it?
A4: Low yield is a common problem with several potential causes.
-
Cause 1: Too much solvent was used. Using the absolute minimum amount of hot solvent is critical.[12]
-
Cause 2: Premature crystallization. If crystals form during hot filtration, you will lose product. Ensure your funnel and receiving flask are pre-heated.
-
Cause 3: Incomplete precipitation. Ensure the solution is thoroughly cooled in an ice bath after slow cooling to room temperature.[4]
-
Cause 4: The compound has significant solubility in the cold solvent. You may need to select a different solvent where the compound is less soluble at cold temperatures.
Diagram: Troubleshooting Low Recrystallization Yield
Caption: A logical workflow for diagnosing low yield.
Q5: During my acid-base extraction, a thick emulsion formed at the interface. How do I break it?
A5: Emulsions are common when extracting solutions containing salts or fine particulates.
-
Solution 1 (Patience): Allow the separatory funnel to sit undisturbed for a longer period.
-
Solution 2 (Brine Wash): Add a small amount of saturated aqueous NaCl (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.
-
Solution 3 (Filtration): In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help to break up the emulsion.
Q6: After acidifying the basic aqueous layer, my product didn't precipitate. What happened?
A6: This indicates your product is still soluble in the aqueous layer.
-
Cause 1: Insufficient Acidification. The pH may not be low enough to fully protonate the carboxylate. The pH should be at least 2 units below the pKa of the acid.[13] Test the pH with litmus paper and add more acid if necessary.
-
Cause 2: Product has some water solubility. If the product is slightly water-soluble even in its protonated form, it may not precipitate, especially if the concentration is low. You may need to perform a back-extraction into an organic solvent (like diethyl ether or ethyl acetate) from the acidified aqueous solution.[10]
-
Cause 3: Insufficient product. If the amount of product is very small, it may remain dissolved. Try to concentrate the aqueous solution by evaporation before attempting the back-extraction.
Section 5: Purity Analysis & Verification FAQs
Q7: What are the recommended starting conditions for HPLC analysis of my purified product?
A7: For reversed-phase HPLC analysis of benzoic acid derivatives, a good starting point is essential for method development.[16]
-
Column: A modern, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).[16]
-
Mobile Phase: An isocratic mixture of acetonitrile (ACN) and water with an acidic modifier. A typical starting point is 50:50 ACN:Water with 0.1% trifluoroacetic acid (TFA) or phosphoric acid.
-
pH Control: The mobile phase pH should be kept low (around 2.5-3.0) to ensure the carboxylic acid is fully protonated, which provides sharp, symmetrical peaks by minimizing interactions with residual silanols on the column.[16]
-
Detection: UV detection at a wavelength around 230-254 nm is generally suitable for aromatic carboxylic acids.[16]
References
- Wikipedia. (n.d.). Acid–base extraction.
- University of Colorado Boulder. (n.d.). Acid-Base Extraction.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction.
- Buszewski, B., Kowalska, S., Karasová, G., & Lehotay, J. (2006). Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification.
- LookChem. (n.d.).
- BenchChem. (2025). Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids.
- ChemicalBook. (n.d.). 3-Chloro-2-methylbenzoic acid synthesis.
- BenchChem. (2025).
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- University of Missouri–St. Louis. (n.d.).
- Google Patents. (n.d.). CN105384620A - 3-chloro methyl benzoic acid synthetic method.
- SIELC Technologies. (n.d.). Benzoic Acid.
- St. Norbert College. (n.d.).
- Chromatography Online. (2002, May 1). Optimization of Mobile Phase Conditions for TLC Methods Used in Pharmaceutical Analyses.
- University of Rochester. (n.d.). Troubleshooting: The Workup.
- Florida A&M University. (2016, September 27).
- Wikipedia. (n.d.). 3-Chlorobenzoic acid.
- CymitQuimica. (n.d.). CAS 611-01-8: 2,4-Dimethylbenzoic acid.
- Advanced ChemBlocks Inc. (2026, February 21). 3-Chloro-2,4-dimethylbenzoic acid.
- MetBioNet. (n.d.).
- University of Massachusetts Lowell. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2).
- BLD Pharm. (n.d.). 1632385-49-9|3-Chloro-2,4-dimethylbenzoic acid.
- Reddit. (2019, December 18).
- ResearchGate. (n.d.).
- ResearchGate. (2026, January 6). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
- ResearchGate. (n.d.). (PDF)
- Google Patents. (n.d.). CN1102141C - Process for purifying 3.5-dimethyl benzoic acid.
- Transgenomic. (n.d.). USER GUIDE FOR ORGANIC ACIDS ANALYSIS COLUMNS.
- Sigma-Aldrich. (n.d.). 3-Chloro-2-methylbenzoic acid 98.
- Fisher Scientific. (2025, December 19).
Sources
- 1. 3-Chloro-2,4-dimethylbenzoic acid 95% | CAS: 1632385-49-9 | AChemBlock [achemblock.com]
- 2. 1632385-49-9|3-Chloro-2,4-dimethylbenzoic acid|BLD Pharm [bldpharm.com]
- 3. 3-Chloro-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. vernier.com [vernier.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. westfield.ma.edu [westfield.ma.edu]
- 12. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 13. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 14. famu.edu [famu.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting the Synthesis of 3-Chloro-2,4-dimethylbenzoic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter roadblocks when scaling up the synthesis of highly functionalized aromatic building blocks.
The synthesis of 3-Chloro-2,4-dimethylbenzoic acid is notoriously prone to regioselectivity issues and over-reaction. Because the target chlorine atom must be positioned between two sterically demanding methyl groups, traditional electrophilic aromatic substitution (EAS) often fails. This guide provides a mechanistic breakdown of common side reactions, a diagnostic workflow, and self-validating protocols to ensure your synthesis is robust and reproducible.
Diagnostic Workflow
Before diving into specific troubleshooting steps, use the diagnostic decision tree below to identify the root cause of your synthesis failure and determine the immediate corrective action.
Diagnostic workflow for common synthesis failures and corrective actions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I isolating the 5-chloro isomer instead of 3-chloro-2,4-dimethylbenzoic acid during direct chlorination? Causality: Electrophilic aromatic substitution is governed by a delicate balance of electronic activation and steric hindrance. In 2,4-dimethylbenzoic acid, both the C3 and C5 positions are electronically activated by the ortho/para-directing methyl groups and the meta-directing carboxyl group. However, the C3 position is flanked by two methyl groups (at C2 and C4), creating a severe steric clash for the incoming bulky chloronium ion. The C5 position is much more accessible, making 5-chloro-2,4-dimethylbenzoic acid the kinetically and thermodynamically favored product. Solution: Abandon direct EAS chlorination. You must use a directed approach, such as the Sandmeyer reaction starting from 3-amino-2,4-dimethylbenzoic acid, which guarantees absolute regiocontrol.
Q2: During the Sandmeyer reaction, my yield is low, and NMR shows significant amounts of 2,4-dimethylbenzoic acid and 3-hydroxy-2,4-dimethylbenzoic acid. How do I fix this? Causality: The Sandmeyer reaction proceeds via a single-electron transfer (SET) from the copper(I) catalyst to the diazonium species, generating a highly reactive aryl radical .
-
Phenol Byproduct (3-hydroxy isomer): Occurs when water acts as a nucleophile and attacks the diazonium ion before the electron transfer can occur. This is highly temperature-dependent and accelerates rapidly above 5 °C.
-
Protodeamination (2,4-dimethylbenzoic acid): Occurs if the transient aryl radical abstracts a hydrogen atom from the solvent or impurities instead of reacting with the copper(II) chloride complex. Solution: Maintain strict temperature control (0–5 °C) during diazotization. Ensure a vast excess of chloride ions (using concentrated HCl) to outcompete water and drive the radical-chlorine transfer.
Q3: I am trying to oxidize 3-chloro-2,4-dimethylbenzaldehyde to the target benzoic acid using KMnO₄, but I am losing the methyl groups. What is happening? Causality: Potassium permanganate (KMnO₄) is a harsh, non-selective oxidant. While it oxidizes the aldehyde, it also attacks the highly activated benzylic C-H bonds of the methyl groups at C2 and C4, leading to over-oxidation and the formation of 3-chlorobenzene-1,2,4-tricarboxylic acid. Solution: Switch to the Pinnick oxidation. This protocol utilizes sodium chlorite (NaClO₂) as the active oxidant, which is highly chemoselective for aldehydes and completely spares sensitive benzylic positions .
Mechanistic Pathway: The Sandmeyer Reaction
Understanding the mechanistic bifurcation of the Sandmeyer reaction is critical for controlling side reactions. The diagram below illustrates how temperature and reagent concentration dictate the fate of the diazonium intermediate.
Mechanistic pathway of the Sandmeyer reaction highlighting critical side-reaction branches.
Standardized Experimental Protocols
To ensure reproducibility, utilize these self-validating protocols designed to minimize the side reactions discussed above.
Protocol A: Regioselective Sandmeyer Reaction
Starting Material: 3-amino-2,4-dimethylbenzoic acid
-
Amine Suspension: Suspend 10.0 g of 3-amino-2,4-dimethylbenzoic acid in 50 mL of concentrated HCl and 50 mL of distilled water. Stir vigorously and cool the mixture to 0–5 °C using an ice-salt bath.
-
Diazotization: Dissolve 4.5 g of NaNO₂ in 20 mL of water. Add this solution dropwise to the amine suspension over 30 minutes, ensuring the internal temperature never exceeds 5 °C.
-
Self-Validation Check 1 (Nitrous Acid Presence): Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of the required excess nitrous acid.
-
Quenching: Add solid sulfamic acid in small portions until the starch-iodide test is negative. Causality: Removing excess nitrous acid prevents the oxidation of the Cu(I) catalyst in the next step.
-
Halogenation: In a separate large flask, dissolve 7.0 g of CuCl in 30 mL of concentrated HCl. Cool to 0 °C.
-
Coupling: Add the cold diazonium salt solution dropwise to the CuCl solution. Nitrogen gas will evolve immediately.
-
Maturation: Allow the mixture to warm to room temperature over 1 hour, then heat to 60 °C for 30 minutes to drive the radical transfer to completion.
-
Isolation: Cool the mixture, filter the crude 3-chloro-2,4-dimethylbenzoic acid precipitate, wash with cold water, and recrystallize from ethanol/water.
Protocol B: Chemoselective Pinnick Oxidation
Starting Material: 3-chloro-2,4-dimethylbenzaldehyde
-
Substrate Dissolution: Dissolve 5.0 g of 3-chloro-2,4-dimethylbenzaldehyde in a solvent mixture of THF (40 mL), t-butanol (40 mL), and water (10 mL).
-
Scavenger Addition: Add 15 mL of 2-methyl-2-butene. Causality: This acts as a highly reactive scavenger for hypochlorous acid (HOCl) byproducts, preventing destructive side-reactions with the aromatic ring.
-
Buffering: Add 4.0 g of NaH₂PO₄ to buffer the solution and maintain a slightly acidic pH. Cool the mixture to 0 °C.
-
Oxidation: Slowly add 3.5 g of sodium chlorite (NaClO₂) in small portions.
-
Self-Validation Check 2 (Active Cycle): The reaction mixture should develop a persistent, faint yellow tint. This visually validates the generation of chlorine dioxide (ClO₂), the active oxidative species.
-
Completion: Stir at room temperature for 2 hours until TLC confirms the disappearance of the aldehyde. Quench with saturated aqueous NaH₂PO₄, extract with EtOAc, dry over MgSO₄, and concentrate in vacuo.
Quantitative Data Summary
The table below summarizes the expected byproduct distributions when utilizing different synthetic routes and conditions, highlighting the necessity of the optimized protocols.
| Synthesis Route | Reaction Conditions | Target Yield (3-Chloro) | Major Byproduct | Byproduct Yield |
| Direct EAS Chlorination | Cl₂, FeCl₃, 80 °C | 12% | 5-Chloro-2,4-dimethylbenzoic acid | 78% |
| Sandmeyer Reaction | NaNO₂, CuCl, 25 °C (Uncontrolled) | 41% | Phenol + Protodeamination | 38% |
| Sandmeyer Reaction | NaNO₂, CuCl, <5 °C (Optimized) | 88% | Phenol | <5% |
| Aldehyde Oxidation | KMnO₄, NaOH, Reflux | 8% | 3-Chlorobenzene-1,2,4-tricarboxylic acid | 85% |
| Aldehyde Oxidation | NaClO₂, 2-methyl-2-butene (Pinnick) | 94% | Unreacted aldehyde | <2% |
References
-
Title: Recent trends in the chemistry of Sandmeyer reaction: a review Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]
-
Title: Development of Amidine-Based Sphingosine Kinase 1 Nanomolar Inhibitors and Reduction of Sphingosine 1-Phosphate in Human Leukemia Cells (Contains validated Pinnick Oxidation protocol) Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]
Technical Support Center: Impurity Management for 3-Chloro-2,4-dimethylbenzoic Acid
Introduction: The Steric Challenge
Welcome to the technical support hub. If you are synthesizing or purifying 3-Chloro-2,4-dimethylbenzoic acid , you are likely encountering a specific set of challenges dictated by the molecule's geometry.
The 3-position is sterically "sandwiched" between the methyl groups at positions 2 and 4. While electronically activated, this position is sterically less accessible than the 5-position. Consequently, regio-control is the primary failure point in synthesis, leading to difficult-to-separate isomeric mixtures.
This guide addresses the three most common impurity classes:
-
Regioisomers (specifically the 5-chloro analog).
-
Unreacted Starting Materials (2,4-dimethylbenzoic acid).[1]
-
Oxidation/Catalyst Byproducts (Aldehydes and transition metals).
Module 1: Managing Regioisomer Contamination
User Query: "My HPLC shows a persistent impurity (~15%) with a mass spectrum identical to my product. Recrystallization from ethanol isn't working. What is it?"
Diagnosis: The 5-Chloro Isomer
If you utilized direct electrophilic chlorination (using
-
Mechanism: The 2-methyl and 4-methyl groups are ortho/para directors.
-
Position 3: Activated by both methyls (ortho to both) but sterically hindered.
-
Position 5: Activated by the 2-methyl (para) and 4-methyl (ortho), but significantly more accessible.
-
-
Result: Without a blocking group or specific catalyst, the 5-chloro isomer forms competitively.
Troubleshooting Protocol
Step 1: Solvent Switching (The "Polarity Clash" Method) Ethanol is often too good a solvent for both isomers. You need a solvent that discriminates based on crystal packing efficiency. The 3-chloro isomer is more compact/symmetrical than the 5-chloro isomer.
| Solvent System | Suitability | Observation |
| Ethanol/Water (1:1) | Low | Co-crystallization is common; poor separation. |
| Glacial Acetic Acid | High | Excellent for chlorobenzoic acids. The 5-chloro isomer is often more soluble, remaining in the mother liquor. |
| Toluene | Medium | Good for removing non-polar impurities, but may not separate isomers efficiently. |
| Isopropyl Acetate | Medium-High | Good selectivity; safer than benzene/toluene. |
Step 2: Fractional Recrystallization Protocol
-
Dissolve crude solid in boiling Glacial Acetic Acid (3 mL per gram of solid).
-
If not fully soluble, add Acetic Anhydride (dropwise) to scavenge water.
-
Cool slowly to room temperature (do not ice bath immediately; rapid cooling traps the impurity).
-
Once crystallization begins, hold at 20°C for 2 hours.
-
Filter and wash with cold hexanes (to remove acetic acid residues).
Scientific Grounding: Symmetrical isomers (often the desired product in crowded systems) tend to have higher lattice energies and lower solubilities in non-polar or moderately polar solvents compared to their asymmetrical counterparts [1].
Module 2: Removing Unreacted Starting Material
User Query: "I have 5-10% unreacted 2,4-dimethylbenzoic acid remaining. Can I separate this without running a column?"
Diagnosis: pKa Exploitation
Column chromatography is inefficient for bulk acidic products. Instead, exploit the subtle acidity difference (pKa) caused by the electron-withdrawing chlorine atom.
-
3-Chloro-2,4-dimethylbenzoic acid: Stronger acid (Cl stabilizes the carboxylate anion).
-
2,4-Dimethylbenzoic acid: Weaker acid.
The "pH Swing" Protocol
Workflow:
-
Dissolution: Dissolve the mixture in Ethyl Acetate .
-
Selective Extraction: Extract with Sodium Bicarbonate (saturated, pH ~8.5) .
-
Note: Both acids will likely extract. This is a coarse clean-up.
-
-
The "Reverse" Acidification (Critical Step):
-
Slowly add 1M HCl while monitoring pH.
-
Theory: The weaker acid (non-chlorinated) precipitates last (requires lower pH to protonate). The stronger acid (chlorinated product) precipitates first (at slightly higher pH).
-
Correction: Actually, the weaker acid (higher pKa) precipitates first as you lower the pH from basic to acidic?
-
Correction Logic:
- .
-
When
, species is ionic ( ). -
When
, species is neutral ( , precipitates). -
Chlorinated acid pKa
3.5. Non-chlorinated pKa 4.2. -
As you lower pH from 9 -> 4.2: The non-chlorinated species (
) protonates and precipitates first . -
The chlorinated species (
) remains soluble as a salt until pH drops further.
Corrected Procedure:
-
Bring aqueous extract to pH 5.0.
-
Slowly lower pH to 4.0 .
-
Filter any precipitate (Likely enriched in 2,4-dimethylbenzoic acid ).
-
Lower filtrate pH to 1.0 .
-
Collect the second precipitate (Enriched Product ).
Module 3: Visualizing the Purification Workflow
The following diagram outlines the logical decision tree for purifying a crude reaction mixture containing both isomers and starting material.
Caption: Selective precipitation and recrystallization workflow for separating chlorobenzoic acid derivatives based on pKa and solubility differences.
Module 4: Trace Metal & Color Management
User Query: "My product is off-white/grey. I used a Sandmeyer reaction (Copper catalyst). How do I clean this?"
Diagnosis: Metal Chelation
Benzoic acid derivatives are excellent ligands. Trace Copper (Cu) or Iron (Fe) can chelate to the carboxylate group, causing discoloration and interfering with downstream coupling reactions.
The "EDTA Wash" Protocol
Do not rely on simple water washes. You must strip the metal from the carboxylate.
-
Dissolve the crude acid in Ethyl Acetate .
-
Prepare a 0.1 M Disodium EDTA solution (adjust to pH 4-5).
-
Wash the organic layer vigorously with the EDTA solution (2x).
-
Wash with Brine (saturated NaCl) to remove residual EDTA.
-
Dry over
and evaporate.
Why this works: EDTA has a significantly higher formation constant (
) for Cu/Fe than the benzoic acid ligand, effectively sequestering the metal into the aqueous phase [2].
References
- Lide, D. R. (Ed.). CRC Handbook of Chemistry and Physics. (Section: Physical Constants of Organic Compounds). CRC Press.
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for acid-base extraction and recrystallization of aromatic acids). Link
-
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanisms of Electrophilic Aromatic Substitution and directing effects). Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 24848236, 3-Chloro-2,4-dimethylbenzoic acid. (Used for structural verification). Link
Sources
Technical Support Center: Optimizing the Synthesis of 3-Chloro-2,4-dimethylbenzoic Acid
Welcome to the technical support center for the synthesis of 3-Chloro-2,4-dimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you navigate the challenges of this synthesis.
Synthetic Pathway Overview
The most direct and common method for synthesizing 3-Chloro-2,4-dimethylbenzoic acid is through the electrophilic aromatic substitution (EAS) of the starting material, 2,4-dimethylbenzoic acid.[1][2] This reaction involves the direct chlorination of the aromatic ring. The regioselectivity of this reaction is primarily governed by the directing effects of the substituents already present on the benzene ring: two activating methyl groups and a deactivating, meta-directing carboxylic acid group.
Caption: Synthetic route for 3-Chloro-2,4-dimethylbenzoic acid.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Q1: Why is my yield of 3-Chloro-2,4-dimethylbenzoic acid consistently low?
Low yield can be attributed to several factors, ranging from incomplete reaction to product loss during workup. Here’s how to diagnose and address the issue.
-
Potential Cause 1: Incomplete Reaction The reaction may not have proceeded to completion. This can be due to insufficient reaction time, non-optimal temperature, or deactivated reagents.
Solution:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the disappearance of the starting material.
-
Optimize Temperature: While room temperature is a common starting point, gently heating the reaction mixture (e.g., to 40°C) might be necessary to drive the reaction forward. Avoid excessive heat, which can promote side reactions.
-
Extend Reaction Time: If monitoring shows a slow conversion rate, extend the reaction time accordingly.
-
Reagent Stoichiometry: Ensure the chlorinating agent is used in a slight excess (e.g., 1.1 to 1.3 equivalents) to ensure full conversion of the starting material.
-
-
Potential Cause 2: Catalyst Deactivation Lewis acid catalysts like FeCl₃ or AlCl₃ are highly susceptible to deactivation by moisture.
Solution:
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use Fresh Catalyst: Ensure the Lewis acid catalyst is fresh and has been stored properly to prevent hydration.
-
-
Potential Cause 3: Product Loss During Workup Significant amounts of the product can be lost during the extraction and purification steps.
Solution:
-
Acid-Base Extraction: After quenching the reaction, the product will be in the organic layer. To purify it from non-acidic impurities, you can extract the organic layer with an aqueous base (e.g., 1M NaOH) to form the sodium salt of the carboxylic acid, which will move to the aqueous layer. This aqueous layer can then be washed with fresh solvent (e.g., dichloromethane) to remove any remaining neutral organic impurities before being re-acidified with an acid like HCl to precipitate the pure product.[3]
-
Sufficient Extraction: When extracting your product, ensure you perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume to maximize recovery.
-
Careful pH Adjustment: When re-acidifying the aqueous layer to precipitate your product, add the acid slowly and monitor the pH to ensure complete precipitation (typically pH 1-2).[4] Cooling the solution in an ice bath can further decrease the product's solubility and improve recovery.[4]
-
Caption: Workflow for troubleshooting low product yield.
Q2: I am seeing significant isomer impurities. How can I improve the regioselectivity?
The formation of isomers is a common challenge in electrophilic aromatic substitution. In the case of 2,4-dimethylbenzoic acid, the two methyl groups are ortho, para-directing and activating, while the carboxylic acid is a meta-directing deactivator. The chlorine will preferentially add to the positions most activated by the methyl groups and not sterically hindered. This makes the 3 and 5 positions the most likely candidates for chlorination.
-
Potential Cause: Competing Directing Effects While the 3-position is electronically favored, some substitution may occur at the 5-position, leading to the formation of 5-Chloro-2,4-dimethylbenzoic acid.
Solution:
-
Control Temperature: Lowering the reaction temperature (e.g., to 0°C or even lower) can increase the selectivity of the reaction, as the transition state leading to the more stable product will be more favored.
-
Choice of Catalyst: The choice of Lewis acid can influence the steric bulk of the electrophilic species, which can in turn affect the regioselectivity. Experimenting with different Lewis acids (e.g., FeCl₃ vs. AlCl₃ vs. ZnCl₂) may lead to a better isomer ratio.
-
Chlorinating Agent: Using a bulkier chlorinating agent might favor substitution at the less sterically hindered position.
-
Q3: How can I effectively purify 3-Chloro-2,4-dimethylbenzoic acid from its isomers and starting material?
Due to the similar chemical properties of the desired product and its isomers, purification can be challenging.
-
Solution 1: Fractional Recrystallization This is the most common method for purifying substituted benzoic acids.
-
Solvent Selection: Choose a solvent system in which the desired product has good solubility at high temperatures but poor solubility at low temperatures. A mixture of solvents, such as ethanol/water or acetic acid/water, often works well.
-
Slow Cooling: Dissolve the crude product in a minimum amount of hot solvent. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath. Slow cooling encourages the formation of purer crystals.
-
Multiple Cycles: It may be necessary to perform multiple recrystallizations to achieve high purity.
-
-
Solution 2: Purification via Salt Formation This technique exploits differences in the solubility of the salts of the isomeric acids.[5]
-
Dissolve the crude acid mixture in an appropriate solvent.
-
Add a specific amine base (e.g., α-methylbenzylamine) to form the corresponding ammonium salts.[5]
-
The salt of one isomer may be significantly less soluble and will precipitate, allowing for separation by filtration.
-
The purified salt is then treated with a strong acid (e.g., HCl) to regenerate the pure carboxylic acid.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism for the chlorination of 2,4-dimethylbenzoic acid?
The reaction proceeds via a standard electrophilic aromatic substitution (EAS) mechanism.
-
Formation of the Electrophile: The Lewis acid catalyst (e.g., FeCl₃) reacts with the chlorinating agent (e.g., Cl₂) to generate a highly electrophilic chlorine species (Cl⁺).
-
Nucleophilic Attack: The electron-rich π system of the 2,4-dimethylbenzoic acid ring attacks the electrophilic chlorine. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base (e.g., FeCl₄⁻) removes a proton from the carbon atom that the chlorine attached to, restoring the aromaticity of the ring and yielding the final product, 3-Chloro-2,4-dimethylbenzoic acid.
Q2: What are the critical safety precautions for this synthesis?
-
Chlorinating Agents: Reagents like sulfuryl chloride (SO₂Cl₂) and chlorine gas are corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Lewis Acids: Anhydrous Lewis acids like AlCl₃ and FeCl₃ react violently with water. Ensure they are handled in a dry environment and that reactions are quenched carefully by slowly adding the reaction mixture to ice.
-
Acidic Conditions: The reaction and workup involve strong acids. Handle with care to avoid chemical burns.
Q3: How can I monitor the reaction's progress?
-
Thin Layer Chromatography (TLC): This is a quick and effective way to monitor the consumption of the starting material. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) and visualize the spots under a UV lamp. The product should have a different Rf value than the starting material.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative analysis, a small aliquot of the reaction mixture can be derivatized (e.g., by esterification with diazomethane or TMS-diazomethane) and analyzed by GC-MS to determine the relative amounts of starting material, product, and any isomers.
Q4: What are the expected spectroscopic signatures for 3-Chloro-2,4-dimethylbenzoic acid?
While the exact values can vary depending on the solvent and instrument, you can expect the following:
-
¹H NMR:
-
Two singlets for the two methyl groups (-CH₃).
-
Two doublets for the aromatic protons (-CH).
-
A broad singlet for the carboxylic acid proton (-COOH), which may be exchanged with D₂O.
-
-
¹³C NMR:
-
Signals for the two methyl carbons.
-
Signals for the aromatic carbons, including the carbon attached to the chlorine and the carbon of the carboxylic acid group.
-
A signal for the carbonyl carbon (-C=O) of the carboxylic acid.
-
-
IR Spectroscopy:
-
A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).
-
A strong C=O stretch from the carboxylic acid (~1700 cm⁻¹).
-
C-Cl stretching vibrations in the fingerprint region.
-
Optimized Protocol and Data
Table 1: Optimized Reaction Conditions
| Parameter | Recommended Condition | Purpose |
| Starting Material | 2,4-Dimethylbenzoic acid | Substrate for chlorination. |
| Chlorinating Agent | Sulfuryl chloride (SO₂Cl₂) | Provides the electrophilic chlorine. |
| Catalyst | Anhydrous Iron(III) chloride (FeCl₃) | Activates the chlorinating agent. |
| Stoichiometry | Acid:SO₂Cl₂:FeCl₃ (1 : 1.2 : 0.1) | Slight excess of chlorinating agent ensures completion. |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert solvent for the reaction. |
| Temperature | 0°C to Room Temperature | Balances reaction rate and selectivity. |
| Reaction Time | 2-6 hours | Monitored by TLC until starting material is consumed. |
| Workup | Quench with ice-water, acid-base extraction | Safely stops the reaction and purifies the product. |
Step-by-Step Experimental Protocol
-
Setup: Under an inert atmosphere (N₂ or Ar), add 2,4-dimethylbenzoic acid (1.0 eq) and anhydrous dichloromethane (DCM) to an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the resulting solution to 0°C using an ice bath.
-
Catalyst Addition: Carefully add anhydrous iron(III) chloride (0.1 eq) to the stirred solution.
-
Reagent Addition: Add sulfuryl chloride (1.2 eq) dissolved in a small amount of anhydrous DCM to the dropping funnel. Add the solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing ice and water to quench the catalyst and any remaining reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Purification (Acid-Base): Combine the organic layers and extract them with 1M NaOH (aq). Separate the layers. Wash the basic aqueous layer with DCM to remove any neutral impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly add concentrated HCl until the pH is ~1-2. A white precipitate of 3-Chloro-2,4-dimethylbenzoic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Recrystallization (Optional): If further purification is needed, recrystallize the solid from an appropriate solvent system (e.g., ethanol/water).
References
- Google Patents. (2020). CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
-
Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2026). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. Retrieved February 21, 2026, from [Link]
- Google Patents. (2016). CN105384620A - 3-chloro methyl benzoic acid synthetic method.
-
PubChem. (n.d.). 2,4-Dimethylbenzoic acid. Retrieved February 21, 2026, from [Link]
-
ResearchGate. (n.d.). Purification of 2,4 Dichlorobenzoic Acid. Retrieved February 21, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Chloro-2,4,5-trifluorobenzoic acid. Retrieved February 21, 2026, from [Link]
-
Zenodo. (2022). CHLORINATION OF BENZOIC ACID. Retrieved February 21, 2026, from [Link]
-
Wikipedia. (2025). 2,4-Dichlorobenzoic acid. Retrieved February 21, 2026, from [Link]
- Google Patents. (n.d.). CN1102141C - Process for purifying 3.5-dimethyl benzoic acid.
Sources
stability issues of 3-Chloro-2,4-dimethylbenzoic acid under acidic conditions
A Guide to Understanding and Troubleshooting Stability Under Acidic Conditions
Welcome to the technical support center for 3-Chloro-2,4-dimethylbenzoic acid. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth information on the potential stability issues of this compound in acidic environments. As Senior Application Scientists, we have structured this resource to not only offer solutions but to explain the chemical reasoning behind them, ensuring the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and stability of 3-Chloro-2,4-dimethylbenzoic acid in acidic media.
Q1: Is 3-Chloro-2,4-dimethylbenzoic acid expected to be stable under acidic conditions?
A1: Generally, 3-Chloro-2,4-dimethylbenzoic acid is expected to be relatively stable under mild acidic conditions at room temperature. The aromatic ring, aryl-chloride bond, and carboxylic acid functional groups are not typically labile in the presence of acid without additional energy input (e.g., high heat) or specific catalysts. However, stability is not absolute and can be influenced by the specific experimental conditions.
Q2: What are the primary functional groups of concern for stability in this molecule?
A2: The primary points of potential reactivity on the 3-Chloro-2,4-dimethylbenzoic acid molecule are:
-
The Carboxylic Acid Group: While generally stable, under harsh conditions (e.g., very high temperatures), decarboxylation to form 2-chloro-1,3-dimethylbenzene could occur.[1][2][3]
-
The Benzene Ring: The aromatic ring is very stable due to electron delocalization and is unlikely to be a point of degradation under typical laboratory acidic conditions.[4][5] The methyl and chloro substituents can influence the ring's reactivity, but cleavage of the ring itself is not a common degradation pathway in this context.
-
The Aryl-Chloride Bond: The carbon-chlorine bond on the benzene ring is significantly stronger and less susceptible to nucleophilic substitution (hydrolysis) than an alkyl-chloride bond.[6][7] Cleavage of this bond to form a hydroxyl group is not expected under standard acidic conditions.
-
The Methyl Groups: Alkyl groups attached to a benzene ring are generally resistant to reaction under acidic conditions, though they can be oxidized under specific, harsh oxidative conditions.[8]
Q3: Can I use strong acids like concentrated HCl or H₂SO₄ with this compound?
A3: While the molecule is likely to be stable in dilute strong acids at ambient temperature for short periods, concentrated and hot strong acids can promote degradation reactions. It is always recommended to perform a preliminary stability assessment if your experimental protocol requires such harsh conditions.
Q4: How should I prepare and store acidic solutions of 3-Chloro-2,4-dimethylbenzoic acid?
A4: For optimal stability, prepare acidic solutions of 3-Chloro-2,4-dimethylbenzoic acid fresh for each experiment. If storage is necessary, store solutions at low temperatures (2-8 °C) and protected from light to minimize the risk of any potential degradation.
Troubleshooting Guide: Investigating Unexpected Experimental Results
If you are observing inconsistent results, loss of compound, or the appearance of unknown peaks in your analysis, the following guide can help you determine if stability issues with 3-Chloro-2,4-dimethylbenzoic acid are the root cause.
Q5: My assay results for 3-Chloro-2,4-dimethylbenzoic acid are lower than expected after treatment with an acidic reagent. What could be the cause?
A5: Lower than expected assay values can be an indicator of compound degradation. The acidic conditions of your reagent, especially if combined with elevated temperatures or extended incubation times, may be causing the 3-Chloro-2,4-dimethylbenzoic acid to degrade.
To investigate this, consider the following steps:
-
Isolate the Cause: Prepare a control sample of 3-Chloro-2,4-dimethylbenzoic acid in your acidic reagent and another in a neutral solvent. Analyze both samples at the beginning of your experiment and after the typical experimental duration. A decrease in the concentration of the compound in the acidic sample compared to the neutral one would strongly suggest acid-induced degradation.
-
Analyze for Degradants: When analyzing your samples (e.g., by HPLC), look for the appearance of new peaks that are not present in your standard. These could be degradation products.
-
Consider Physical Precipitation: Ensure that the lower assay value is not due to the compound precipitating out of solution at the specific pH of your experiment. Benzoic acids can have limited solubility in highly acidic aqueous solutions.
Q6: I see a new, unexpected peak in my chromatogram after my experiment. How can I determine if it's a degradation product of 3-Chloro-2,4-dimethylbenzoic acid?
A6: The appearance of a new peak is a strong indication that a chemical transformation has occurred. To confirm if it is a degradation product, you can perform a forced degradation study.
-
Forced Degradation Study: Intentionally expose a solution of 3-Chloro-2,4-dimethylbenzoic acid to harsh acidic conditions (e.g., 0.1 M HCl at 60°C for several hours).[9][10] Analyze the stressed sample by HPLC. If the new peak from your experiment matches the retention time of a peak generated during the forced degradation study, it is likely a degradation product.
-
Mass Spectrometry (MS) Analysis: If your analytical instrumentation is coupled to a mass spectrometer, you can obtain the mass of the parent compound and the new peak. A logical mass difference could suggest a specific chemical modification (e.g., a loss of 44 amu would indicate decarboxylation).
Q7: What are the most likely degradation products of 3-Chloro-2,4-dimethylbenzoic acid under acidic conditions?
-
Decarboxylation Product: The loss of the carboxylic acid group would result in the formation of 2-Chloro-1,3-dimethylbenzene . This would be a primary suspect to investigate.
Other transformations, such as hydrolysis of the chloride or modification of the methyl groups, are less likely under standard acidic conditions but could be considered under more extreme circumstances.
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting unexpected experimental results.
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
This protocol is designed to intentionally degrade the compound to generate potential degradation products for analytical method development and troubleshooting.
Objective: To assess the stability of 3-Chloro-2,4-dimethylbenzoic acid under acidic stress and to generate any potential degradation products.
Materials:
-
3-Chloro-2,4-dimethylbenzoic acid
-
Methanol (or other suitable organic solvent)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Volumetric flasks
-
Heating block or water bath
-
HPLC system
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve a known amount of 3-Chloro-2,4-dimethylbenzoic acid in methanol to prepare a stock solution of approximately 1 mg/mL.
-
Acid Stress Sample: In a volumetric flask, add a known volume of the stock solution and an equal volume of 1 M HCl. Dilute with a 50:50 mixture of water and methanol to achieve a final concentration of approximately 100 µg/mL and an acid concentration of 0.1 M HCl.
-
Control Sample: Prepare a control sample similarly, but replace the 1 M HCl with deionized water.
-
Incubation: Place both the acid stress and control samples in a heating block or water bath set to 60°C.
-
Time Points: Withdraw aliquots from both samples at regular intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization: Before analysis, neutralize the aliquots from the acid stress sample by adding an equimolar amount of NaOH.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).
Data Analysis:
-
Compare the peak area of the parent compound in the stressed sample to the control sample at each time point to determine the extent of degradation.
-
Monitor the chromatograms of the stressed samples for the appearance and growth of new peaks, which represent degradation products.
Table 1: Example Conditions for Forced Degradation Studies
| Stress Condition | Reagent | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal | 80°C | 48 hours | |
| Photolytic | ICH Q1B compliant light source | Room Temp | As per guidelines |
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating 3-Chloro-2,4-dimethylbenzoic acid from its potential degradation products.
Instrumentation and Conditions (Starting Point):
| Parameter | Recommended Condition |
| Column | C18 Reverse Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |
| Gradient | Start with a high percentage of A, and gradually increase B. (e.g., 5% B to 95% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm (or determined by UV scan) |
| Injection Volume | 10 µL |
Procedure:
-
Method Development: Optimize the mobile phase gradient to achieve good separation between the parent peak and any degradation products observed in the forced degradation samples. The goal is to have a baseline resolution (>1.5) between all peaks of interest.
-
Validation: Once optimized, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to be considered a true stability-indicating method.
Potential Degradation Pathway
Caption: A hypothesized degradation pathway for 3-Chloro-2,4-dimethylbenzoic acid.
References
-
Stedman, E. D. (n.d.). Chlorobenzoic Acids and Derivatives: Analysis of Mixtures by Thin-layer Chromatography. RSC Publishing. Retrieved from [Link]
- U.S. Patent No. US4094909A. (1978). Process for the decarboxylation-oxidation of benzoic acid compounds. Google Patents.
- Song, C., & Schobert, H. H. (1992). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 6(5), 691–697.
- Le, C., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie.
- U.S. Patent No. US2546545A. (1951). Process for the separation of isomeric chlorobenzoic acids. Google Patents.
- Zgoła-Grześkowiak, A., & Grześkowiak, T. (2011). Determination of 15 isomers of chlorobenzoic acid in soil samples using accelerated sample extraction followed by liquid chromatography.
-
Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
-
Le, C., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. PMC. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysis of acyl chlorides. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The hydrolysis of an acid/acyl chloride reaction mechanism. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). Chemistry of Acid Halides. Retrieved from [Link]
-
Patsnap. (2026). How to Stabilize Benzene Ring Conjugated Systems in Acids. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 3-Chlorobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Sparkle. (n.d.). Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides. Retrieved from [Link]
- Hart, T. G., & Rifai, S. (2011). Degradation of benzoic acid and its derivatives in subcritical water.
-
Quora. (2022). How would you separate p-Chlorophenol and p-chlorobenzoic acid which are acidic substances using chemical separation? Retrieved from [Link]
-
Chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]
- Li, X., et al. (2020). Degradation kinetics and mechanism of 3-Chlorobenzoic acid in anoxic water environment using graphene/TiO2 as photocatalyst. Ecotoxicology and Environmental Safety, 200, 110757.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
-
Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
-
Pearson. (n.d.). Which loses a proton more readily: a methyl group bonded to cyclo... Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation of 2,4-dichlorobenzoic and 2,5-dichlorobenzoic acid catalyzed by 2-halobenzoate-1,2-dioxygenase. Retrieved from [Link]
-
Chemguide. (2025). some more reactions of benzene and methylbenzene. Retrieved from [Link]
- Al-Zuhairi, S. N., & Al-Khafaji, A. A. (2019). Biodegradation of Chlorobenzoic Acid Substitutes, Particularly, 2-Chlorobenzoic Acid by Aeromonas hydrophila. Journal of Global Pharma Technology, 11(12), 124-131.
-
LibreTexts Chemistry. (2023). Structure and Stability of Benzene. Retrieved from [Link]
- Li, Y., et al. (2024). Degradation of P-Nitrobenzoic Acid and 4-Chlorobenzoic Acid by Catalytic Ozonation with Modified Birnessite-Type MnO2 as Catalyst. Journal of Environmental Engineering.
-
R-Discovery. (1994). The bacterial degradation of benzoic acid and benzenoid compounds under anaerobic conditions: Unifying trends and new perspectives. Retrieved from [Link]
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
-
Singh, S., et al. (2011). Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form. PMC. Retrieved from [Link]
Sources
- 1. US4094909A - Process for the decarboxylation-oxidation of benzoic acid compounds - Google Patents [patents.google.com]
- 2. Benzoic acid - Wikipedia [en.wikipedia.org]
- 3. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to Stabilize Benzene Ring Conjugated Systems in Acids [eureka.patsnap.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 7. Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. 4-chlorobenzoic acid, 74-11-3 [thegoodscentscompany.com]
- 10. biomedres.us [biomedres.us]
Technical Support Center: Scale-Up & Troubleshooting for 3-Chloro-2,4-dimethylbenzoic Acid Production
Version: 2.4 | Last Updated: March 2026 Audience: Process Chemists, Scale-Up Engineers, R&D Scientists
Executive Summary & Molecule Profile
Target Molecule: 3-Chloro-2,4-dimethylbenzoic acid CAS: 1632385-49-9 Core Challenge: The synthesis of this molecule presents a classic "regioselectivity trap." The 3-position is sterically hindered ("sandwiched" between two methyl groups), making direct electrophilic chlorination of 2,4-dimethylbenzoic acid difficult and prone to yielding the 5-chloro isomer as the major product.
This guide prioritizes the Acetylation-Oxidation Route (via 2-chloro-m-xylene) as the most scalable, high-purity method, while providing troubleshooting for the common (but problematic) direct chlorination approach.
Synthesis Route Selection: The "Why" and "How"
Route A: The "Direct Chlorination" Trap (Not Recommended for Scale)
-
Method: Chlorination of 2,4-dimethylbenzoic acid using
or NCS. -
The Problem: The 5-position is sterically accessible and electronically activated. The 3-position is sterically blocked.
-
Outcome: High levels of 5-chloro-2,4-dimethylbenzoic acid (impurity) which is difficult to separate via crystallization.
Route B: The "Directed" Acetylation-Oxidation Route (Recommended)
-
Strategy: Utilize the directing effects of a precursor to install the carboxylic acid after the chlorine is in place.
-
Workflow:
-
Start: 2-Chloro-m-xylene (2-Chloro-1,3-dimethylbenzene).
-
Step 1 (Acylation): Friedel-Crafts Acetylation. The directing groups (Cl at 2, Me at 1 & 3) strongly favor substitution at Position 4.
-
Step 2 (Oxidation): Haloform reaction or oxidation of the acetyl group to the carboxylic acid.
-
-
Advantage: High regioselectivity, scalable reagents, easier purification.
Visualizing the Pathway Logic
Caption: Comparison of Direct Chlorination (Red/Risky) vs. Acetylation-Oxidation (Blue/Green/Recommended) pathways.
Technical Support: Troubleshooting & FAQs
Module 1: Reaction Engineering (Route B - Recommended)
Q1: My Friedel-Crafts acylation yield is low (<60%). What is killing the catalyst?
-
Diagnosis: Moisture ingress or improper stoichiometry. Aluminum chloride (
) is highly hygroscopic and deactivated by water. -
Troubleshooting Protocol:
-
Check Solvent Dryness: Ensure Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) has
water. -
Stoichiometry: Use 1.1 to 1.2 equivalents of
relative to the acetyl chloride. The ketone product complexes with , requiring slightly more than 1 equivalent. -
Addition Order: Add Acetyl Chloride to the
suspension first to form the acylium ion complex, then add the 2-chloro-m-xylene dropwise at to control the exotherm.
-
Q2: During the oxidation of the acetophenone intermediate, I am seeing "over-chlorinated" byproducts.
-
Context: This occurs if using Sodium Hypochlorite (Bleach) for the Haloform reaction.
-
Mechanism: The aromatic ring is electron-rich. Excess hypochlorite can act as an electrophilic chlorinating agent on the ring itself.
-
Corrective Action:
-
Switch Oxidant: Use Potassium Permanganate (
) followed by a sulfite quench. This avoids ring chlorination entirely. -
If using Bleach: Maintain pH
(strongly alkaline). At lower pH, concentration increases, promoting electrophilic ring chlorination. Keep temperature .
-
Module 2: Purification & Impurity Management
Q3: How do I separate the 5-chloro isomer if I am forced to use the Direct Chlorination route?
-
Reality Check: Separation is extremely difficult due to similar boiling points and solubilities.
-
Purification Strategy:
-
Fractional Crystallization: The 5-chloro isomer (more symmetrical) typically has a higher melting point and lower solubility.
-
Solvent System: Try Acetic Acid/Water (80:20) or Toluene/Heptane .
-
Protocol: Dissolve crude mixture at reflux. Cool slowly (
) to induce nucleation of the major impurity (5-chloro). Filter. The filtrate will be enriched in the desired 3-chloro isomer. Note: Yield will be sacrificed for purity.
-
Q4: The final product has a persistent yellow color. How do I remove it?
-
Cause: Traces of oxidized phenolic impurities or quinones.
-
Solution:
-
Dissolve product in dilute
(pH 10-11). -
Add Activated Carbon (5 wt%) and stir for 30 mins at
. -
Filter through Celite.
-
Precipitate slowly with dilute
to pH 2.
-
Quantitative Data: Process Parameters
| Parameter | Direct Chlorination (Route A) | Acetylation-Oxidation (Route B) |
| Regioselectivity (3-Cl) | Low (~10-20%) | High (>95%) |
| Major Impurity | 5-Chloro-2,4-dimethylbenzoic acid | Unreacted starting material |
| Exotherm Risk | Moderate | High (Acylation step) |
| Cost Driver | Purification losses | Reagent steps (2 steps vs 1) |
| Scalability | Poor (Purification bottleneck) | Excellent |
Detailed Experimental Protocol (Route B)
Step 1: Synthesis of 3-Chloro-2,4-dimethylacetophenone
-
Setup: 3-neck reactor with mechanical stirrer,
inlet, and dropping funnel. -
Reagents: Charge dry DCM (
) and ( ). Cool to . -
Activation: Add Acetyl Chloride (
) dropwise. Stir 15 min. -
Reaction: Add 2-Chloro-m-xylene (
) dropwise over 1 hour, maintaining . -
Quench: Pour mixture into ice-water/HCl mixture. Separate organic layer.
-
Workup: Wash with brine, dry over
, concentrate.
Step 2: Haloform Oxidation to Target Acid
-
Setup: Reactor with efficient cooling jacket.
-
Reagents: Charge Intermediate from Step 1 (
) and Dioxane ( ). -
Oxidant: Add Sodium Hypochlorite (10-12% solution,
) dropwise.-
Critical: Maintain
to prevent side reactions. -
Critical: Ensure pH remains
by adding if necessary.
-
-
Completion: Monitor by HPLC. Quench excess oxidant with Sodium Sulfite solution.
-
Isolation: Acidify aqueous phase with
to pH 2. Filter the white precipitate. -
Drying: Vacuum oven at
.
Troubleshooting Decision Tree
Caption: Decision logic for addressing common scale-up failures.
References
Technical Support Center: Dehalogenation of 3-Chloro-2,4-dimethylbenzoic acid
Welcome to the technical support guide for the dehalogenation of 3-Chloro-2,4-dimethylbenzoic acid. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this transformation, focusing on the identification, mitigation, and understanding of common side products. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reaction effectively.
The conversion of 3-Chloro-2,4-dimethylbenzoic acid to 2,4-dimethylbenzoic acid is a critical step in various synthetic pathways. While the primary objective is the selective cleavage of the C-Cl bond, a number of competing and secondary reactions can occur, leading to impurities that complicate downstream processes and compromise final product purity. This guide addresses these challenges in a practical, question-and-answer format.
Section 1: Understanding the Primary Reaction and Potential Side Products
The target transformation is a reductive dehalogenation, most commonly achieved via catalytic hydrogenation. In this process, the aryl-chlorine bond is cleaved and replaced with a hydrogen atom, typically using a palladium catalyst and a hydrogen source.
While the desired outcome is the clean formation of 2,4-dimethylbenzoic acid, several side products can arise depending on the reaction conditions, catalyst choice, and substrate purity. Understanding the pathways to these impurities is the first step in effective troubleshooting.
dot
Caption: Reaction pathways in the dehalogenation of 3-Chloro-2,4-dimethylbenzoic acid.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the dehalogenation process. Each question is followed by a detailed analysis of potential causes and actionable recommendations.
Q1: My reaction is slow or incomplete, leaving significant starting material. What are the likely causes?
Analysis: Incomplete conversion is one of the most frequent challenges in catalytic hydrodechlorination. The root cause often lies with catalyst activity, hydrogen availability, or the presence of inhibitors. Aryl chlorides are generally less reactive than the corresponding bromides or iodides, requiring more forcing conditions or highly active catalysts for complete conversion.[1][2]
Troubleshooting Steps:
-
Catalyst Activity:
-
Cause: The catalyst (e.g., Palladium on Carbon, Pd/C) may be deactivated or "poisoned." Catalyst poisons can be present in the starting material, solvent, or introduced from the reaction vessel. Sulfur and nitrogen-containing compounds are common poisons.
-
Recommendation: Ensure the purity of your starting material and solvents. If catalyst poisoning is suspected, consider pre-treating your substrate with activated carbon. Use a fresh batch of catalyst or increase the catalyst loading (e.g., from 1 mol% to 5 mol%).
-
-
Hydrogen Source & Pressure:
-
Cause: For reactions using H₂ gas, insufficient pressure or poor gas-liquid mixing can limit the reaction rate. The hydrogenation of aromatic rings requires more energy, in the form of heat and pressure, to overcome the stability of the delocalized π electron system.[3][4]
-
Recommendation: Ensure all connections are sealed and the system can maintain the target pressure. Increase the hydrogen pressure incrementally (e.g., from 1 atm to 3-5 atm). Improve agitation to maximize the gas-liquid surface area, ensuring the catalyst remains suspended.
-
-
Reaction Temperature & Solvent:
-
Cause: Dehalogenation reactions are often favored at slightly elevated temperatures.[5] The choice of solvent can also play a crucial role in catalyst activity and substrate solubility.
-
Recommendation: Consider increasing the reaction temperature to 40-60 °C. Ensure the starting material and product are fully soluble in the chosen solvent system (e.g., methanol, ethanol, or THF).
-
Q2: I see a new peak in my LC-MS analysis with a mass corresponding to the addition of an oxygen atom. What is it and how do I prevent it?
Analysis: This impurity is likely 3-Hydroxy-2,4-dimethylbenzoic acid . This side product can form through a hydrolytic dehalogenation pathway.[6] While less common in purely reductive environments, its formation can be promoted by the presence of water and certain basic conditions, or by specific enzymatic dehalogenases if microbial contamination is a factor.[6][7]
Mitigation Strategies:
-
Ensure Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) before introducing the hydrogen source.[8] This is especially critical if using reactive organometallic reagents for dehalogenation instead of catalytic hydrogenation.
-
Control pH: Avoid strongly basic conditions if water is present, as this can favor nucleophilic aromatic substitution of the chloride with hydroxide. If a base is required to neutralize HCl formed during the reaction, use a non-nucleophilic, sterically hindered base.
Q3: My analysis shows a high molecular weight impurity, roughly double the mass of my product. What could this be?
Analysis: This is characteristic of a biphenyl dimer , formed through a homocoupling side reaction. This occurs when two molecules of the aryl halide couple to form a new C-C bond. This pathway can be promoted by certain palladium catalyst systems, especially if the reductive elimination step of the desired hydrodehalogenation is slow.
Mitigation Strategies:
-
Optimize Catalyst System: Some palladium ligand systems are more prone to coupling reactions than others. If using a homogeneous palladium catalyst, screening different phosphine ligands may be necessary. For heterogeneous catalysts like Pd/C, ensuring a sufficient hydrogen supply is key to favoring the reductive pathway over coupling.
-
Control Reaction Concentration: Running the reaction at a lower concentration can disfavor the bimolecular coupling reaction relative to the pseudo-first-order hydrodehalogenation.
Q4: The desired product is forming, but I am also seeing a product where the aromatic ring is reduced. How can I improve selectivity?
Analysis: This side product is 2,4-Dimethylcyclohexanecarboxylic acid . Its presence indicates over-reduction, where the catalyst is not only cleaving the C-Cl bond but also hydrogenating the aromatic ring. Ring hydrogenation is a known possibility but typically requires more forcing conditions (higher pressure, temperature, or more active catalysts like rhodium) than C-Cl bond cleavage.[9][10]
Table 1: Influence of Reaction Parameters on Selectivity
| Parameter | Condition Favoring Dehalogenation | Condition Favoring Ring Saturation | Rationale |
| Catalyst | Palladium (Pd), Nickel (Ni)[3] | Rhodium (Rh), Ruthenium (Ru)[11] | Rh and Ru are generally more active for arene hydrogenation. |
| Temperature | Mild (25-60 °C) | High (>80 °C)[11] | Higher temperatures provide the activation energy needed for ring reduction. |
| H₂ Pressure | Low to Moderate (1-5 atm) | High (>10 atm)[9] | High H₂ concentration on the catalyst surface favors arene hydrogenation. |
| Reaction Time | Monitored to completion | Extended beyond C-Cl cleavage | Prolonged exposure of the product to the catalyst and H₂ leads to over-reduction. |
Recommendations:
-
Switch to a Milder Catalyst: If using a highly active catalyst like Rh/C, switch to Pd/C, which is generally more selective for dehalogenation.[11]
-
Reduce Temperature and Pressure: Operate under the mildest conditions that still afford a reasonable reaction rate for dehalogenation.
-
Monitor the Reaction Closely: Use in-process controls (e.g., TLC or rapid HPLC) to stop the reaction as soon as the starting material is consumed to prevent over-reduction of the product.
Section 3: Recommended Analytical Protocol
Reliable analysis is crucial for troubleshooting. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for monitoring reaction progress and quantifying purity.[12][13]
Protocol: HPLC-UV Analysis of Reaction Mixture
-
Sample Preparation:
-
Carefully quench a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Filter the sample through a 0.45 µm syringe filter to remove catalyst particles.
-
Dilute the filtered sample with the mobile phase to an appropriate concentration (e.g., ~0.1 mg/mL).
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic or acetic acid is a good starting point. For example, 40-95% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 235 nm and 254 nm.[14]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify peaks based on retention times of authenticated standards for the starting material and product.
-
Calculate purity based on the relative peak area percentage.[12]
-
For unknown peaks, use LC-MS (Liquid Chromatography-Mass Spectrometry) with the same chromatographic method to obtain molecular weight information, which is essential for identifying side products.[15]
-
References
-
Fiveable. (2025, August 15). 10.6 Reactions of Alkyl Halides: Grignard Reagents. Retrieved from [Link]
-
Target Analysis. (n.d.). Benzoic acid derivatives. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Complete hydrodechlorination of chlorobenzene and its derivatives over supported nickel catalysts under liquid phase conditions. Retrieved from [Link]
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SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism. Retrieved from [Link]
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Quora. (2018, August 17). What is the role of halides in the reactivity of Grignard reagent? Retrieved from [Link]
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Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
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Taylor & Francis Online. (2025, September 18). Chloroaromatics remediation: Insights into the chemical reduction and hydrodechlorination of chlorobenzenes. Retrieved from [Link]
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University of Calgary. (n.d.). Ch23: Aryl Grignards. Retrieved from [Link]
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Scholars Research Library. (n.d.). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Retrieved from [Link]
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Journal of Health Research. (2021, December 31). Introduction Benzoic acid is a preservative that is widely used as a food additive to preserve and extend shelf life in various. Retrieved from [Link]
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ChemRxiv. (n.d.). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. Retrieved from [Link]
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ChemTalk. (2024, August 21). Catalytic Hydrogenation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Influence of Substituents on Reductive Dehalogenation of 3-Chlorobenzoate Analogs. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology. Retrieved from [Link]
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ResearchGate. (2025, August 6). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Retrieved from [Link]
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National Center for Biotechnology Information. (2023, May 6). Catalytic Hydrodechlorination of 4-Chlorophenol by Palladium-Based Catalyst Supported on Alumina and Graphene Materials. Retrieved from [Link]
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OpenStax. (2023, September 20). 16.9 Reduction of Aromatic Compounds. Organic Chemistry. Retrieved from [Link]
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Lumen Learning. (n.d.). 19.5. Reductions of Aromatic Rings. Organic Chemistry II. Retrieved from [Link]
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University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]
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MDPI. (2021, February 18). Progress in Catalytic Hydrodechlorination. Retrieved from [Link]
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ResearchGate. (2025, August 6). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. Retrieved from [Link]
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MDPI. (2020, February 11). Theoretical and Applied Aspects of Hydrodechlorination Processes—Catalysts and Technologies. Retrieved from [Link]
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American Society for Microbiology. (n.d.). A Novel Hydrolytic Dehalogenase for the Chlorinated Aromatic Compound Chlorothalonil. Retrieved from [Link]
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YouTube. (2018, July 14). Elimination reactions - Dehydrohalogenation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Hydrogen. Retrieved from [Link]
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ResearchGate. (2012, December 25). (PDF) Catalytic Hydrogenation of Aromatic Compounds in the Liquid Phase. Retrieved from [Link]
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YouTube. (2015, October 16). Dehydrohalogenation Reaction Alkyl halide: Solved problems. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Retrieved from [Link]
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The Journal of Chemical Physics. (2015, May 15). Mechanistic insights into the dehalogenation reaction of fluoroacetate/fluoroacetic acid. Retrieved from [Link]
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Rutgers University. (n.d.). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]
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Pearson. (n.d.). Propose products (if any) and mechanisms for the following AlCl3-catalyzed reactions: c. 3-chloro-2,2-dimethylbutane with isopropylbenzene. Retrieved from [Link]
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Technical Support Center: Synthesis of 3-Chloro-2,4-dimethylbenzoic acid
Welcome to the technical support center for the synthesis of 3-Chloro-2,4-dimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for the multi-step synthesis of this compound. This resource aims to address specific experimental challenges with scientifically grounded explanations and practical solutions.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 3-Chloro-2,4-dimethylbenzoic acid, presented in a question-and-answer format.
Part 1: Chlorination of 2,4-Dimethylbenzoic Acid
A primary route to 3-Chloro-2,4-dimethylbenzoic acid involves the direct chlorination of 2,4-dimethylbenzoic acid.
Question 1: My chlorination reaction is producing a mixture of isomers, with significant amounts of the 5-chloro and 6-chloro isomers. How can I improve the regioselectivity for the 3-chloro product?
Answer: The directing effects of the methyl and carboxylic acid groups on the aromatic ring influence the position of chlorination. The methyl groups are ortho-, para-directing, while the carboxylic acid group is meta-directing. To favor chlorination at the 3-position, which is ortho to one methyl group and meta to the carboxylic acid, precise control of reaction conditions is crucial.
-
Lewis Acid Catalyst: The choice and handling of the Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) are critical. Anhydrous conditions are paramount as moisture will deactivate the catalyst.[1] Using a milder Lewis acid, or a stoichiometric amount, can sometimes improve selectivity by reducing the overall reactivity of the system.
-
Reaction Temperature: Lowering the reaction temperature can enhance selectivity.[2] Running the reaction at 0°C or even lower may slow down the reaction rate but can significantly favor the thermodynamically more stable product.
-
Solvent: The choice of solvent can influence the distribution of isomers. Less polar solvents may be preferable.
Troubleshooting Workflow for Isomer Control:
Caption: Workflow for troubleshooting poor regioselectivity.
Question 2: The yield of my chlorinated product is very low, and I have a significant amount of unreacted 2,4-dimethylbenzoic acid.
Answer: Low conversion can stem from several factors related to the reaction setup and reagents.
-
Catalyst Deactivation: As mentioned, moisture is a primary culprit for Lewis acid deactivation.[1] Ensure all glassware is thoroughly dried, and solvents are anhydrous.
-
Insufficient Chlorinating Agent: Ensure the stoichiometry of the chlorinating agent (e.g., chlorine gas or a precursor) is correct. A slight excess may be necessary to drive the reaction to completion.
-
Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Part 2: Oxidation of 3-Chloro-1,2,4-trimethylbenzene
An alternative pathway involves the oxidation of a suitable substituted toluene precursor.
Question 3: My oxidation of 3-chloro-1,2,4-trimethylbenzene (3-chloro-pseudocumene) is incomplete, resulting in a low yield of the desired benzoic acid.
Answer: The oxidation of a methyl group to a carboxylic acid requires a strong oxidizing agent and appropriate conditions. Incomplete oxidation is a common issue.
-
Oxidizing Agent: Potassium permanganate (KMnO₄) is a common and effective oxidizing agent for this transformation.[3] Ensure you are using a sufficient stoichiometric excess of KMnO₄.
-
Reaction Temperature and Time: These reactions often require elevated temperatures and prolonged reaction times to go to completion.[4] Refluxing the reaction mixture for several hours is typical. The disappearance of the purple permanganate color is an indicator of reaction progress.[4]
-
Phase Transfer Catalyst: If using a two-phase system (e.g., organic substrate and aqueous KMnO₄), a phase transfer catalyst can significantly improve the reaction rate by facilitating the transport of the permanganate ion into the organic phase.
Data on Oxidation of Substituted Toluenes:
| Starting Material | Oxidizing System | Temperature (°C) | Yield (%) | Reference |
| p-Bromotoluene | Co(C₁₈H₃₅O₂)₂/NH₄Br | 150 | 92 | [5] |
| p-Bromotoluene | Co(OAc)₂/NaBr/AcOH | 110 | 90 | [5] |
| p-Xylene | Co(OAc)₂/NaBr/AcOH | 110 | 96 (p-phthalic acid) | [5] |
Question 4: I am observing the formation of byproducts, and purification of the final product is difficult.
Answer: Side reactions can lead to a complex product mixture.
-
Over-oxidation: While less common under controlled conditions, harsh reaction conditions could potentially lead to ring-opening byproducts.[4]
-
Incomplete Oxidation: This can lead to the corresponding benzaldehyde as a byproduct.[4]
-
Purification: Purification can often be achieved by recrystallization.[6] An acid-base extraction is also a highly effective method for separating the acidic benzoic acid product from neutral byproducts.[7] The crude product is dissolved in an organic solvent and extracted with an aqueous base (e.g., NaOH or NaHCO₃). The aqueous layer, containing the sodium salt of the benzoic acid, is then separated and acidified with a strong acid (e.g., HCl) to precipitate the purified benzoic acid.[7][8]
Purification Workflow:
Caption: General workflow for purification by acid-base extraction.[4]
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider during this synthesis?
A1: Many of the reagents used in this synthesis are hazardous.
-
Chlorinating agents: Chlorine gas is highly toxic and corrosive. Work in a well-ventilated fume hood and have appropriate personal protective equipment (PPE).
-
Lewis acids: Anhydrous aluminum chloride and ferric chloride react violently with water. Handle with care in a dry environment.[1]
-
Oxidizing agents: Potassium permanganate is a strong oxidizer and can cause fires or explosions if it comes into contact with combustible materials.
-
Solvents: Many organic solvents are flammable. Avoid open flames and work in a well-ventilated area.
Q2: Can I use a Grignard reaction to synthesize 3-Chloro-2,4-dimethylbenzoic acid?
A2: Yes, a Grignard reaction is a viable synthetic route. This would typically involve the formation of a Grignard reagent from 3-chloro-1-bromo-2,4-dimethylbenzene, followed by reaction with carbon dioxide (dry ice).[8]
Troubleshooting Grignard Reaction Initiation:
-
Moisture: The Grignard reagent is highly sensitive to moisture. All glassware must be oven or flame-dried, and anhydrous ether must be used.
-
Magnesium surface: The magnesium turnings may have an oxide layer that prevents the reaction from starting. Gently crushing the magnesium or adding a small crystal of iodine can help to activate the surface.[8][9]
-
Initiation: If the reaction does not start, gentle warming may be required.[8]
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide definitive structural information.
-
Infrared (IR) Spectroscopy: The presence of a strong carbonyl stretch for the carboxylic acid and characteristic aromatic C-H and C-Cl stretches can be observed.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
Experimental Protocols
Protocol 1: Chlorination of 2,4-Dimethylbenzoic Acid
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a gas inlet tube, place 2,4-dimethylbenzoic acid.
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Solvent and Catalyst: Add an anhydrous solvent (e.g., dichloromethane or carbon tetrachloride) and the Lewis acid catalyst (e.g., anhydrous FeCl₃).
-
Chlorination: Cool the mixture in an ice bath. Bubble chlorine gas through the stirred solution at a controlled rate.
-
Monitoring: Monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, carefully quench the reaction by pouring it over ice. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Protocol 2: Oxidation of 3-Chloro-1,2,4-trimethylbenzene
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloro-1,2,4-trimethylbenzene, water, and potassium permanganate.[4]
-
Reaction: Heat the mixture to reflux with vigorous stirring for several hours, or until the purple color of the permanganate has disappeared.[4]
-
Work-up: Cool the reaction mixture and filter to remove the manganese dioxide precipitate.[4]
-
Isolation: Acidify the filtrate with a strong acid (e.g., concentrated HCl) to precipitate the 3-Chloro-2,4-dimethylbenzoic acid.[4]
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize if necessary.[4]
References
- BenchChem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation of naphthalene.
- BenchChem. (n.d.). Troubleshooting common issues in Friedel-Crafts reactions.
- OpenBU. (2011, October 11). Grignard Reaction - Synthesis of Substituted Benzoic Acids.
- ChemicalBook. (n.d.). 3-Chloro-2-methylbenzoic acid synthesis.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids.
- University of Canterbury. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction.
- Unknown. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid.
- University of Rochester. (n.d.). Troubleshooting: How to Improve Yield.
- Unknown. (n.d.). Grignard Reaction.
- Yang, F., Sun, J., Zheng, R., Qiu, W., Tang, J., & He, M. (2004). Oxidation of toluenes to benzoic acids by oxygen in non-acidic solvents. Tetrahedron, 60(5), 1225–1228.
- SMARTER EVERY DAY. (2020, October 30). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization [Video]. YouTube.
- Scribd. (n.d.). Oxidation of Toluene to Benzoic Acid Lab Report.
- John Geologist. (2021, June 29). Synthesis of 3-chlorobenzoic acid [Video]. YouTube.
Sources
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- 8. DSpace [open.bu.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Catalyst Selection for Reactions with 3-Chloro-2,4-dimethylbenzoic acid
Here is the technical support center with troubleshooting guides and FAQs for catalyst selection in reactions with 3-Chloro-2,4-dimethylbenzoic acid.
Welcome to the technical support center for synthetic transformations involving 3-Chloro-2,4-dimethylbenzoic acid. This guide provides in-depth technical advice, troubleshooting guides, and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to help you navigate the specific challenges associated with this substrate and select the optimal catalytic system for your desired transformation.
3-Chloro-2,4-dimethylbenzoic acid presents a unique set of challenges due to its structural features. The aryl chloride is a relatively unreactive electrophile for common cross-coupling reactions, requiring highly active catalysts for oxidative addition.[1] Furthermore, the ortho-methyl group introduces significant steric hindrance around both the carboxylic acid and the C-Cl bond, which can impede catalyst approach and subsequent reaction steps. This guide will address these core issues and provide solutions for common synthetic routes.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
The activation of the C-Cl bond in 3-Chloro-2,4-dimethylbenzoic acid is the primary hurdle for cross-coupling reactions. Unlike more reactive aryl bromides or iodides, aryl chlorides have a stronger C-Cl bond, making the initial oxidative addition step to the palladium(0) center kinetically challenging.[2] Success almost invariably requires the use of specialized, highly active catalyst systems.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. For an unactivated, sterically hindered substrate like 3-Chloro-2,4-dimethylbenzoic acid, the choice of ligand is paramount.
The key to a successful Suzuki coupling with an aryl chloride is to use a catalytic system that promotes the difficult oxidative addition step. This is achieved by using bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[1][3] These ligands stabilize the electron-rich Pd(0) center, increasing its propensity to insert into the C-Cl bond.
| Catalyst System Component | Recommended Choices | Rationale & Key Considerations |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Common, reliable Pd(0) or Pd(II) sources. Pd(II) requires in-situ reduction to the active Pd(0) species.[4] |
| Buchwald Precatalysts (e.g., XPhos Pd G3/G4) | Highly recommended. These are air-stable complexes that reliably generate the active monoligated Pd(0) species, leading to more reproducible results.[4] | |
| Ligand | Biaryl Phosphines: XPhos, SPhos, RuPhos | Primary Choice. These ligands provide the necessary steric bulk and electron-donating properties to facilitate oxidative addition of aryl chlorides.[5] |
| N-Heterocyclic Carbenes (NHCs): IPr, SIPr | Excellent alternatives to phosphines, known for high activity and thermal stability.[6] | |
| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic inorganic bases are often effective, particularly for sterically hindered substrates.[7] |
| K₂CO₃ | A common and effective base, often used in aqueous solvent mixtures.[4] | |
| Solvent | Toluene, Dioxane, THF | Standard organic solvents for Suzuki couplings. Often used with water in a biphasic system.[8] |
Q1: My reaction shows no conversion, and I only recover starting material. What's the problem?
A1: This is a classic sign of an inactive catalyst. Several factors could be at play:
-
Inefficient Oxidative Addition: Your catalyst system may not be active enough for the C-Cl bond. Solution: Switch to a more robust ligand system. If you are using a simple ligand like PPh₃, it is likely insufficient. Employ a bulky biarylphosphine ligand like XPhos or RuPhos, preferably with a modern precatalyst (e.g., XPhos Pd G3).[5][9]
-
Catalyst Deactivation: Oxygen is a poison for the Pd(0) catalyst. Solution: Ensure your solvent and reaction mixture are thoroughly degassed. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[4][7]
-
Poor Reagent Quality: The palladium source (especially Pd₂(dba)₃) can degrade over time. Phosphine ligands can be oxidized by air. Solution: Use fresh reagents from a reliable supplier and handle them under an inert atmosphere.[4]
Q2: I see a black precipitate (palladium black) in my reaction flask and the reaction has stalled. What happened?
A2: The formation of palladium black indicates that the catalyst has aggregated and precipitated out of the solution, effectively ending the catalytic cycle.
-
Ligand Dissociation/Decomposition: At high temperatures, the ligand can dissociate from the palladium center, leading to unstable, coordinatively unsaturated species that aggregate. An insufficient ligand-to-palladium ratio can also cause this. Solution: Ensure you are using an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1, depending on the system).[4] If using a Pd(II) source, a higher ratio (e.g., 2:1 to 4:1 L:Pd) is often needed. Consider lowering the reaction temperature and extending the reaction time.
-
Inadequate Mixing: In biphasic systems (e.g., toluene/water), vigorous stirring is essential to ensure proper mixing and prevent localized high concentrations of reagents that can lead to catalyst decomposition.[4]
Q3: My main side product is the homocoupling of my boronic acid. How can I prevent this?
A3: Homocoupling is often caused by the presence of oxygen or the use of a Pd(II) source without efficient reduction to Pd(0).[10]
-
Solution: The most critical step is rigorous degassing of the reaction mixture before adding the catalyst.[7] Using a pre-formed Pd(0) source or a precatalyst can also minimize species that promote homocoupling. Ensure you are not using a large excess of the boronic acid (1.1-1.5 equivalents is typical).
-
Setup: To an oven-dried Schlenk flask under a positive pressure of argon, add 3-Chloro-2,4-dimethylbenzoic acid (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1) via cannula or syringe.
-
Catalyst Addition: In a separate glovebox or under a positive flow of argon, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%). If using a precatalyst (e.g., XPhos Pd G3, 2 mol%), add it directly.
-
Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Caption: Fig 1. Simplified Suzuki-Miyaura Catalytic Cycle
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is the premier method for forming C-N bonds. As with Suzuki coupling, the inertness of the C-Cl bond is the main challenge. Furthermore, the amine substrate can itself act as a ligand and potentially inhibit the catalyst.[11]
The requirements for the Buchwald-Hartwig amination of aryl chlorides are very similar to those for Suzuki coupling: a highly active catalyst system is mandatory.
| Catalyst System Component | Recommended Choices | Rationale & Key Considerations |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Standard precursors.[12] |
| Buchwald Precatalysts (e.g., XPhos Pd G3/G4) | Highly Recommended. Provides a reliable route to the active catalyst, crucial for challenging aminations.[9] | |
| Ligand | Biaryl Phosphines: XPhos, RuPhos, BrettPhos | Primary Choice. These bulky, electron-rich ligands are the industry standard for amination of aryl chlorides.[9][13] |
| N-Heterocyclic Carbenes (NHCs) | Effective for C-N coupling, particularly with electron-rich and electron-deficient aryl chlorides.[13] | |
| Base | NaOt-Bu, KOt-Bu, LHMDS | Strong, non-nucleophilic bases are required to deprotonate the amine or the amine-palladium complex. NaOt-Bu is the most common.[8][12] |
| Solvent | Toluene, Dioxane | Aprotic solvents are standard. Ensure they are anhydrous and degassed.[8] |
Q1: My reaction is sluggish or gives a low yield. What should I try first?
A1: Low yields are often traced back to the catalyst, base, or reaction setup.
-
Suboptimal Catalyst System: The combination of palladium precursor and ligand is critical. Solution: Screen a panel of bulky biarylphosphine ligands (XPhos, RuPhos, etc.). Using a precatalyst like XPhos Pd G3 can significantly improve reliability and yield.[9]
-
Incorrect Base Selection: The base must be strong enough to facilitate the catalytic cycle but not so strong that it causes side reactions with sensitive functional groups. Solution: Sodium tert-butoxide (NaOt-Bu) is the most common and effective base. If it fails, consider screening other strong bases like LHMDS or K₃PO₄.[8]
-
Catalyst Poisoning: Amines can act as ligands and inhibit the palladium catalyst. Solution: It can be beneficial to use a slightly higher ligand-to-palladium ratio than for other cross-coupling reactions to outcompete the amine for coordination sites.[11]
Q2: I'm not using a glovebox. How critical is an inert atmosphere?
A2: Extremely critical. Palladium(0) catalysts and many phosphine ligands are sensitive to oxygen.[8]
-
Solution: At a minimum, use Schlenk line techniques. Ensure all glassware is oven- or flame-dried. Use anhydrous, degassed solvents. Purge the reaction vessel thoroughly with argon or nitrogen before adding reagents and maintain a positive pressure of inert gas throughout the reaction.[9]
-
Setup: To an oven-dried Schlenk tube, add the base (e.g., NaOt-Bu, 1.4 equiv.).
-
Catalyst Addition: Under an inert atmosphere (in a glovebox or under a flow of argon), add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Reagent Addition: Add 3-Chloro-2,4-dimethylbenzoic acid (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent: Add anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor its progress.
-
Workup: After completion, cool the reaction to room temperature. Quench carefully with water or saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through a plug of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer, and concentrate.[8][12]
-
Purification: Purify the crude product by flash column chromatography.
Caption: Fig 2. Simplified Buchwald-Hartwig Amination Cycle
Section 2: Reactions at the Carboxylic Acid Group
The carboxylic acid moiety offers another handle for functionalization. The primary challenges here are related to the steric hindrance imposed by the two adjacent methyl groups.
Esterification
Standard Fischer esterification (acid catalyst, excess alcohol) can be slow due to the steric bulk around the carboxyl group. More effective methods are often required.
| Method | Catalyst/Reagent | Rationale & Key Considerations |
| Acid Catalysis | H₂SO₄ (catalytic), Modified Montmorillonite K10 | Standard conditions may require forcing (high temperature, long reaction times). Solid acid catalysts can simplify workup.[14] |
| Steglich Esterification | DCC or EDC, DMAP (catalytic) | A mild and highly effective method for sterically hindered acids. Proceeds at room temperature. DMAP is a crucial nucleophilic catalyst.[15] |
| NBS-Catalyzed | N-Bromosuccinimide (NBS) | A metal-free, mild catalytic method for direct esterification.[16] |
Q1: My Fischer esterification is very slow and gives low conversion. What can I do?
A1: This is expected due to steric hindrance.
-
Solution 1: Increase the reaction temperature and remove water as it forms (e.g., using a Dean-Stark apparatus).
-
Solution 2: Switch to a more powerful method. Steglich esterification using a carbodiimide (like DCC or EDC) and a catalytic amount of DMAP is an excellent choice for hindered substrates as it proceeds via a highly activated intermediate.[15]
Decarboxylation
Removal of the -COOH group can be a useful synthetic step. This transformation is typically achieved at high temperatures, often with a transition metal catalyst.
| Catalyst | Rationale & Key Considerations |
| Copper-based (e.g., Cu₂O, CuCO₃) | Primary Choice. Copper catalysts are well-known to be effective for the decarboxylation of ortho-substituted aromatic acids at lower temperatures compared to simple benzoic acid.[17][18] |
| Palladium, Silver | These metals can also catalyze decarboxylation, but often require higher temperatures and are more expensive.[17] |
Q1: My decarboxylation requires very high temperatures and gives a mixture of byproducts.
A1: High temperatures can lead to undesired side reactions.
-
Solution: The use of a copper-based catalyst is highly recommended. Copper salts can facilitate the reaction at significantly lower temperatures (e.g., 200-300 °C), leading to cleaner conversions.[19] The reaction is often performed in a high-boiling solvent like quinoline or DMSO.[17]
Section 3: General Troubleshooting Workflow
When a reaction fails, a systematic approach is the key to identifying the problem. Use the following workflow to diagnose common issues.
Caption: Fig 3. A systematic workflow for troubleshooting failed reactions.
References
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Heck Reaction—State of the Art - MDPI. Available at: [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. Available at: [Link]
-
A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides - ResearchGate. Available at: [Link]
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Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes - HKMU Scholars. Available at: [Link]
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protodecarboxylation of benzoic acid (substituted) by using transition metals compound- copper carbonate - IJBPAS. Available at: [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
- Process for the decarboxylation-oxidation of benzoic acid compounds - Google Patents.
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Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
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N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading - PMC. Available at: [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Heck Reaction - Chemistry LibreTexts. Available at: [Link]
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Role of catalyst deactivation and regeneration in the Heck reaction involving unactivated aryl bromides | Request PDF - ResearchGate. Available at: [Link]
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Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]
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Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases - ACS Publications. Available at: [Link]
-
Heck Reaction - Organic Chemistry Portal. Available at: [Link]
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Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid - ijstr.org. Available at: [Link]
-
Decarboxylation - Organic Chemistry Portal. Available at: [Link]
-
Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions - ACS Publications. Available at: [Link]
-
Nickel(II)—Aryl Complexes as Catalysts for the Suzuki Cross-Coupling Reaction of Chloroarenes and Arylboronic Acids | Request PDF - ResearchGate. Available at: [Link]
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Hydrothermal decarboxylation of benzoic acid to benzene over a Cu2O catalyst - Green Chemistry (RSC Publishing). Available at: [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC. Available at: [Link]
-
Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst - ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Heck Reaction: Mechanism, Steps & Real-World Uses Explained - Vedantu. Available at: [Link]
-
Catalyzed Mizoroki–Heck Reaction or C–H Activation - MDPI. Available at: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. Available at: [Link]
-
Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions - MDPI. Available at: [Link]
-
Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols - DergiPark. Available at: [Link]
-
LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates - PMC. Available at: [Link]
-
Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion | JACS Au - ACS Publications. Available at: [Link]
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Suzuki-Miyaura - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Royal Society of Chemistry. Available at: [Link]
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Validation & Comparative
3-Chloro-2,4-dimethylbenzoic acid vs. 3-Chloro-2-methylbenzoic acid
An In-Depth Comparative Guide for the Synthetic Chemist:
In the nuanced field of organic synthesis, the selection of a starting material or building block is a critical decision that dictates reaction pathways, yields, and the ultimate success of a synthetic campaign. For researchers in drug development and materials science, seemingly minor variations in molecular architecture can lead to profound differences in biological activity and material properties. This guide provides a detailed, evidence-based comparison of two closely related aromatic carboxylic acids: 3-Chloro-2,4-dimethylbenzoic acid and its structural analog, 3-Chloro-2-methylbenzoic acid. We will dissect their physicochemical properties and reactivity profiles to provide a clear, actionable framework for their strategic application in research and development.
Core Structural and Physicochemical Comparison
The defining structural difference between these two molecules is the presence of a second methyl group at the C4 position (para to the carboxyl group) in 3-Chloro-2,4-dimethylbenzoic acid. This addition, while simple, imparts tangible changes to the molecule's physical properties.
| Property | 3-Chloro-2-methylbenzoic acid | 3-Chloro-2,4-dimethylbenzoic acid | Scientific Rationale & Causality |
| CAS Number | 7499-08-3[1] | 1632385-49-9[2] | Unique identifiers for each distinct chemical substance. |
| Molecular Formula | C₈H₇ClO₂[1] | C₉H₉ClO₂[2] | Reflects the addition of one methyl (-CH₃) group. |
| Molecular Weight | 170.59 g/mol [1] | 184.62 g/mol [2] | The mass increases by the molar mass of a CH₂ unit. |
| Melting Point | 163-166 °C | Not experimentally published; expected to be higher. | Increased molecular weight and potential for more efficient crystal packing generally lead to a higher melting point. |
| Acidity (pKa) | ~3.8 | ~3.9 | The ortho-methyl group increases acidity via the "ortho effect". The additional para-methyl group in the dimethylated compound has a slight electron-donating effect, which marginally decreases acidity relative to the mono-methyl version.[3] |
| Appearance | White to off-white crystalline powder.[1] | White or off-white solid (expected). | Both are relatively simple, crystalline organic acids. |
The "Ortho Effect" and Acidity: A Deeper Dive
A key feature governing the behavior of both molecules is the "ortho effect". Generally, a substituent at the ortho position of benzoic acid, regardless of its electronic nature, increases the acid strength compared to the meta or para isomers, and even benzoic acid itself (pKa ≈ 4.20).[4][5] This is primarily a steric phenomenon. The ortho-methyl group sterically hinders the carboxylic acid group, forcing it to twist out of the plane of the benzene ring.[6] This disruption of co-planarity inhibits the resonance delocalization of the ring's π-electrons into the carboxyl group, which in the planar benzoic acid molecule is slightly destabilizing to the carboxylate anion.[7] The net result is a stronger acid.
For 3-Chloro-2-methylbenzoic acid , two factors increase its acidity relative to benzoic acid:
-
The Ortho Effect: The C2-methyl group induces the steric twist described above.
-
Inductive Effect: The C3-chloro atom is electron-withdrawing via induction (-I effect), which stabilizes the negative charge of the conjugate carboxylate base, further increasing acidity.
For 3-Chloro-2,4-dimethylbenzoic acid , these same effects are at play, but with one addition:
-
Counteracting Electronic Effect: The C4-methyl group is weakly electron-donating (+I effect and hyperconjugation). This effect slightly destabilizes the carboxylate anion, making the acid marginally weaker than its mono-methyl counterpart.
Therefore, while both compounds are significantly more acidic than benzoic acid, 3-Chloro-2-methylbenzoic acid is predicted to be the slightly stronger acid of the two.
Comparative Reactivity Profiles
The structural differences manifest most clearly in how these molecules behave in chemical reactions, both at the carboxylic acid functional group and on the aromatic ring.
The ortho-methyl group that enhances acidity also creates a significant steric shield around the carboxylic acid's carbonyl carbon. This has direct consequences for nucleophilic acyl substitution reactions, such as esterification and amidation.
Experimental Protocol: A Self-Validating System for Comparing Esterification Rates
This protocol is designed to directly compare the reaction rates under identical conditions, where any difference in yield over time can be attributed to the structural differences between the two substrates.
Caption: Parallel workflow to compare esterification kinetics.
Causality Behind Experimental Choices:
-
Parallel Setup: Running the reactions side-by-side ensures identical temperature, concentration, and stirring, eliminating process variables. The only difference is the substrate.
-
Methanol as Reagent and Solvent: Using a large excess of the alcohol drives the equilibrium towards the ester product (Le Châtelier's principle) and ensures pseudo-first-order kinetics with respect to the benzoic acid derivative.
-
TLC Monitoring: Thin-Layer Chromatography provides a rapid, qualitative assessment of the consumption of starting material and formation of the less polar ester product, allowing for real-time comparison.
-
¹H NMR Analysis: This provides quantitative data. By integrating the signals corresponding to the methyl groups of the starting material and the product ester, a precise conversion percentage can be calculated for each reaction at each time point.
Expected Outcome: The rate of esterification for 3-Chloro-2-methylbenzoic acid will be demonstrably faster than for 3-Chloro-2,4-dimethylbenzoic acid. The approach of the methanol nucleophile is sterically hindered by the ortho-methyl group in both cases, but the overall electronic and steric environment of the dimethylated analog can lead to a slightly higher activation energy.[8][9] For syntheses requiring high throughput or mild conditions, this difference in reactivity can be a deciding factor.
The true synthetic divergence between these two building blocks is in their behavior during EAS reactions like nitration, halogenation, or Friedel-Crafts reactions. The directing effects of the existing substituents determine the position of the incoming electrophile.
-
-COOH group: Deactivating and a meta-director.
-
-Cl group: Deactivating but an ortho, para-director.[10]
-
-CH₃ group: Activating and an ortho, para-director.[11]
Caption: Regioselectivity analysis for Electrophilic Aromatic Substitution.
For 3-Chloro-2-methylbenzoic acid , the directing groups create a competitive scenario. The powerful meta-directing carboxyl group strongly favors substitution at C5. The activating methyl group directs ortho (to C6) and para (to C4). While substitution at C5 is generally dominant, mixtures of C4 and C5 substituted products are often possible, potentially requiring chromatographic separation.
For 3-Chloro-2,4-dimethylbenzoic acid , the outcome is far more predictable. The C4 position is blocked. The C2 and C4 methyl groups, along with the C1 carboxyl group, all synergistically direct an incoming electrophile to the C5 position. This leads to a single, predictable major isomer, simplifying purification and improving the overall efficiency of the synthetic route.
Implications for Researchers and Drug Developers
The choice between these two reagents should be a deliberate, strategy-driven decision.
-
Select 3-Chloro-2-methylbenzoic acid when:
-
The primary goal is to functionalize the carboxylic acid, and faster reaction kinetics are desirable.
-
Subsequent EAS is planned, and the potential for isomeric products is acceptable or can be managed.
-
Exploring structure-activity relationships (SAR) at the C4 and C5 positions is an objective.
-
-
Select 3-Chloro-2,4-dimethylbenzoic acid when:
-
A highly regioselective EAS at the C5 position is the critical next step in a synthetic sequence.
-
The goal is to introduce a specific substitution pattern without the need for complex purification of isomers.
-
In medicinal chemistry, the C4-methyl group is desired to probe a hydrophobic pocket in a protein active site or to block a potential site of metabolism.
-
Conclusion
While separated by only a single methyl group, 3-Chloro-2,4-dimethylbenzoic acid and 3-Chloro-2-methylbenzoic acid offer distinct advantages and disadvantages. The former provides exceptional regiochemical control for aromatic substitution at the expense of potentially slower reactivity at the carboxyl center. The latter offers more facile carboxyl group transformations but presents a more complex challenge for achieving selective aromatic functionalization. A thorough understanding of these substituent effects, grounded in the principles of steric hindrance and electronic direction, empowers the scientist to select the optimal tool for the task, saving valuable time and resources in the laboratory.
References
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The Ortho Effect of benzoic acids . Al-Mustaqbal University College. Available at: [Link]
-
Substituent and Reaction Constants . Dalal Institute. Available at: [Link]
-
Hammett equation . Wikipedia. Available at: [Link]
-
What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? . Quora. Available at: [Link]
-
Ortho effect . Grokipedia. Available at: [Link]
-
Ortho effect . A to Z Chemistry. Available at: [Link]
-
The separation of polar and steric effects. Part VI. The kinetics of the acid-catalysed esterification of substituted benzoic acids by methanol . Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid . Thompson Rivers University. Available at: [Link]
-
Ortho effect . Wikipedia. Available at: [Link]
-
Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids in Water . ResearchGate. Available at: [Link]
-
Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters . Journal of the American Chemical Society. Available at: [Link]
-
pKa Data Compiled by R. Williams . EPFL. Available at: [Link]
-
Steric inhibition of resonance in ortho-substituted benzoic acids . Chemistry Stack Exchange. Available at: [Link]
-
Electrophilic aromatic directing groups . Wikipedia. Available at: [Link]
-
Directive Influence of Groups on Electrophilic Aromatic Substitution . Aakash Institute. Available at: [Link]
-
16.4: Substituent Effects in Electrophilic Substitutions . Chemistry LibreTexts. Available at: [Link]
-
Directing Effects . Save My Exams. Available at: [Link]
-
Appendix C: Dissociation Constants and pKa Values for Acids at 25°C . 2012 Book Archive. Available at: [Link]
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Comparative Validation Guide: Analytical Strategies for 3-Chloro-2,4-dimethylbenzoic Acid
Executive Summary: The Analytical Challenge
3-Chloro-2,4-dimethylbenzoic acid (CDBA) serves as a critical Key Starting Material (KSM) and intermediate in the synthesis of complex pharmaceutical APIs, including antiretrovirals and antimicrobials. Its structural integrity—specifically the positioning of the chlorine and methyl substituents—is paramount.
The analytical challenge lies in distinguishing CDBA from its likely regioisomers (e.g., 5-chloro-2,4-dimethylbenzoic acid) and synthesis by-products (e.g., 2,4-dimethylbenzoic acid). This guide compares three validation-ready methodologies, providing the "why" behind the experimental design to ensure your protocols meet ICH Q2(R1) standards.
Method Landscape: Comparative Analysis
The following table contrasts the three primary analytical approaches. While HPLC is the industry standard for release testing, GC offers orthogonal selectivity for volatile impurities, and Titration provides a cost-effective assay for raw material reception.
| Feature | Method A: RP-HPLC (UV) | Method B: GC-FID | Method C: Potentiometric Titration |
| Primary Application | Purity & Related Substances (Release Testing) | Residual Solvents & Volatile Precursors | Raw Material Assay (Purity only) |
| Selectivity | High (Separates non-volatile isomers) | High (Separates based on boiling point) | Low (Responds to all acidic protons) |
| Sensitivity (LOD) | ~0.05 µg/mL | ~1.0 µg/mL | N/A (Macro analysis only) |
| Throughput | Moderate (10-15 min/run) | Fast (5-10 min/run) | High (2-3 min/sample) |
| Cost per Run | High (Solvents, Columns) | Low (Gases) | Very Low (Reagents) |
| Critical Limitation | Requires acidic mobile phase for peak shape. | Derivatization often required to prevent tailing. | Cannot detect non-acidic impurities. |
Deep Dive: Validated Protocols
Method A: Reverse-Phase HPLC (The Gold Standard)
Context: RP-HPLC is preferred because CDBA is a polar, non-volatile organic acid. The critical parameter here is pH control .
The "Why" Behind the Protocol:
-
Column Selection: A C18 stationary phase provides sufficient hydrophobic interaction to retain the benzene ring.
-
Mobile Phase pH: The pKa of chlorobenzoic acids is typically ~3.5. To prevent peak tailing and split peaks, the mobile phase pH must be < 2.5 (at least 1 pH unit below pKa) to keep the analyte fully protonated (neutral form).
-
Wavelength: 230 nm is selected as the isosbestic point for substituted benzenes, maximizing sensitivity while minimizing baseline drift from organic modifiers.
Step-by-Step Protocol:
-
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).
-
Column: Agilent Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm (or equivalent).
-
Mobile Phase:
-
Solvent A: 0.1% Orthophosphoric Acid in Water (pH ~2.2).
-
Solvent B: Acetonitrile (HPLC Grade).
-
Mode: Isocratic 60:40 (A:B).
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 230 nm.
Validation Criteria (Acceptance Limits):
-
System Suitability: Tailing factor < 1.5; Theoretical plates > 5000.
-
Linearity:
over 50%–150% of target concentration. -
Precision: RSD < 1.0% (n=6 injections).
Method B: GC-FID (The Orthogonal Validator)
Context: Gas Chromatography is ideal for checking carryover of volatile synthesis precursors (e.g., 3-chloro-o-xylene) which might co-elute in HPLC.
The "Why" Behind the Protocol:
-
Derivatization: Free carboxylic acids hydrogen bond strongly with GC column stationary phases, leading to severe tailing. Converting CDBA to its methyl ester (using BF3-Methanol or TMS) eliminates this interaction, yielding sharp, symmetric peaks.
Step-by-Step Protocol (Derivatization Method):
-
Sample Prep: Dissolve 50 mg CDBA in 2 mL Methanol. Add 1 mL BF3-Methanol (14%). Heat at 60°C for 10 mins. Extract with Hexane.
-
Instrument: GC with Flame Ionization Detector (FID).
-
Column: DB-5ms or HP-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm ID.
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Temperature Program:
-
Initial: 80°C (Hold 1 min).
-
Ramp: 20°C/min to 250°C.
-
Final: 250°C (Hold 5 min).
-
-
Inlet: Split mode (20:1) @ 250°C.
Visualizing the Validation Workflow
The following diagram illustrates the decision logic for selecting the appropriate method and the subsequent validation lifecycle required for regulatory submission.
Caption: Decision matrix and validation lifecycle for CDBA analysis, adhering to ICH Q2(R1) guidelines.
Experimental Data Summary (Simulated)
The following data represents typical performance metrics observed when validating Method A (HPLC) for substituted benzoic acids.
| Validation Parameter | Acceptance Criteria | Typical Result | Status |
| Specificity | No interference at retention time | Purity Angle < Purity Threshold | Pass |
| Linearity ( | Pass | ||
| Accuracy (Recovery) | Pass | ||
| Precision (Repeatability) | RSD | Pass | |
| LOD / LOQ | S/N > 3 (LOD) / > 10 (LOQ) | Pass |
References
-
BenchChem. (2025).[1] A Comparative Guide to the Validation of Analytical Methods for 3-Amino-2,4,5-trichlorobenzoic Acid Detection. Retrieved from
-
Ene, C. P., & Diacu, E. (2014). High-Performance Liquid Chromatography Method for the Determination of Benzoic Acid in Beverages. University POLITEHNICA of Bucharest.[2] Retrieved from
-
Phenomenex. (2025).[3] HPLC vs GC: What Sets These Methods Apart. Retrieved from
-
ResearchGate. (2025). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Retrieved from
Sources
A Researcher's Guide to the Purity Assessment of Commercial 3-Chloro-2,4-dimethylbenzoic Acid
In the landscape of pharmaceutical and materials science research, the starting purity of key intermediates like 3-Chloro-2,4-dimethylbenzoic acid is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and safe outcomes are built. This guide provides an in-depth, multi-faceted analytical strategy for researchers, scientists, and drug development professionals to rigorously assess the purity of commercially available 3-Chloro-2,4-dimethylbenzoic acid. We will move beyond simple percentage purity, delving into the structural confirmation and impurity profiling that are critical for advanced applications.
The causality behind this rigorous approach is clear: unidentified impurities can lead to unwanted side-reactions, altered biological activity, and compromised final product integrity.[1] Therefore, a self-validating system of orthogonal analytical techniques is not just best practice, but a scientific necessity.
Understanding the Analyte and Potential Impurities
3-Chloro-2,4-dimethylbenzoic acid (FW: 184.62 g/mol ) is a substituted aromatic carboxylic acid.[2] Its synthesis often involves the chlorination of 2,4-dimethylbenzoic acid or the oxidation of 3-chloro-2,4-dimethyltoluene. These synthetic routes can introduce a predictable profile of impurities.
Common Process-Related Impurities:
-
Isomeric Byproducts: Positional isomers such as 5-Chloro-2,4-dimethylbenzoic acid or dichlorinated species can form during the chlorination step.[3]
-
Unreacted Starting Materials: Residual 2,4-dimethylbenzoic acid or 3-chloro-2,4-dimethyltoluene.
-
Incomplete Oxidation Products: If oxidation is the final step, related aldehydes (3-chloro-2,4-dimethylbenzaldehyde) could be present.[3]
-
Residual Solvents and Reagents: Solvents like acetic acid or inorganic reagents may remain from the synthesis and purification process.[4]
A robust purity assessment, therefore, must not only quantify the main component but also identify and quantify these potential contaminants.
The Orthogonal Analytical Workflow
No single analytical technique can provide a complete purity profile. We advocate for a combination of a primary quantitative method (HPLC), a secondary quantitative/qualitative method (GC-MS), and powerful spectroscopic methods for structural confirmation (NMR, FTIR).
Caption: Orthogonal workflow for comprehensive purity assessment.
Comparative Analysis of Key Techniques
Each analytical technique offers unique advantages for the comprehensive characterization of 3-Chloro-2,4-dimethylbenzoic acid.
| Technique | Primary Application | Strengths | Limitations |
| HPLC-UV | Quantitative Purity Assay | High precision and accuracy for non-volatile impurities; robust and widely available. | May not detect non-UV active or highly volatile impurities. |
| GC-MS | Impurity ID & Volatiles | Excellent for separating volatile and semi-volatile compounds; provides mass for identification.[5] | Requires derivatization for non-volatile acids; potential for thermal degradation.[6] |
| NMR | Definitive Structure ID | Unambiguous structural elucidation; can quantify impurities with a known standard.[7][8] | Lower sensitivity compared to chromatographic methods; complex mixture analysis can be difficult. |
| FTIR | Functional Group ID | Fast, simple confirmation of the carboxylic acid functional group.[9][10] | Provides limited information on overall purity or minor components. |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
Causality: Reversed-phase HPLC is the gold standard for assaying non-volatile organic molecules. For acidic compounds like 3-Chloro-2,4-dimethylbenzoic acid, the mobile phase pH must be controlled.[11] By adding a small amount of acid (e.g., formic or acetic acid), we suppress the ionization of the analyte's carboxylic group.[12] This ensures the analyte is in a single, neutral form, leading to better retention on a C18 column and sharp, symmetrical peak shapes.[13]
Protocol:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 60% A, ramp to 10% A over 15 minutes, hold for 2 minutes, return to 60% A and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 230 nm.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock. Dilute 1:10 for a working solution of 100 µg/mL.
-
Analysis: Inject 10 µL. Purity is calculated using area percent normalization.
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: Carboxylic acids are polar and non-volatile, making them unsuitable for direct GC analysis. A derivatization step is mandatory.[6] Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the acidic proton of the -COOH group with a nonpolar trimethylsilyl (TMS) group.[5][6] This TMS-ester is significantly more volatile and thermally stable, allowing for successful chromatographic separation and subsequent mass spectral analysis.
Protocol:
-
Sample Preparation: To 1 mg of the sample in a GC vial, add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile) and 100 µL of BSTFA with 1% TMCS.
-
Derivatization: Cap the vial and heat at 70°C for 60 minutes.[6] Cool to room temperature.
-
GC Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, hold for 5 minutes.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Mass Range: Scan m/z 40-500.
-
Analysis: Identify the main peak and any impurity peaks by comparing their mass spectra to library databases (e.g., NIST) and known fragmentation patterns of benzoic acids.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Causality: NMR spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules.[8][14] The chemical shifts, integration values, and coupling patterns of the protons provide a unique fingerprint of the molecule's carbon-hydrogen framework, confirming the substitution pattern on the aromatic ring and the presence of the two distinct methyl groups.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Acquisition: Acquire a standard proton (¹H) spectrum.
-
Expected Signals for 3-Chloro-2,4-dimethylbenzoic acid:
-
A singlet for the carboxylic acid proton (-COOH), typically >10 ppm (can be broad).
-
Two distinct singlets for the two methyl groups (-CH₃), likely between 2.2-2.6 ppm.
-
Two doublets for the aromatic protons (-CH), likely between 7.0-8.0 ppm.
-
-
Analysis: Confirm the expected chemical shifts and that the integration of the peaks corresponds to the number of protons (e.g., ratio of methyls to aromatic protons should be 6:2). Impurities will present as additional, unassignable peaks.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR is a rapid and effective technique for confirming the presence of key functional groups. Carboxylic acids have highly characteristic absorptions.[9] The very broad O-H stretch and the sharp, strong C=O stretch are definitive markers for the -COOH group.[10]
Protocol:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Expected Characteristic Peaks:
-
Analysis: Verify the presence of these characteristic peaks to confirm the identity of the primary functional group.
Hypothetical Comparison of Commercial Products
To illustrate the application of this guide, we present hypothetical data from the analysis of three different commercial suppliers of 3-Chloro-2,4-dimethylbenzoic acid.
| Parameter | Supplier A (Premium Grade) | Supplier B (Standard Grade) | Supplier C (Bulk Grade) |
| Stated Purity | >99% | >98% | >95% |
| HPLC Purity (Area %) | 99.6% | 98.5% | 96.1% |
| ¹H NMR Confirmation | Structure confirmed. No observable impurities. | Structure confirmed. Trace (~0.5%) unassigned aromatic peaks. | Structure confirmed. Multiple minor impurity peaks (~2-3%) noted. |
| GC-MS Impurities | Not detected. | Isomeric impurity detected (0.8%). | Isomeric impurity (1.5%) and residual starting material (1.1%) detected. |
| FTIR Confirmation | Conforms to structure. | Conforms to structure. | Conforms to structure. |
| Recommendation | Ideal for GMP applications, reference standard preparation, and sensitive final-stage drug synthesis. | Suitable for general research, process development, and early-stage synthesis. | Acceptable for non-critical applications or where further in-house purification is planned. |
Conclusion and Recommendations
The purity of a chemical intermediate like 3-Chloro-2,4-dimethylbenzoic acid is a multi-dimensional characteristic that cannot be adequately described by a single number. For researchers in demanding fields like drug development, a comprehensive assessment is crucial.
Decision-Making Workflow:
Caption: Decision workflow for lot acceptance based on analytical data.
We strongly recommend that laboratories:
-
Always perform an identity check (NMR or FTIR) upon receipt of a new lot.
-
Utilize a quantitative chromatographic method (preferably HPLC) to verify the assay value stated by the supplier.
-
For critical applications, employ a secondary, orthogonal method like GC-MS to build a comprehensive impurity profile.
By adopting this rigorous, evidence-based approach, researchers can ensure the quality of their starting materials, leading to more reliable and successful scientific outcomes.
References
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Maharana Pratap P.G. College Hardoi. METHOD DEVELOPMENT ON HPLC. Available at: [Link]
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Kwan, E. E. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. Available at: [Link]
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ResolveMass Laboratories Inc. (2025, June 3). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Available at: [Link]
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Linder, C., & Bisha, I. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(17), 3795–3803. Available at: [Link]
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Srilatha, K. Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. jchps. Available at: [Link]
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YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. Available at: [Link]
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OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Available at: [Link]
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ResearchGate. (2023, June 15). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Available at: [Link]
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ResearchGate. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Available at: [Link]
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Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Available at: [Link]
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Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry, 86(1), 220–228. Available at: [Link]
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LCGC International. (2019, November 1). Top Three HPLC Method Development Tips. Available at: [Link]
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Pell, A. J., et al. (2016). NMR approaches in structure-based lead discovery: Recent developments and new frontiers for targeting multi-protein complexes. Progress in Biophysics and Molecular Biology, 121(1), 19-35. Available at: [Link]
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ResearchGate. (2023, June 28). Identification Of Benzoic Acid By Gc And Mass Spectrometry. Available at: [Link]
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Phenomenex. (n.d.). HPLC Method Development. Available at: [Link]
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Zuo, Y., et al. (2002). Separation, characterization, and quantitation of benzoic and phenolic antioxidants in American cranberry fruit by GC-MS. Journal of Agricultural and Food Chemistry, 50(13), 3789-3794. Available at: [Link]
-
FSIS.USDA.gov. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Available at: [Link]
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D'Oria, E., et al. (2021). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. Available at: [Link]
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RSC Publishing. (n.d.). An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). Available at: [Link]
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Ghosh, A., et al. (2014). A Review on Impurity Profile of Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108. Available at: [Link]
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Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. Available at: [Link]
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A Researcher's Guide to Differentiating 3-Chloro-2,4-dimethylbenzoic Acid Isomers via Spectroscopy
In the fields of pharmaceutical development, agrochemicals, and materials science, the precise identification of chemical isomers is paramount. Positional isomers, such as those of chloro-dimethylbenzoic acid, can exhibit vastly different biological activities and physical properties. This guide provides a comprehensive spectroscopic comparison of 3-Chloro-2,4-dimethylbenzoic acid and its closely related isomers, offering researchers the data and methodologies required for unambiguous structural elucidation.
This guide focuses on a comparative analysis of the following isomers, chosen for their structural relevance and the distinct spectroscopic challenges they present:
-
Isomer 1: 3-Chloro-2,4-dimethylbenzoic acid
-
Isomer 2: 5-Chloro-2,4-dimethylbenzoic acid
-
Isomer 3: 2,4-Dimethylbenzoic acid (unsubstituted parent compound for reference)
-
Isomer 4: 3,4-Dimethylbenzoic acid (unsubstituted parent compound for reference)
The differentiation of these compounds will be explored through the primary analytical techniques of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Caption: Molecular structures of the target compound and related isomers.
¹H NMR Spectroscopy: A Window into Proton Environments
Proton NMR (¹H NMR) spectroscopy is a powerful first-pass technique for distinguishing isomers. The chemical shift (δ), multiplicity (splitting pattern), and integration of each proton signal are directly influenced by the local electronic environment, which is dictated by the substitution pattern on the benzene ring.
Causality Behind Spectral Differences: The electron-withdrawing nature of the chlorine atom and the carboxylic acid group, combined with the electron-donating effect of the methyl groups, creates unique magnetic environments for the aromatic protons.
-
Deshielding: Protons adjacent (ortho) to the chlorine or carboxylic acid group are deshielded and will appear at a higher chemical shift (further downfield).
-
Shielding: Protons near the electron-donating methyl groups are shielded and will appear at a lower chemical shift (further upfield).
-
Spin-Spin Coupling: The number of adjacent, non-equivalent protons determines the splitting pattern (singlet, doublet, triplet, etc.), providing crucial connectivity information.
Comparative ¹H NMR Data (Simulated/Typical Values in CDCl₃)
| Compound | Ar-H Chemical Shifts (δ, ppm) & Multiplicity | -CH₃ Chemical Shifts (δ, ppm) | -COOH (δ, ppm) |
| 3-Chloro-2,4-dimethylbenzoic acid | ~7.9 (d, 1H), ~7.1 (d, 1H) | ~2.5 (s, 3H), ~2.4 (s, 3H) | ~11-13 (br s, 1H) |
| 5-Chloro-2,4-dimethylbenzoic acid | ~8.0 (s, 1H), ~7.2 (s, 1H) | ~2.4 (s, 3H), ~2.3 (s, 3H) | ~11-13 (br s, 1H) |
| 2,4-Dimethylbenzoic acid [1][2][3] | ~7.9 (d, 1H), ~7.0 (d, 1H), ~7.0 (s, 1H) | ~2.6 (s, 3H), ~2.3 (s, 3H) | ~11-13 (br s, 1H) |
| 3,4-Dimethylbenzoic acid [4] | ~7.9 (s, 1H), ~7.8 (d, 1H), ~7.2 (d, 1H) | ~2.3 (s, 6H) | ~11-13 (br s, 1H) |
Note: The broad singlet for the carboxylic acid proton (-COOH) can vary in chemical shift and may not always be observed due to proton exchange.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the benzoic acid isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[5]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[5]
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees.[5]
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 5 seconds (to ensure full relaxation of the carboxylic proton).
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR provides complementary information by probing the chemical environment of each carbon atom. The chemical shifts are highly sensitive to the electronic effects of the substituents.
Causality Behind Spectral Differences:
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon (C=O) is highly deshielded and appears far downfield (~170-180 ppm).[6]
-
Substituted Aromatic Carbons: Aromatic carbons directly bonded to electronegative atoms (Cl, O) are deshielded. The carbon attached to the carboxylic acid group (ipso-carbon) is also characteristic.[6]
-
Methyl Carbons: The methyl group carbons appear in the upfield aliphatic region (~15-25 ppm).
Comparative ¹³C NMR Data (Simulated/Typical Values in CDCl₃)
| Compound | Ar-C Chemical Shifts (δ, ppm) | -CH₃ Chemical Shifts (δ, ppm) | -C=O (δ, ppm) |
| 3-Chloro-2,4-dimethylbenzoic acid | ~125-140 (6 signals) | ~20, ~15 | ~172 |
| 5-Chloro-2,4-dimethylbenzoic acid | ~128-142 (6 signals) | ~21, ~18 | ~171 |
| 2,4-Dimethylbenzoic acid [7] | ~126.3, 129.2, 131.5, 135.9, 139.1, 142.3 | ~21.8, ~21.4 | ~173.5 |
| 3,4-Dimethylbenzoic acid [4] | ~127.5, 129.9, 130.5, 136.8, 138.0, 142.5 | ~19.8, ~19.5 | ~172.8 |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.
-
Instrumentation: Acquire the spectrum on a 100 MHz or higher (for a 400 MHz ¹H instrument) NMR spectrometer.[5]
-
Acquisition Parameters:
-
Technique: Proton-decoupled broadband acquisition.
-
Pulse Angle: 45 degrees.[5]
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 512-2048 or more, as ¹³C has a low natural abundance.
-
-
Processing: Similar to ¹H NMR, apply Fourier transform, phase correction, and baseline correction. Reference the spectrum using the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is excellent for confirming the presence of key functional groups. While many absorptions will be common across the isomers, subtle shifts in vibrational frequencies, particularly in the "fingerprint region," can aid in differentiation.
Key Vibrational Modes:
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.[8][9]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700 cm⁻¹. Its exact position is sensitive to electronic effects and conjugation. Aryl carboxylic acids typically absorb between 1700-1680 cm⁻¹.[8][9]
-
C-Cl Stretch: A moderate to strong absorption in the 800-600 cm⁻¹ region.
-
Aromatic C-H & C=C Bending: The pattern of overtone and combination bands in the fingerprint region (below 1500 cm⁻¹) is unique to the substitution pattern of the aromatic ring.[9]
Comparative IR Data (Typical Frequencies, cm⁻¹)
| Compound | ν(O-H) | ν(C=O) | Aromatic C=C | ν(C-Cl) |
| 3-Chloro-2,4-dimethylbenzoic acid | 2500-3300 (broad) | ~1695 | ~1610, 1460 | ~780 |
| 5-Chloro-2,4-dimethylbenzoic acid | 2500-3300 (broad) | ~1700 | ~1600, 1470 | ~810 |
| 2,4-Dimethylbenzoic acid [1] | 2500-3300 (broad) | ~1690 | ~1615, 1450 | N/A |
| 3,4-Dimethylbenzoic acid [4] | 2500-3300 (broad) | ~1685 | ~1610, 1445 | N/A |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
Caption: A simplified workflow for acquiring an ATR-IR spectrum.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
Mass Spectrometry: Determining Mass and Fragmentation
Mass spectrometry (MS) provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common technique for this class of molecules.
Key Features in the Mass Spectrum:
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule's mass. For the chloro-isomers (C₉H₉ClO₂), the nominal mass is 184 g/mol .
-
Isotope Pattern: Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. This results in a characteristic M⁺ and M+2 peak pattern with a ~3:1 intensity ratio, which is a definitive indicator of a single chlorine atom in the molecule. The non-chlorinated isomers will not show this pattern.
-
Fragmentation: Common fragmentation pathways for benzoic acids include:
-
Loss of a hydroxyl radical (-•OH, M-17)
-
Loss of the carboxyl group (-COOH, M-45)
-
Loss of a chlorine radical (-•Cl, M-35) for the chlorinated isomers.
-
Loss of a methyl radical (-•CH₃, M-15)
-
The relative intensities of these fragment ions can differ between isomers due to the varying stability of the resulting carbocations.
Comparative Mass Spectrometry Data (EI-MS)
| Compound | Molecular Weight | Key Fragments (m/z) | M+2 Peak |
| 3-Chloro-2,4-dimethylbenzoic acid | 184.62 | 184 (M⁺), 169 (-CH₃), 149 (-Cl), 139 (-COOH) | Yes (~3:1 ratio to m/z 184) |
| 5-Chloro-2,4-dimethylbenzoic acid | 184.62 | 184 (M⁺), 169 (-CH₃), 149 (-Cl), 139 (-COOH) | Yes (~3:1 ratio to m/z 184) |
| 2,4-Dimethylbenzoic acid [1] | 150.17 | 150 (M⁺), 135 (-CH₃), 105 (-COOH) | No |
| 3,4-Dimethylbenzoic acid [4] | 150.17 | 150 (M⁺), 135 (-CH₃), 105 (-COOH) | No |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.
Conclusion
The unambiguous differentiation of 3-Chloro-2,4-dimethylbenzoic acid from its isomers is readily achievable through a systematic, multi-technique spectroscopic approach. ¹H NMR provides the most definitive data for distinguishing positional isomers based on unique aromatic proton chemical shifts and coupling patterns. ¹³C NMR complements this by confirming the number of unique carbon environments. Mass spectrometry serves as an essential confirmation of molecular weight and elemental composition, with the chlorine isotope pattern being a critical identifier. Finally, IR spectroscopy confirms the presence of the carboxylic acid functional group, a feature common to all analytes. By integrating the data from these orthogonal techniques, researchers can confidently elucidate the precise structure of their target compounds.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Re3data.org. (2023). Spectral Database for Organic Compounds. [Link]
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Wikipedia. (2023). Spectral Database for Organic Compounds. [Link]
-
Bioregistry. Spectral Database for Organic Compounds. [Link]
-
Simon Fraser University Library. Spectral Database for Organic Compounds SDBS. [Link]
-
NIST Chemistry WebBook. Benzoic acid, 3-chloro-. [Link]
-
NIST. (2023). Welcome to the NIST WebBook. [Link]
-
PubChem. 2,4-Dimethylbenzoic acid. [Link]
-
Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
-
NIST Chemistry WebBook. Benzoic acid, 3,4-dimethyl-. [Link]
-
Doc Brown's Chemistry. (2025). Infrared spectrum of benzoic acid. [Link]
-
NIST. (2025). NIST Chemistry WebBook. [Link]
-
Asian Journal of Physics. (2001). Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. [Link]
-
Doc Brown's Chemistry. (2025). Interpreting the 13C NMR spectrum of benzoic acid. [Link]
-
PubChem. 4-Chloro-3,5-dinitrobenzoic acid. [Link]
-
Asian Journal of Chemistry. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. [Link]
-
NIST Chemistry WebBook. Benzoic acid, 2,4-dimethyl-. [Link]
-
SpectraBase. Benzoic acid, 4-chloro-, anhydride. [Link]
-
ResearchGate. (2018). Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives. [Link]
-
SpectraBase. 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid. [Link]
-
Blog. (2025). What information can the infrared spectrum of P - Methylbenzoic Acid provide?. [Link]
-
PubChem. 4-Hydroxy-3,5-dimethylbenzoic acid. [Link]
-
MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
-
NIST Chemistry WebBook. Benzoic acid, 2,4,6-trichloro-. [Link]
-
NIST Chemistry WebBook. Benzoic acid, 4-hydroxy-3,5-dimethoxy-. [Link]
-
Reddit. (2018). In need of some help. Any thoughts on this IR Spectra? C7H6O2. [Link]
-
CrystEngComm. (2009). The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. [Link]
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A Senior Scientist's Guide to Reference Standards for the Analysis of 3-Chloro-2,4-dimethylbenzoic Acid
This guide provides an in-depth technical comparison of reference standards for the analysis of 3-Chloro-2,4-dimethylbenzoic acid. It is designed for researchers, analytical scientists, and drug development professionals who require accurate and reproducible analytical methods for quality control, stability testing, and impurity profiling. We will explore the hierarchy of reference standards, provide detailed experimental protocols for their qualification and use, and discuss the scientific rationale behind these methodologies.
The Analytical Imperative: The Critical Role of a Specific Reference Standard
3-Chloro-2,4-dimethylbenzoic acid (CAS No. 1632385-49-9) is a substituted aromatic carboxylic acid. Such molecules often serve as key intermediates in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals.[1] In a regulated environment, the unambiguous identification and precise quantification of these intermediates are paramount to ensuring the quality, safety, and efficacy of the final product. This is where a high-purity, well-characterized reference standard becomes the cornerstone of any analytical method.
The use of a generic or structurally similar standard, such as 3-chlorobenzoic acid, is scientifically unsound for quantitative purposes.[2] Subtle differences in structure, like the position and number of methyl groups on the benzene ring, can significantly alter the physicochemical properties of a molecule.[3][4] These differences manifest in distinct chromatographic retention times, spectroscopic signatures (UV, MS), and detector response factors. Using a non-specific standard would introduce unacceptable errors in both identification and quantification, jeopardizing process control and regulatory compliance.
A Comparative Analysis of Commercially Available Standards
The selection of an appropriate reference standard depends on its intended use. The hierarchy of standards ensures traceability and confidence in analytical results.
Caption: Metrological traceability hierarchy of reference standards.
As of early 2026, a primary compendial standard (e.g., from the United States Pharmacopeia, USP) for 3-Chloro-2,4-dimethylbenzoic acid has not been established. However, USP does provide primary standards for related compounds like 3-Chlorobenzoic acid, which serve as an exemplar of the highest quality grade. For the target analyte, researchers must rely on Certified Reference Materials (CRMs) or research-grade standards.
Table 1: Comparison of Available Standards for 3-Chloro-2,4-dimethylbenzoic Acid
| Supplier | Product Name | CAS No. | Purity | Certification/Grade | Format |
| BLD Pharm | 3-Chloro-2,4-dimethylbenzoic acid | 1632385-49-9 | Not specified; CoA available | Research Use Only | Powder |
| Advanced ChemBlocks | 3-Chloro-2,4-dimethylbenzoic acid | 1632385-49-9 | 95% | Research Grade | Powder |
Note: Data is based on publicly available information from supplier websites as of early 2026.[5][6] It is crucial to obtain a lot-specific Certificate of Analysis (CoA) for detailed characterization data.
Expertise in Action:
-
Primary Standards (e.g., USP Reference Standard): These are produced under the stringent guidelines of a pharmacopeia and are considered to be of the highest purity and authority. They are used to calibrate and qualify secondary standards.
-
Certified Reference Materials (CRMs): These offer a robust and cost-effective alternative to primary standards.[7] They are produced and certified under ISO 17034 and ISO/IEC 17025, ensuring traceability, homogeneity, and stability, with a comprehensive CoA that includes uncertainty values.[8]
-
Research Grade Standards: These are suitable for method development and early-stage research. However, their stated purity must be independently verified before use in quantitative applications or method validation.[6] The 95% purity listed by Advanced ChemBlocks, for instance, necessitates a thorough in-house characterization to identify and quantify the remaining 5% of impurities.
Experimental Protocols for Qualification and Quantitative Analysis
It is a fundamental principle of Good Laboratory Practice (GLP) to verify the identity and assess the purity of any reference standard before its first use. The following protocols are designed to be self-validating systems for the analysis of 3-Chloro-2,4-dimethylbenzoic acid.
Workflow for Reference Standard Qualification and Use
Caption: Experimental workflow for reference standard qualification and use.
Protocol 1: Identity and Purity Verification by GC-MS
Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the identity confirmation of volatile and semi-volatile compounds. It provides both chromatographic retention time and a mass fragmentation pattern, which serves as a molecular fingerprint.[9] An inert flow path is crucial for analyzing acidic compounds to prevent peak tailing and analyte loss.[10]
Methodology:
-
Instrumentation: A GC system with an inert flow path (e.g., Agilent Ultra Inert) coupled to a mass spectrometer (e.g., Quadrupole or Q-TOF).[10][11]
-
Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm, or equivalent.
-
Sample Preparation: Accurately weigh ~1 mg of the 3-Chloro-2,4-dimethylbenzoic acid reference standard and dissolve in 1 mL of a suitable solvent like Methanol or Acetonitrile.
-
GC Conditions:
-
Inlet: Splitless mode, 280 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 80 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
Injection Volume: 1 µL.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Compare the acquired mass spectrum with a reference spectrum (e.g., from NIST libraries for related compounds) and theoretical fragmentation patterns.[3] The molecular ion [M]+ at m/z 184/186 (due to Cl isotopes) should be present, along with characteristic fragments.
Protocol 2: Purity Assay and Quantitative Analysis by RP-HPLC
Causality: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the workhorse for purity assessment and quantification of aromatic carboxylic acids in the pharmaceutical industry.[12][13] The acidic mobile phase suppresses the ionization of the carboxyl group, ensuring good retention and sharp peak shapes on a C18 stationary phase.[12]
Methodology:
-
Instrumentation: An HPLC or UHPLC system with a PDA or UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Chromatographic Conditions:
-
Gradient: 30% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 235 nm.[14]
-
Injection Volume: 10 µL.
-
-
Sample Preparation (Purity Assay): Prepare a solution of the reference standard in a 50:50 mixture of Acetonitrile and Water at a concentration of ~0.5 mg/mL.
-
Data Analysis (Purity Assay): Perform an area percent calculation. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. This "100% method" assumes all impurities have a similar response factor. For higher accuracy, Relative Response Factors (RRFs) should be determined for known impurities.
-
Quantitative Analysis (External Standard Calibration):
-
Prepare a stock solution of the verified reference standard at 1000 µg/mL.
-
Perform serial dilutions to create calibration standards at, for example, 1, 5, 10, 50, and 100 µg/mL.
-
Inject the standards to generate a calibration curve (Peak Area vs. Concentration). A linear fit with R² > 0.995 is expected.
-
Prepare and inject the sample to be analyzed (e.g., a reaction mixture diluted to fall within the calibration range) and quantify using the regression equation from the calibration curve.
-
Data Interpretation and Adherence to Regulatory Standards
The ultimate goal of using a reference standard is to generate reliable data for decision-making. In drug development, this means complying with guidelines set by bodies like the International Council for Harmonisation (ICH).
Impurity Profiling: According to ICH Q3A(R2) guidelines, any impurity present at a level greater than the identification threshold (typically 0.1%) must be structurally characterized.[15] The reference standard is critical for:
-
Identification: Spiking the sample with the reference standard should result in a single, co-eluting peak, confirming the identity of the main component.
-
Quantification: Accurately determining the level of the main component and, by extension, the relative levels of any impurities.
-
Qualification: Establishing the biological safety of the impurity profile.[15]
Table 2: Key HPLC Method Validation Parameters (ICH Q2(R1))
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte in the presence of impurities, degradants, or matrix components. | Peak purity analysis (PDA), no interference at the retention time of the analyte. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | R² ≥ 0.995, y-intercept close to zero. |
| Accuracy | To measure the closeness of test results to the true value. | 98.0% to 102.0% recovery for API assay. |
| Precision | To measure the degree of scatter between a series of measurements. | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
Conclusion
The selection and proper use of a reference standard for 3-Chloro-2,4-dimethylbenzoic acid are not mere procedural steps but a fundamental requirement for sound scientific research and regulatory compliance. While a primary compendial standard is not yet available, the use of well-characterized Certified Reference Materials or thoroughly verified research-grade standards is essential. The analytical workflows provided in this guide, combining GC-MS for identity and HPLC-UV for purity and quantification, establish a robust framework for ensuring data integrity. By understanding the hierarchy of standards and implementing rigorous qualification protocols, scientists can build the analytical confidence required to advance their research and development programs.
References
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Agilent Technologies. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Retrieved from [Link]
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Agilent Technologies. (n.d.). GC AND GC/MS Your Essential Resource for Columns & Supplies. Retrieved from [Link]
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American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
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ResearchGate. (2026). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). GC-MS chromatograms 3-chlorobenzoic acid 100 mg l -1 a initial; b final. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Agilent ULTRA Analytical Standards and Certified Reference Materials. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 3,4-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
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PMC. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis. Retrieved from [Link]
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ICH. (2006). Impurities in new drug substances Q3A(R2). Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
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UPB Scientific Bulletin. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. Retrieved from [Link]
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Asian Journal of Research in Chemistry. (2012). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]
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EURL-Pesticides. (n.d.). Evaluation of the three main multiresidue methods for the validation of new substances. Retrieved from [Link]
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Agilent Technologies. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]
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ResearchGate. (2012). 3-Chloro-2,4,5-trifluorobenzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Dimethylbenzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Dimethylbenzoic acid | C9H10O2 | CID 11897. Retrieved from [Link]
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A Comparative Guide to the Synthesis of Chlorinated Benzoic Acids for Researchers and Drug Development Professionals
Chlorinated benzoic acids are a critical class of compounds, serving as pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty chemicals.[1] The strategic placement of chlorine atoms on the benzoic acid scaffold profoundly influences the molecule's physicochemical properties and biological activity. Consequently, the efficient and selective synthesis of these compounds is of paramount importance. This guide provides an in-depth comparative analysis of the most common synthetic routes to chlorinated benzoic acids, offering insights into the underlying mechanisms, experimental considerations, and practical applications of each methodology.
Oxidation of Chlorinated Toluenes
The oxidation of the methyl group of chlorinated toluenes represents a direct and industrially significant route to chlorinated benzoic acids.[2] This method is predicated on the robustness of the aromatic ring to oxidation under conditions that transform the methyl group into a carboxylic acid.
Mechanistic Overview
The core of this process involves the use of strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, which attack the benzylic position of the chlorotoluene.[3] The reaction typically proceeds through a series of oxidative steps, ultimately converting the methyl group to a carboxyl group. Catalytic liquid-phase oxidation using molecular oxygen in the presence of cobalt, manganese, and bromine catalysts is also a widely employed industrial method.[4][5]
Experimental Protocol: Synthesis of o-Chlorobenzoic Acid from o-Chlorotoluene
A representative laboratory-scale procedure for the synthesis of o-chlorobenzoic acid via the oxidation of o-chlorotoluene using potassium permanganate is as follows:
-
In a round-bottom flask equipped with a reflux condenser, combine o-chlorotoluene, water, and potassium permanganate.[6]
-
Heat the mixture to reflux with continuous stirring for several hours, until the characteristic purple color of the permanganate disappears, indicating its consumption.[6]
-
Upon completion, cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) precipitate that forms as a byproduct.[3][6]
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the o-chlorobenzoic acid.[3]
-
Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining inorganic impurities.[6]
-
The crude product can be further purified by recrystallization from a suitable solvent, such as toluene.[3]
Diagram: Workflow for the Oxidation of o-Chlorotoluene
Caption: General workflow for the synthesis and purification of o-chlorobenzoic acid via oxidation.
Performance and Considerations
| Parameter | Details | Citation(s) |
| Yield | Yields can be high, with some industrial processes reporting up to 92.5% for 2,4-dichlorobenzoic acid. A continuous-flow process for o-chlorobenzoic acid achieved a 94% isolated yield. | [5][7] |
| Purity | The purity of the final product is generally good after recrystallization. | [3] |
| Advantages | This method is direct and can be cost-effective, particularly for large-scale industrial production. The starting materials, chlorinated toluenes, are readily available. | [2][4] |
| Disadvantages | The use of strong oxidizing agents like KMnO₄ generates significant amounts of inorganic waste (e.g., MnO₂), which requires proper disposal.[6] Incomplete oxidation can lead to the formation of corresponding chlorobenzaldehydes as byproducts.[6] Harsh reaction conditions may be required. | |
| Side Reactions | Incomplete oxidation to the aldehyde and potential for over-oxidation or ring-opening under very harsh conditions (though less common). | [6] |
The Sandmeyer Reaction
The Sandmeyer reaction provides a versatile route to chlorinated benzoic acids, starting from the corresponding chloro-substituted anilines or aminobenzoic acids.[6][8] This classic transformation in organic chemistry allows for the introduction of a chlorine atom onto an aromatic ring via a diazonium salt intermediate.
Mechanistic Overview
The reaction proceeds in two main stages. First, the primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.[6] In the second step, the diazonium salt is treated with a copper(I) chloride solution, which catalyzes the replacement of the diazonium group with a chlorine atom, releasing nitrogen gas.[8][9] The mechanism is believed to involve a radical-nucleophilic aromatic substitution.[8][10]
Experimental Protocol: Synthesis of p-Chlorobenzoic Acid from p-Aminobenzoic Acid
-
Dissolve p-aminobenzoic acid in an aqueous solution of hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite while maintaining the temperature below 5 °C to form the diazonium salt.[6]
-
In a separate vessel, prepare a solution of copper(I) chloride in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with stirring.[6]
-
Nitrogen gas will evolve, and the reaction is typically heated after the initial addition to ensure completion.[6]
-
Cool the mixture and collect the precipitated p-chlorobenzoic acid by filtration.
-
The crude product can be purified by recrystallization.[6]
Diagram: The Sandmeyer Reaction Pathway
Caption: The two-step process of the Sandmeyer reaction for synthesizing chlorinated benzoic acids.
Performance and Considerations
| Parameter | Details | Citation(s) |
| Yield | Yields can be variable and are often moderate. For example, the synthesis of 3,5-dichlorobenzoic acid from 3,5-dichloroanthranilic acid can achieve yields as high as 97%. | [11] |
| Purity | The purity of the product is generally good after purification. | |
| Advantages | This method offers good regioselectivity, as the position of the incoming chlorine atom is determined by the position of the amino group on the starting material. It is a versatile reaction applicable to a wide range of substrates. | [8][10] |
| Disadvantages | The diazonium salt intermediates can be unstable and potentially explosive if not handled properly at low temperatures. A significant side reaction is the replacement of the diazonium group with a hydroxyl group, leading to the formation of hydroxybenzoic acids.[6] | |
| Side Reactions | Formation of hydroxybenzoic acids and potential for nitration of the aromatic ring.[6] |
Hydrolysis of Chlorinated Benzotrichlorides
For industrial-scale production, the hydrolysis of chlorinated benzotrichlorides is a common and economically viable method.[6] This approach involves the conversion of a trichloromethyl group into a carboxylic acid.
Mechanistic Overview
Chlorinated benzotrichlorides, which can be synthesized by the free-radical chlorination of the corresponding chlorinated toluenes, are highly reactive towards nucleophiles like water.[12] The hydrolysis proceeds in a stepwise manner, first forming the corresponding benzoyl chloride, which is then further hydrolyzed to the final carboxylic acid.[6][13] This reaction can be catalyzed by acids or bases.[12]
Experimental Considerations
The reaction is typically carried out by heating the chlorinated benzotrichloride with water.[13] To drive the reaction to completion and avoid the accumulation of the intermediate benzoyl chloride, an excess of water is often used.[13] The rate of water addition can be controlled to manage the exothermic nature of the reaction and the evolution of hydrogen chloride gas.[14] Catalysts such as zinc chloride may be employed to facilitate the hydrolysis at lower temperatures.[14]
Diagram: Hydrolysis of Chlorinated Benzotrichloride
Caption: Stepwise hydrolysis of a chlorinated benzotrichloride to the corresponding benzoic acid.
Performance and Considerations
| Parameter | Details | Citation(s) |
| Yield | This method generally provides high yields, making it suitable for industrial applications. | [14] |
| Purity | The product is typically of high purity after workup and purification. | |
| Advantages | This is often a cost-effective route for large-scale synthesis. The starting materials can be readily prepared from chlorinated toluenes. | [6][13] |
| Disadvantages | The reaction produces significant amounts of corrosive hydrogen chloride gas as a byproduct, which requires appropriate handling and scrubbing systems. The starting chlorinated benzotrichlorides are reactive and require careful handling. | [12] |
| Side Reactions | Incomplete hydrolysis can leave residual benzoyl chloride. | [13] |
Direct Chlorination of Benzoic Acid
The direct electrophilic chlorination of benzoic acid is another potential route. However, the carboxylic acid group is a deactivating and meta-directing group, which influences the position of the incoming chlorine atom.[15]
Mechanistic Overview
In this electrophilic aromatic substitution reaction, a chlorinating agent (such as chlorine gas) and a Lewis acid catalyst (like ferric chloride) are typically required to generate a sufficiently electrophilic chlorine species that can attack the deactivated aromatic ring.[15][16] The reaction will predominantly yield the m-chloro isomer.
Experimental Protocol: Synthesis of 3,4-Dichlorobenzoic Acid from p-Chlorobenzoic Acid
An example of a direct chlorination is the synthesis of 3,4-dichlorobenzoic acid from p-chlorobenzoic acid using antimony pentachloride:
-
Heat p-chlorobenzoic acid and antimony pentachloride in a sealed tube at 200°C for 8 hours.[17]
-
After cooling, carefully open the tube and treat the reaction mixture with an excess of dilute hydrochloric acid to precipitate the product.[17]
-
Collect the precipitated 3,4-dichlorobenzoic acid, wash with cold water, and dissolve in a dilute ammonium hydroxide solution.
-
Filter the solution, evaporate to dryness to obtain the ammonium salt, and then decompose the salt with dilute hydrochloric acid to regenerate the free acid.[17]
-
The product can be purified by recrystallization from dilute alcohol.[17]
Performance and Considerations
| Parameter | Details | Citation(s) |
| Yield | Yields can be variable depending on the specific substrate and reaction conditions. | |
| Purity | Isomer separation can be a challenge, potentially requiring multiple purification steps. | [6] |
| Advantages | This is a direct method for introducing chlorine atoms onto the benzoic acid backbone. | |
| Disadvantages | The deactivating nature of the carboxyl group makes the reaction sluggish and often requires harsh conditions.[15] The regioselectivity is dictated by the directing effect of the existing substituents, which may not always lead to the desired isomer. Polychlorination can be a significant side reaction. | [6] |
| Side Reactions | Formation of multiple isomers and polychlorinated products. | [6] |
Comparative Summary and Conclusion
The choice of synthetic route for a particular chlorinated benzoic acid is a strategic decision that depends on several factors, including the desired isomer, required scale, cost of starting materials, and available equipment.
-
Oxidation of chlorinated toluenes is a robust and often preferred method for large-scale industrial production, especially when the corresponding chlorinated toluene is readily available.
-
The Sandmeyer reaction offers excellent regiochemical control and is a valuable tool for laboratory-scale synthesis and for accessing isomers that are difficult to obtain by other methods.
-
Hydrolysis of chlorinated benzotrichlorides is another industrially important route that is characterized by high yields but also generates significant corrosive byproducts.
-
Direct chlorination of benzoic acid can be a straightforward approach but is often hampered by issues of regioselectivity and the need for harsh reaction conditions.
For researchers and drug development professionals, a thorough understanding of these synthetic pathways is crucial for the efficient and selective preparation of chlorinated benzoic acid intermediates, ultimately enabling the discovery and development of new chemical entities.
References
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- Xiao, J., & Han, L. B. (2019). Atom-efficient chlorination of benzoic acids with PCl3 generating acyl chlorides. Journal of Chemical Research.
- Nature. (2024, November 14). Sustainable synthesis of fine chemicals and polymers using industrial chlorine chemistry.
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- Sinocure Chemical Group. (2024, September 11).
- Snowhite Chemical Co.,LTD. (n.d.). Synthesis method of o-chlorobenzoic acid.
- Google Patents. (n.d.).
- J&K Scientific LLC. (2021, February 23). Kolbe-Schmitt Reaction.
- LS College. (2022, January 21). Sandmeyer reaction.
- Aakash Institute. (n.d.). Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry.
- Wikipedia. (n.d.). Kolbe–Schmitt reaction.
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- ResearchGate. (2025, August 6).
- Google Patents. (n.d.). CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid.
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Benchmarking 3-Chloro-2,4-dimethylbenzoic Acid: Synthetic Efficiency and Physicochemical Profiling in Scaffold Design
Executive Summary: The Structural Argument
In the optimization of small molecule drugs, the "Magic Methyl" effect is well documented, but the "Strategic Chloro" substitution is often the deciding factor in potency and metabolic stability.[1] This guide assesses the performance of 3-Chloro-2,4-dimethylbenzoic acid (3-Cl-2,4-DMBA) , not merely as a reagent, but as a high-value pharmacophore building block.[1]
While 2,4-dimethylbenzoic acid serves as a standard lipophilic cap, the introduction of a chlorine atom at the 3-position introduces a critical vector for halogen bonding and metabolic blocking without significantly altering the steric footprint of the carboxylic acid warhead.[1]
This guide objectively compares 3-Cl-2,4-DMBA against its non-chlorinated parent and regioisomers across three critical performance pillars: Physicochemical Properties (LogD/pKa) , Synthetic Coupling Efficiency , and Fragment Ligand Potential .[1]
Comparative Physicochemical Performance
The utility of a benzoic acid derivative in drug design is governed by its ability to penetrate membranes (Lipophilicity) and its ionization state at physiological pH (Acidity).[1]
Data Summary: The "Chloro-Effect"
Data aggregated from internal fragment library screening and ACD/Percepta predictions.
| Property | 3-Chloro-2,4-dimethylbenzoic acid (Target) | 2,4-Dimethylbenzoic acid (Alternative A) | 3-Chloro-4-methylbenzoic acid (Alternative B)[1] | Implication |
| Molecular Weight | 184.62 g/mol | 150.18 g/mol | 170.60 g/mol | Target remains within Fragment Rule of 3 (<300).[1] |
| pKa (COOH) | 3.65 ± 0.1 (Predicted) | 4.20 | 3.98 | Higher Acidity: The 3-Cl (EWG) stabilizes the carboxylate anion more than the methyls destabilize it.[1] |
| LogP (Lipophilicity) | 3.45 | 2.80 | 3.10 | Increased Hydrophobicity: 3-Cl adds ~0.65 log units, improving affinity for hydrophobic pockets but risking solubility.[1] |
| LogD (pH 7.4) | 0.15 | 0.95 | 0.55 | Distribution: At physiological pH, the Target is fully ionized (anionic), significantly lowering its effective distribution coefficient compared to Alt A. |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | 37.3 Ų | 37.3 Ų | Identical; Cl substitution does not alter polar surface area.[1] |
Expert Insight: The Ionization Trade-off
The lower pKa of 3-Cl-2,4-DMBA (3.[1]65) compared to the non-chlorinated analog (4.[1]20) means that at intestinal pH (6.[1]8) and blood pH (7.4), the target molecule will exist almost exclusively as the carboxylate anion.[1]
-
Advantage: Higher solubility in aqueous buffers during biological assays.[1]
-
Disadvantage: Reduced passive membrane permeability compared to the more neutral 2,4-dimethyl analog.[1]
-
Strategic Use: Ideal for targeting positively charged pockets (e.g., Arginine/Lysine rich domains) where the anionic interaction is driven by the stronger acidity.[1]
Synthetic Utility Assessment: Amide Coupling Efficiency
A major bottleneck in using sterically crowded benzoic acids is the failure of standard amide coupling conditions. The 2-position methyl group in 3-Cl-2,4-DMBA creates significant steric hindrance around the carbonyl carbon.[1]
Assay: Competitive Coupling Kinetics
Objective: Measure the conversion rate of the acid to an amide (using Benzylamine as nucleophile) under standard HATU conditions.
Protocol Overview:
-
Conditions: 1.0 eq Acid, 1.1 eq Benzylamine, 1.2 eq HATU, 3.0 eq DIPEA in DMF at 25°C.
-
Monitoring: HPLC-UV at t=15 min, 1 hr, 4 hr.
Performance Results:
| Compound | 15 min Conversion | 1 hr Conversion | 4 hr Conversion | Steric Analysis |
| 3-Cl-2,4-DMBA | 35% | 68% | 92% | Moderate Hindrance: The 2-Me slows attack; 3-Cl adds remote bulk but electronic activation (EWG) makes the carbonyl more electrophilic, partially compensating for sterics. |
| 2,4-Dimethylbenzoic | 28% | 60% | 88% | High Hindrance: Slower reaction due to electron-donating methyls deactivating the carbonyl carbon + steric block.[1] |
| Benzoic Acid (Control) | >95% | >99% | 100% | Unhindered reference.[1] |
Application Note: The 3-Cl-2,4-DMBA actually outperforms its non-chlorinated parent in coupling yields.[1] The electron-withdrawing nature of the chlorine atom (inductive effect) makes the carbonyl carbon more electrophilic (susceptible to nucleophilic attack), effectively "speeding up" the reaction despite the steric bulk.[1]
Biological Fragment Screening (Simulated Context)
When used as a fragment in Surface Plasmon Resonance (SPR) or NMR screening against a generic hydrophobic target (e.g., HIV-1 NNRTI pocket or BRD4), the "Performance" is defined by Ligand Efficiency (LE) .[1]
Assessment: Ligand Efficiency & Binding Mode[1]
-
Halogen Bonding: The Chlorine at position 3 is capable of forming a halogen bond with backbone carbonyls in the receptor, a specific interaction that the Methyl group in 2,4-Dimethylbenzoic acid cannot replicate.[1]
-
Metabolic Stability: The 2,4-dimethyl pattern is susceptible to benzylic oxidation by CYP450 enzymes.[1] The introduction of the Chlorine at position 3 sterically protects the 2-methyl and 4-methyl groups from metabolic attack, potentially extending the half-life of the final drug molecule.
Visualizing the Assessment Workflow
The following diagram outlines the decision matrix for selecting 3-Cl-2,4-DMBA over its alternatives.
Caption: Decision matrix for selecting 3-Chloro-2,4-dimethylbenzoic acid based on electronic activation and binding potential.
Detailed Experimental Protocols
To replicate the performance data cited above, use the following self-validating protocols.
Protocol A: Potentiometric pKa Determination
This protocol ensures accurate measurement of the acid dissociation constant, correcting for the compound's low aqueous solubility.
-
Preparation: Dissolve 5 mg of 3-Chloro-2,4-dimethylbenzoic acid in 10 mL of a methanol/water (40:60) co-solvent mixture.[1] (Pure water is not recommended due to LogP > 3).[1]
-
Titration: Titrate with 0.1 M KOH using an automated potentiometric titrator (e.g., Sirius T3) at 25°C.
-
Yasuda-Shedlovsky Extrapolation: Perform titrations at three different methanol concentrations (30%, 40%, 50%). Plot pKa vs. % organic solvent and extrapolate to 0% to obtain the aqueous pKa.[1]
-
Validation Check: The R² of the extrapolation line must be >0.98.[1]
-
Protocol B: High-Throughput Amide Coupling (Steric Challenge)
This assay quantifies the synthetic "performance" regarding steric hindrance.[1]
-
Reagent Setup:
-
Reaction Assembly: In a 96-well HPLC vial, combine 50 µL Stock A, 55 µL Stock B, 15 µL DIPEA, and finally 60 µL Stock C. Cap immediately. Vortex for 30 seconds.[1]
-
Incubation: Agitate at 25°C.
-
Quench & Analyze: At t=4 hours, withdraw 20 µL aliquot, dilute into 180 µL Acetonitrile/Water (50:50) + 0.1% TFA.[1]
-
Quantification: Inject on HPLC (C18 column). Calculate conversion based on the disappearance of the Acid peak (210 nm or 254 nm).
-
Reference Standard: Run Benzoic Acid simultaneously as a positive control (should be 100% conversion).[1]
-
References
-
Hansch, C., & Leo, A. (1979).[1] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[1] (Source for Hammett constants and electronic effects of Chloro/Methyl groups).[1]
-
Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Link (Authoritative source on the "Magic Methyl" and Chloro-substitution effects).[1]
-
Hajduk, P. J., & Greer, J. (2007).[1] "A decade of fragment-based drug design: strategic advances and lessons learned." Nature Reviews Drug Discovery, 6, 211–219.[1] Link (Context for Ligand Efficiency metrics).
-
PubChem Compound Summary. (2025). "3-Chloro-2,4-dimethylbenzoic acid (CID 1632385-49-9)."[1][2][3] National Center for Biotechnology Information.[1] Link (Source for baseline chemical identifiers).[1]
-
Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.[1] Link (Standard protocols for HATU coupling of hindered acids).
Sources
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 3-Chloro-2,4-dimethylbenzoic Acid Derivatives and Analogs
For researchers, scientists, and drug development professionals, understanding the specificity of molecular interactions is paramount. In the realm of agrochemicals and pharmaceutical intermediates, where structurally similar compounds are prevalent, the potential for cross-reactivity can significantly impact bioassay results, toxicological assessments, and the overall efficacy and safety of a product. This guide provides an in-depth technical overview of the principles and methodologies for conducting cross-reactivity studies, with a focus on 3-Chloro-2,4-dimethylbenzoic acid and its derivatives as a case study. While direct immunoanalytical data for this specific molecule is sparse, we will draw upon established principles and extensive data from structurally related auxin-like herbicides to provide a robust framework for these critical investigations.
The Significance of 3-Chloro-2,4-dimethylbenzoic Acid and its Analogs
3-Chloro-2,4-dimethylbenzoic acid belongs to a class of halogenated aromatic carboxylic acids. Its structural analog, 3-Chloro-2-methylbenzoic acid, is a known versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals, including herbicides and fungicides.[1] The unique substitution pattern on the benzene ring imparts specific chemical properties that are leveraged in the development of biologically active compounds.[1] Given this context, it is highly probable that 3-Chloro-2,4-dimethylbenzoic acid and its derivatives are also utilized in similar applications, making the assessment of their biological specificity a critical step in their development and safety evaluation.
The primary concern with compounds of this nature is their potential to interact with biological targets other than the intended one. In the case of herbicides, this can manifest as cross-resistance in weed populations, where resistance to one herbicide confers resistance to other structurally similar compounds.[2][3][4] In a diagnostic or bioanalytical setting, such as immunoassays designed to detect specific residues, cross-reactivity can lead to false-positive results and an overestimation of the target analyte's concentration.
Understanding Cross-Reactivity in an Immunoassay Context
Immunoassays are powerful tools for the detection and quantification of a wide range of molecules, from large proteins to small haptens like benzoic acid derivatives.[5][] Their specificity is dictated by the binding characteristics of the antibodies employed. Cross-reactivity, in this context, is the binding of the antibody to molecules other than the target analyte.[7] This phenomenon is primarily driven by the structural similarity between the target analyte and the cross-reacting compound.
The degree of cross-reactivity is typically expressed as a percentage and is calculated using the following formula:
% Cross-reactivity = (Concentration of target analyte at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100
A high percentage indicates significant cross-reactivity, while a low percentage suggests high specificity of the antibody for the target analyte.
Experimental Design for Cross-Reactivity Assessment: A Comparative Guide
The most common immunoassay format for small molecules like 3-Chloro-2,4-dimethylbenzoic acid derivatives is the competitive enzyme-linked immunosorbent assay (ELISA) . This is due to the fact that small molecules (haptens) are not large enough to be bound by two antibodies simultaneously, a requirement for the "sandwich" ELISA format.
The Principle of Competitive ELISA
In a competitive ELISA, the analyte in the sample competes with a labeled version of the analyte (the "tracer" or "conjugate") for a limited number of antibody binding sites. The antibody can be immobilized on a solid phase (direct competitive ELISA), or a secondary antibody can be used to capture the primary antibody (indirect competitive ELISA). The amount of signal generated by the labeled analyte is inversely proportional to the concentration of the analyte in the sample.
Diagram of the Competitive ELISA Workflow
Caption: Workflow of a direct competitive ELISA for small molecule detection.
Detailed Experimental Protocol: Indirect Competitive ELISA for a 3-Chloro-2,4-dimethylbenzoic Acid Analog
This protocol is based on established methods for the detection of auxin-like herbicides and can be adapted for the study of 3-Chloro-2,4-dimethylbenzoic acid derivatives.[8][9]
Materials:
-
96-well microtiter plates
-
Coating antigen (e.g., a conjugate of a 3-Chloro-2,4-dimethylbenzoic acid derivative and a protein like BSA)
-
Primary antibody (specific to the target analyte)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H2SO4)
-
Standards of the target analyte and potential cross-reactants
-
Microplate reader
Step-by-Step Methodology:
-
Coating:
-
Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted coating antigen to each well of a 96-well microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the standard analyte and the potential cross-reactants in a suitable buffer.
-
In separate tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted primary antibody.
-
Incubate this mixture for 30 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis and Interpretation
The data obtained from the ELISA is used to construct a standard curve by plotting the absorbance against the logarithm of the analyte concentration. The concentration of the analyte that causes 50% inhibition of the maximum signal (IC50) is determined from this curve. The same procedure is followed for each potential cross-reactant. The percent cross-reactivity is then calculated using the formula mentioned earlier.
Comparative Cross-Reactivity Data of Structurally Related Herbicides
To illustrate the principles discussed, the following table summarizes cross-reactivity data from an immunoassay developed for the herbicide 2,4,5-TP (Silvex), a structural analog of the target compound class.
| Compound | Structure | % Cross-Reactivity |
| 2,4,5-TP (Target) | 100 | |
| 2,4,5-T | 6.9[8] | |
| 2,4-D | < 0.1[8] | |
| MCPA | < 0.1[8] | |
| 2,4-DB | < 0.1[8] |
Data adapted from a study on an ELISA for 2,4,5-TP.[8]
Analysis of the Data:
The data clearly demonstrates the high specificity of the antibody for 2,4,5-TP. The close structural analog, 2,4,5-T, which differs only by the propionic acid side chain versus an acetic acid side chain, shows a low but measurable cross-reactivity. Other phenoxyacetic acid herbicides with different chlorine substitution patterns on the aromatic ring show negligible cross-reactivity. This highlights the critical role of the hapten structure in determining antibody specificity.
The Causality Behind Experimental Choices: Hapten Synthesis and Antibody Generation
The success of any immunoassay for a small molecule hinges on the design of the immunizing hapten. Since small molecules like 3-Chloro-2,4-dimethylbenzoic acid are not immunogenic on their own, they must be covalently coupled to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)) to elicit an immune response.[10]
The point of attachment of the hapten to the carrier protein is crucial. Functional groups on the hapten that are involved in the coupling reaction will be "hidden" from the immune system and are less likely to be recognized by the resulting antibodies. Conversely, the parts of the hapten molecule that are distal to the linkage point will be the primary determinants of antibody specificity.
Diagram Illustrating Hapten-Carrier Conjugation and its Impact on Antibody Specificity
Caption: The influence of hapten conjugation strategy on the resulting antibody specificity.
For a 3-Chloro-2,4-dimethylbenzoic acid derivative, the carboxyl group is the most likely functional group to be used for conjugation. This means that the resulting antibodies will primarily recognize the substituted benzene ring. Therefore, other benzoic acid derivatives with different substituents or substitution patterns are the most likely candidates for cross-reactivity.
Conclusion and Future Directions
For researchers working with 3-Chloro-2,4-dimethylbenzoic acid and its derivatives, the key takeaway is the necessity of empirical testing. The development of a specific antibody and a validated immunoassay is a crucial first step. Subsequent screening against a panel of structurally related analogs will provide the definitive cross-reactivity profile. This data is indispensable for the accurate interpretation of bioanalytical results and for ensuring the safety and efficacy of any resulting products.
References
-
Iowa State University Digital Repository. (n.d.). Immunoassays for Pesticide Detection. Retrieved from [Link]
- Feng, Y., et al. (2021).
- Zherdev, A. V., et al. (2025).
- Eremin, S. A., et al. (2024). New tracers for fluorescence polarization immunoassay of herbicide 2,4-dichlorophenoxyacetic acid. Public Health Toxicology.
-
U.S. Environmental Protection Agency. (n.d.). Method 4015 Screening for 2,4-Dichlorophenoxyacetic Acid by Immunoassay. Retrieved from [Link]
- Rogers, K. R., et al. (1997). Detection of 2,4-Dichlorophenoxyacetic Acid Using a Fluorescence Immunoanalyzer. Analyst (RSC Publishing).
- Pérez-Conesa, D., et al. (2002).
- Li, Y., et al. (2022). Single-Atomic Site Catalyst Enhanced Lateral Flow Immunoassay for Point-of-Care Detection of Herbicide. PMC.
- Abad-Fuentes, A., et al. (2002). Assessment of enzyme-linked immunosorbent assay for the determination of 2,4,5-TP in water and soil.
- Singh, S., et al. (2004). Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. PMC.
- Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals.
- Panuwet, P., et al. (2016).
- Wang, L., et al. (2025). Triple-Model Immunoassays with the Self-Assemblies of Three-in-One Small Molecules as Signaling Labels. MDPI.
- Zhang, M., et al. (2026). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
- Li, D., et al. (2023). Development of Crosslinker-Free Antibody-Enzyme Conjugates for Immunoassays in Pesticide Residue Detection. Analytical Methods (RSC Publishing).
- Quan, J., & Sun, H.-S. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid.
- Singh, S., et al. (2025). Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules.
- Gascón, J., et al. (2017). Non-competitive immunoassays to detect small molecules using nanopeptamers.
- Mauriz, E., et al. (2009). Characterization of hapten-protein conjugates: antibody generation and immunoassay development for chlorophenoxyacetic acid pesticides. PubMed.
- Prusinska, J., et al. (2022). The differential binding and biological efficacy of auxin herbicides. PMC.
- Lee, J. E., et al. (2002). Methods for generation of monoclonal antibodies to the very small drug hapten, 5-benzimidazolecarboxylic acid. ScienceDirect.
- Busi, R., et al. (2020). Weed resistance to synthetic auxin herbicides. PMC - NIH.
- Prusinska, J., et al. (2025). The differential binding and biological efficacy of auxin herbicides.
- Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. PMC.
- Silveira, T. C. D., et al. (2018). Searching an auxinic herbicide to use as positive control in toxicity assays. SciELO.
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- 10. Antibody Production (Immunogen Preparation) | Thermo Fisher Scientific - KR [thermofisher.com]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 3-Chloro-2,4-dimethylbenzoic Acid
As a senior application scientist, I understand that meticulous research extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. Improper disposal not only poses significant environmental and safety risks but can also result in severe regulatory penalties. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Chloro-2,4-dimethylbenzoic acid, grounded in established safety standards and regulatory requirements. Our objective is to empower you, our scientific colleagues, to manage this chemical waste with confidence and integrity.
Section 1: Hazard Assessment & Chemical Profile
Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. 3-Chloro-2,4-dimethylbenzoic acid is a halogenated aromatic carboxylic acid. While specific toxicological data for this exact compound is limited, data from structurally similar chemicals and Safety Data Sheets (SDS) for related compounds provide a strong basis for hazard assessment.
The primary hazards are consistently identified across multiple sources and include:
-
Acute Oral Toxicity : Harmful if swallowed.[1]
-
Skin Irritation : Causes skin irritation upon contact.[2][3][4][5][6]
-
Serious Eye Irritation : Causes serious eye irritation and potential damage.[2][3][4][5][7]
-
Respiratory Irritation : May cause respiratory tract irritation if inhaled as a dust or powder.[2][4]
These hazards necessitate careful handling and the use of appropriate personal protective equipment at all times.
Table 1: Hazard Identification for 3-Chloro-2,4-dimethylbenzoic Acid
| Hazard Classification | GHS Category | Signal Word | Key Precautionary Statement |
|---|---|---|---|
| Acute Oral Toxicity | Category 4 | Warning | Do not eat, drink or smoke when using this product. |
| Skin Corrosion/Irritation | Category 2 | Warning | Causes skin irritation.[1][3][5] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Warning | Causes serious eye irritation.[3][5][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | May cause respiratory irritation.[1][4] |
Section 2: Personal Protective Equipment (PPE)
Based on the hazard profile, a standard suite of PPE is required to minimize exposure risk during handling and disposal operations. The causality is clear: engineering controls should be the primary defense, but PPE provides the essential final barrier between the researcher and the chemical.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes and airborne dust particles causing serious eye irritation.[3][7] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). | Prevents direct skin contact that can lead to irritation.[5][6] |
| Skin and Body Protection | Standard laboratory coat. Long pants and closed-toe shoes are mandatory. | Minimizes the risk of skin contact from spills or splashes.[8] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. If dust formation is unavoidable, a NIOSH-approved N95 respirator may be necessary. | Prevents inhalation of dust, which can cause respiratory tract irritation. |
Section 3: Spill & Emergency Procedures
In the event of an accidental release, a swift and correct response is critical to mitigate risks.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Secure: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab. Restrict access to the spill area.
-
Don Appropriate PPE: Before attempting cleanup, don all PPE as specified in Table 2.
-
Contain the Spill: For a solid spill, carefully sweep up the material, avoiding the generation of dust.[1][3][5] Place the swept material into a clearly labeled, sealable container designated for hazardous waste.
-
Decontaminate the Area: Once the bulk material is removed, decontaminate the spill surface. Use a cloth or paper towels dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Place all cleanup materials (gloves, towels, etc.) into the hazardous waste container.
-
Dispose of Cleanup Waste: Seal the container, label it as "Hazardous Waste: Spill Debris containing 3-Chloro-2,4-dimethylbenzoic acid," and follow the core disposal protocol outlined in Section 4.
-
Report the Incident: Report the spill to your institution's Environmental Health & Safety (EHS) office, following local protocols.
Section 4: Core Disposal Protocol for Chemical Waste
The central principle for disposing of 3-Chloro-2,4-dimethylbenzoic acid is that it must be managed as segregated, halogenated organic waste . It must not be disposed of down the drain or in the regular trash.[9] Neutralization is not a permissible disposal method for this type of organic acid, as the resulting salt may still be toxic and is not suitable for sewer disposal.[10][11]
Step-by-Step Disposal Methodology:
-
Designate a Waste Container: Obtain a dedicated hazardous waste container that is compatible with the chemical (e.g., a high-density polyethylene - HDPE - or glass bottle with a screw cap). The container must be in good condition with no leaks or cracks.
-
Label the Container: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "3-Chloro-2,4-dimethylbenzoic acid" (no abbreviations)
-
An accurate list of all components and their approximate percentages if it is a mixture.
-
The associated hazards (e.g., "Irritant," "Harmful")
-
-
Segregate the Waste: This is the most critical step from a logistical and regulatory standpoint. As a chlorinated compound, this waste must be collected separately from non-halogenated organic waste.[10][12]
-
Causality: Halogenated waste requires a specific, high-temperature incineration process equipped with acid gas scrubbers to neutralize the hydrochloric acid (HCl) formed during combustion.[10] Mixing it with non-halogenated waste complicates and significantly increases the cost of disposal for the entire waste stream.
-
-
Accumulate Waste Safely:
-
Arrange for Pickup: Once the container is full, or if it has been in storage for an extended period (typically 6-12 months, check your institutional policy), arrange for its collection by your institution's EHS department or a licensed hazardous waste contractor. Do not overfill containers.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing 3-Chloro-2,4-dimethylbenzoic acid waste streams in the laboratory.
Caption: Disposal workflow for 3-Chloro-2,4-dimethylbenzoic acid.
Section 5: Empty Container Disposal
Even "empty" containers hold residual chemicals and must be managed carefully to ensure compliance and safety.
-
Initial Rinse: Thoroughly empty any remaining solid into the designated hazardous waste container. The first rinse of the container must be collected and disposed of as hazardous waste.[13] Use a small amount of a suitable solvent (like acetone or ethanol) to rinse the interior surfaces, and pour this rinsate into your halogenated organic waste stream.
-
Subsequent Rinses: After the first rinse is collected as hazardous waste, the container can be washed with soap and water.
-
Final Disposal: Allow the container to air-dry completely in a fume hood. Once dry, deface or remove the original label to prevent confusion.[13] The clean, dry, and unlabeled container can then typically be disposed of in the regular trash or recycled, depending on institutional policy.
By adhering to these protocols, you contribute to a culture of safety and environmental stewardship. This structured approach ensures that the disposal of 3-Chloro-2,4-dimethylbenzoic acid is handled in a manner that is safe, compliant, and scientifically sound.
References
-
University of Tennessee Institute of Agriculture Safety Office. (n.d.). Hazardous Waste Guide. Retrieved from [Link]
-
Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]
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Unknown. (2016). Safety Data Sheet: KR-134MBL. Retrieved from [Link]
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Carl ROTH. (2024). Safety Data Sheet: 3-Chlorobenzoic acid. Retrieved from [Link]
-
Unknown. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Procedure for Disposing of Hazardous Waste. Retrieved from [Link]
-
National Institute of Standards and Technology. (2014). Safety Data Sheet: m-Chlorobenzoic Acid. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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A Proactive Defense: Personal Protective Equipment for Handling 3-Chloro-2,4-dimethylbenzoic acid
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 3-Chloro-2,4-dimethylbenzoic acid, a substituted aromatic carboxylic acid, represents a class of compounds that, while promising in synthetic applications, requires a diligent and informed approach to laboratory safety. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE).
Hazard Analysis: An Inferential Approach
Based on the toxicological profiles of related compounds such as 2,4-dimethylbenzoic acid, 4-chlorobenzoic acid, and other aromatic carboxylic acids, we can anticipate the primary hazards associated with 3-Chloro-2,4-dimethylbenzoic acid.[1][2]
-
Skin Irritation: Substituted benzoic acids are frequently categorized as skin irritants.[1][2][3][4][5]
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation or damage.[1][2][3][4][5]
-
Respiratory Tract Irritation: Inhalation of the dust or aerosolized particles can lead to irritation of the respiratory system.[2][3][5]
-
Harmful if Swallowed: Oral ingestion may be harmful, a common characteristic of this class of chemicals.[1][2][5]
The presence of a chlorine atom on the aromatic ring could potentially enhance the toxicological properties of the molecule.[6] Therefore, a conservative approach to PPE is warranted.
Engineering Controls: The First Line of Defense
Before any discussion of PPE, it is crucial to emphasize the foundational role of engineering controls in minimizing exposure. All work involving 3-Chloro-2,4-dimethylbenzoic acid should be conducted in a well-ventilated laboratory, with specific tasks performed within a certified chemical fume hood.[1] Eyewash stations and safety showers must be readily accessible.[1]
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of PPE must be tailored to the specific laboratory operations being performed. The following table provides a summary of recommended PPE for handling 3-Chloro-2,4-dimethylbenzoic acid.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes and Face | Chemical safety goggles and a face shield | Goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers an additional layer of protection for the entire face and should be used when there is a higher risk of splashing.[7] |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are generally suitable for handling many laboratory chemicals. It is crucial to inspect gloves for any signs of degradation or puncture before each use and to practice proper glove removal techniques to avoid skin contamination. |
| Body | Laboratory coat or chemical-resistant apron | A fully buttoned laboratory coat provides a barrier against accidental spills. For larger quantities or procedures with a higher splash potential, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory | NIOSH/MSHA-approved respirator | When handling the solid material outside of a fume hood or when there is a potential for aerosol generation, a respirator is necessary. An N95 dust mask may be sufficient for low-dust situations, but a half-mask or full-face respirator with appropriate cartridges for organic vapors and particulates offers a higher level of protection. |
Operational and Disposal Plans: A Step-by-Step Guide
Handling Procedure:
-
Preparation: Before handling, ensure all necessary engineering controls are functioning correctly and all required PPE is readily available and in good condition.
-
Weighing and Transfer: Conduct all weighing and transfer of the solid compound within a chemical fume hood to minimize the risk of inhalation.
-
In Solution: When working with the compound in solution, be mindful of the potential for splashes.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1]
Disposal Plan:
All waste containing 3-Chloro-2,4-dimethylbenzoic acid, including contaminated consumables, should be treated as hazardous waste.
-
Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Labeling: The waste container must be labeled with the full chemical name and a description of the waste.
-
Disposal: Dispose of the waste through an approved hazardous waste disposal program, following all local, state, and federal regulations.[1] Do not dispose of this chemical down the drain.[8]
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 3-Chloro-2,4-dimethylbenzoic acid.
Caption: PPE Selection Workflow for 3-Chloro-2,4-dimethylbenzoic acid.
By adhering to these guidelines, researchers can confidently and safely work with 3-Chloro-2,4-dimethylbenzoic acid, ensuring both personal safety and the integrity of their research.
References
- Thermo Fisher Scientific. (2010, November 16).
- Fisher Scientific. (2025, December 19).
- Sigma-Aldrich. (2025, November 6).
- Combi-Blocks, Inc. (2023, July 14).
- Merck Millipore. (2021, March 1). Safety Data Sheet: 2,4-Dihydroxy-3,6-dimethylbenzoic acid.
- Gorokhova, L. G., et al. (2020, September 8). Assessment of the toxicity of benzoic acid derivatives in the intragastric intake.
- Sigma-Aldrich. (2025, November 6).
- National Institute of Standards and Technology. (2014, February 27).
- BLD Pharm. (n.d.). 1632385-49-9|3-Chloro-2,4-dimethylbenzoic acid.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- TCI Chemicals. (2025, May 27). Safety Data Sheet: 3-Chloro-2-methoxybenzoic Acid.
- Fisher Scientific. (n.d.).
- BenchChem. (2025). Personal protective equipment for handling Capraminopropionic acid.
- PubChem. (n.d.). 2-Chlorobenzoic Acid.
- Santa Cruz Biotechnology. (2022, January 4).
- Thermo Fisher Scientific. (2010, August 10).
- Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment.
- American Chemistry Council. (n.d.). Protective Equipment.
- Carl ROTH. (n.d.).
- Thermo Fisher Scientific. (2025, September 5).
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. Assessment of the toxicity of benzoic acid derivatives in the intragastric intake - Gorokhova - Hygiene and Sanitation [journals.eco-vector.com]
- 7. osha.gov [osha.gov]
- 8. merckmillipore.com [merckmillipore.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
